molecular formula C10H13N5Na2O10P2 B15623731 Adenosine 3',5'-diphosphate disodium

Adenosine 3',5'-diphosphate disodium

Cat. No.: B15623731
M. Wt: 471.17 g/mol
InChI Key: PQHHAKIJTDLQLS-IDIVVRGQSA-L
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Description

Adenosine 3',5'-diphosphate disodium is a useful research compound. Its molecular formula is C10H13N5Na2O10P2 and its molecular weight is 471.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

disodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy(oxido)phosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O10P2.2Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7(25-27(20,21)22)4(24-10)1-23-26(17,18)19;;/h2-4,6-7,10,16H,1H2,(H2,11,12,13)(H2,17,18,19)(H2,20,21,22);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQHHAKIJTDLQLS-IDIVVRGQSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)[O-])OP(=O)(O)[O-])O)N.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)[O-])OP(=O)(O)[O-])O)N.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5Na2O10P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75431-54-8
Record name Adenosine 3',5'-diphosphate sodium
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Foundational & Exploratory

The Cellular Enigma: A Technical Guide to Adenosine 3',5'-diphosphate

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Adenosine (B11128) 3',5'-diphosphate (PAP) is a pivotal intracellular metabolite with multifaceted functions that extend beyond its role as a simple byproduct of sulfur metabolism. This technical guide provides an in-depth exploration of the cellular functions of PAP, consolidating current knowledge for researchers, scientists, and professionals in drug development. This document details PAP's integral roles in retrograde signaling, particularly in plant stress responses, and as a potent regulator of various enzymatic activities. We present a compilation of quantitative data, detailed experimental protocols for the study of PAP, and visual representations of its associated signaling pathways and experimental workflows to facilitate a comprehensive understanding of this critical molecule.

Introduction

Adenosine 3',5'-diphosphate, a structurally distinct isomer of the well-known Adenosine 5'-diphosphate (ADP), is emerging as a critical signaling molecule and enzymatic regulator in a wide range of organisms, from bacteria to humans.[1] Primarily generated as a byproduct of sulfotransferase reactions that utilize 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as a universal sulfate (B86663) donor, PAP was initially considered a mere metabolic intermediate.[2] However, accumulating evidence has unveiled its active participation in complex cellular processes, including stress adaptation, RNA metabolism, and the regulation of DNA repair mechanisms. Understanding the precise functions of PAP is crucial for elucidating fundamental cellular control mechanisms and for the development of novel therapeutic strategies targeting the enzymes and pathways it modulates.

Core Functions of Adenosine 3',5'-diphosphate in Cellular Processes

The functional repertoire of PAP is diverse, with its roles being most extensively characterized in sulfur metabolism and plant-specific retrograde signaling.

Byproduct and Regulator of Sulfur Metabolism

In all known forms of life, sulfation is a critical biochemical modification involved in detoxification, hormone regulation, and the structural integrity of macromolecules.[3] This process is catalyzed by sulfotransferases (SULTs), which transfer a sulfonyl group from PAPS to a variety of acceptor molecules.[2] This reaction invariably yields PAP as a byproduct.[2]

Accumulation of PAP can be inhibitory to the very pathway that generates it. PAP acts as a product inhibitor of many sulfotransferases and can also inhibit PAPS reductase, an enzyme crucial for the de novo synthesis of sulfur-containing amino acids in many organisms.[4][5] This feedback inhibition underscores the importance of tightly regulating intracellular PAP concentrations.

A Key Retrograde Signaling Molecule in Plants

In plant cells, PAP has been identified as a critical retrograde signaling molecule, relaying information about the metabolic state of chloroplasts and mitochondria to the nucleus to orchestrate a coordinated response to environmental stress.[6] Under conditions of drought and high light stress, the primary enzyme responsible for PAP degradation, SAL1 (also known as FRY1), is inactivated.[6][7] This leads to the accumulation of PAP in the chloroplasts and its subsequent transport to the cytosol and nucleus.

Once in the nucleus, PAP exerts its regulatory effects by inhibiting 5'-3' exoribonucleases (XRNs).[8] By inhibiting these enzymes, which are involved in RNA turnover, PAP modulates the stability of specific messenger RNAs (mRNAs), leading to changes in gene expression that contribute to stress tolerance.[8]

An Endogenous Inhibitor of Key Enzymes

Beyond its role in sulfur metabolism and retrograde signaling, PAP has been shown to inhibit other crucial cellular enzymes:

  • Poly(ADP-ribose) polymerase 1 (PARP-1): PARP-1 is a key enzyme in DNA repair and the regulation of chromatin structure. PAP has been demonstrated to be an inhibitor of PARP-1, suggesting a potential role in modulating DNA damage responses.

  • Oligoribonucleases: In both E. coli and human cells, PAP has been shown to inhibit oligoribonuclease (Orn), an enzyme involved in the degradation of small RNA fragments.[4]

Quantitative Data on Adenosine 3',5'-diphosphate and Associated Enzymes

The following tables summarize key quantitative data related to PAP and the enzymes that regulate its metabolism.

Table 1: Cellular Concentrations of Adenosine 3',5'-diphosphate (PAP)

Organism/Cell TypeConditionCellular ConcentrationReference
Arabidopsis thaliana (wild-type)Normal growth~1-5 pmol/mg fresh weight[9]
Arabidopsis thaliana (sal1 mutant)Normal growth>100 pmol/mg fresh weight[9]
Arabidopsis thaliana (wild-type)Drought stressIncreases significantly with decreasing relative water content[9]
Human CellsLithium treatment (leading to inhibition of PAP phosphatase)Accumulation to millimolar range in yeast, suggesting potential for significant increase in human cells[4]

Table 2: Kinetic Parameters of Enzymes Metabolizing or Inhibited by Adenosine 3',5'-diphosphate (PAP)

EnzymeOrganismSubstrate/InhibitorKmKiIC50Reference
SAL1 (FRY1)Arabidopsis thalianaPAP2-10 µM--[10]
3'(2'),5'-bisphosphate nucleotidaseRat liverPAP10 µM--[5]
Sulfotransferase (TS PST)Human liverPAP (as inhibitor)--14 µM[11]
XRN1YeastPAP (as inhibitor)--40-65% inhibition at 0.1 mM[12]
XRN1HumanPAP (as inhibitor)--36 ± 10 nM[7]
PAPS ReductaseE. coliPAP (as competitive inhibitor)-Yes (competitive)-[4]
PAPS TranslocaseRat liverPAP (as competitive inhibitor)-Yes (competitive)-[13]

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and relationships involving PAP.

PAP_Sulfur_Metabolism PAPS 3'-phosphoadenosine-5'-phosphosulfate (PAPS) SULT Sulfotransferase (SULT) PAPS->SULT PAPS_Reductase PAPS Reductase PAPS->PAPS_Reductase Substrate Acceptor Substrate Substrate->SULT Sulfated_Product Sulfated Product PAP Adenosine 3',5'-diphosphate (PAP) PAP->SULT inhibits PAP->PAPS_Reductase inhibits SULT->Sulfated_Product SULT->PAP byproduct PAPS_Reductase->PAP byproduct Sulfite Sulfite PAPS_Reductase->Sulfite

Caption: PAP generation and feedback inhibition in sulfur metabolism.

Plant_Retrograde_Signaling cluster_chloroplast Chloroplast cluster_nucleus Nucleus Stress Drought / High Light Stress SAL1_active SAL1 (active) Stress->SAL1_active inactivates SAL1_inactive SAL1 (inactive) SAL1_active->SAL1_inactive AMP_Pi AMP + Pi SAL1_active->AMP_Pi PAP_chloro PAP PAP_chloro->SAL1_active degraded by PAP_nucleus PAP PAP_chloro->PAP_nucleus translocates XRNs Exoribonucleases (XRNs) PAP_nucleus->XRNs inhibits mRNA_degradation mRNA degradation XRNs->mRNA_degradation Gene_Expression Stress-responsive Gene Expression mRNA_degradation->Gene_Expression represses

Caption: The SAL1-PAP retrograde signaling pathway in plants.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of Adenosine 3',5'-diphosphate.

Quantification of PAP by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the intracellular concentration of PAP in plant tissues.

Methodology:

  • Sample Preparation:

    • Harvest approximately 100 mg of plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

    • Extract the metabolites by adding 1 mL of a pre-chilled extraction buffer (e.g., 0.1 M formic acid or a methanol/chloroform/water mixture).

    • Vortex vigorously and incubate on ice for 10-15 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new microfuge tube and filter through a 0.22 µm syringe filter.

  • HPLC Analysis:

    • Column: A C18 reverse-phase column (e.g., 3 µm particle size, 150 x 4.6 mm) is suitable for separating adenosine phosphates.[14][15]

    • Mobile Phase: A gradient elution is typically used.

      • Mobile Phase A: 50 mM potassium phosphate (B84403) buffer, pH 6.8.[15]

      • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 0% to 20% Mobile Phase B over 20 minutes can be effective. The specific gradient should be optimized for the particular column and sample matrix.

    • Flow Rate: 1.0 mL/min.[16]

    • Detection: UV absorbance at 254 nm or 260 nm.[15][16]

    • Quantification: Generate a standard curve using known concentrations of a pure PAP standard. The concentration of PAP in the samples is determined by comparing the peak area to the standard curve.

HPLC_Workflow Start Start: Plant Tissue Sample Freeze Freeze in Liquid Nitrogen Start->Freeze Grind Grind to Fine Powder Freeze->Grind Extract Extract with Cold Buffer Grind->Extract Centrifuge Centrifuge to Pellet Debris Extract->Centrifuge Filter Filter Supernatant (0.22 µm) Centrifuge->Filter Inject Inject into HPLC Filter->Inject Separate Separate on C18 Column Inject->Separate Detect Detect by UV Absorbance Separate->Detect Quantify Quantify using Standard Curve Detect->Quantify End End: PAP Concentration Quantify->End

Caption: Experimental workflow for PAP quantification by HPLC.

In Vitro Assay for SAL1 Phosphatase Activity

Objective: To measure the enzymatic activity of SAL1 in dephosphorylating PAP.

Methodology:

  • Enzyme Preparation:

    • Express and purify recombinant SAL1 protein from E. coli or another suitable expression system.

  • Reaction Mixture:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT).

    • In a microfuge tube, combine the reaction buffer, a known concentration of PAP (e.g., 10-100 µM), and purified SAL1 enzyme. The final reaction volume is typically 50-100 µL.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes). The incubation time should be within the linear range of the reaction.

  • Termination and Detection:

    • Terminate the reaction by adding a stop solution (e.g., an equal volume of 10% trichloroacetic acid).

    • The product of the reaction is AMP and inorganic phosphate (Pi). The activity of SAL1 can be determined by measuring the amount of Pi released.

    • A common method for Pi detection is the malachite green assay. Add the malachite green reagent to the terminated reaction, incubate for color development, and measure the absorbance at ~620-660 nm.

    • Alternatively, the conversion of PAP to AMP can be monitored by HPLC as described in section 5.1.

  • Calculation:

    • Calculate the specific activity of the enzyme (e.g., in µmol of Pi released per minute per mg of enzyme) using a standard curve generated with known concentrations of phosphate.

In Vitro Inhibition Assay of XRN1 by PAP

Objective: To determine the inhibitory effect of PAP on the exoribonuclease activity of XRN1.

Methodology:

  • Enzyme and Substrate:

    • Use purified recombinant XRN1 enzyme.

    • The substrate can be a radiolabeled single-stranded RNA or a fluorescently labeled RNA oligonucleotide.

  • Reaction Setup:

    • Prepare a reaction buffer (e.g., 20 mM HEPES-KOH, pH 7.4, 50 mM KCl, 10 mM MgCl2, 0.5 mM DTT).

    • In separate tubes, pre-incubate the XRN1 enzyme with varying concentrations of PAP (e.g., 0 to 1 mM) for 10-15 minutes at room temperature.[12]

    • Initiate the reaction by adding the RNA substrate.

  • Reaction and Analysis:

    • Incubate the reactions at 37°C.

    • At different time points, take aliquots of the reaction and stop the degradation by adding a stop solution (e.g., formamide (B127407) loading buffer).

    • Analyze the degradation of the RNA substrate by denaturing polyacrylamide gel electrophoresis (PAGE).

    • Visualize the RNA fragments by autoradiography (for radiolabeled substrates) or fluorescence imaging.

  • Data Interpretation:

    • The inhibition of XRN1 activity is observed as a decrease in the degradation of the full-length RNA substrate and a reduction in the appearance of degradation products in the presence of PAP. The IC50 value can be calculated by plotting the percentage of inhibition against the concentration of PAP.[7]

In Vitro Inhibition Assay of PARP-1 by PAP

Objective: To assess the inhibitory potential of PAP on PARP-1 activity.

Methodology:

  • Assay Principle:

    • Several commercial kits are available for measuring PARP-1 activity. These assays typically measure the incorporation of biotinylated NAD+ onto histone proteins, which are coated on a microplate.[17]

  • Procedure:

    • In the wells of a 96-well plate, add the reaction buffer, activated DNA (provided in the kit), and varying concentrations of PAP.

    • Add the PARP-1 enzyme to each well and pre-incubate for 10-15 minutes at room temperature.

    • Initiate the reaction by adding a mixture of NAD+ and biotinylated NAD+.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for the PARP-1 reaction to proceed.

    • Wash the plate to remove unincorporated biotinylated NAD+.

    • Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.

    • After another wash step, add a chemiluminescent or colorimetric HRP substrate.

    • Measure the signal using a plate reader.

  • Data Analysis:

    • The signal is proportional to the amount of biotin (B1667282) incorporated, and thus to the PARP-1 activity.

    • Calculate the percentage of inhibition for each PAP concentration relative to the control (no inhibitor).

    • Determine the IC50 value by plotting the percentage of inhibition against the PAP concentration.

Conclusion and Future Directions

Adenosine 3',5'-diphosphate has transitioned from being viewed as a simple metabolic byproduct to a recognized key player in cellular regulation. Its roles in sulfur metabolism, retrograde signaling in plants, and as an inhibitor of crucial enzymes highlight its importance in maintaining cellular homeostasis, particularly under stress conditions. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers aiming to further unravel the complexities of PAP signaling and its implications in health and disease.

Future research should focus on several key areas:

  • Mammalian Functions: While the role of PAP in plants is well-established, its signaling functions in mammalian cells are less clear. Further investigation is needed to determine if PAP acts as a signaling molecule in mammals and to identify its downstream targets.

  • Drug Development: The inhibitory effects of PAP on enzymes like PARP-1 and sulfotransferases suggest that the PAP metabolic pathway could be a target for drug development. Designing specific inhibitors or activators of PAP-metabolizing enzymes may offer novel therapeutic avenues for a range of diseases, including cancer and inflammatory disorders.

  • Cross-kingdom Signaling: Given the conserved nature of PAP metabolism, exploring its potential role in interactions between different organisms, such as in plant-microbe interactions, could reveal new layers of biological complexity.

A deeper understanding of the multifaceted functions of Adenosine 3',5'-diphosphate will undoubtedly open up new avenues for both fundamental biological research and the development of innovative therapeutic interventions.

References

The Central Role of 3'-Phosphoadenosine 5'-Phosphate (PAP) in Sulfur Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Sulfur is an essential element integrated into a vast array of biomolecules crucial for life, from amino acids and proteins to cofactors and complex carbohydrates. The metabolic pathways that assimilate and utilize sulfur are fundamental to cellular homeostasis, detoxification, and signaling. Central to these pathways is the molecule 3'-phosphoadenosine 5'-phosphate (PAP), which emerges at a critical nexus of sulfur metabolism. Historically viewed as a simple byproduct of sulfation reactions, PAP is now recognized as a key metabolic intermediate and a potent signaling molecule with significant regulatory functions. This technical guide provides an in-depth examination of the multifaceted role of PAP in sulfur metabolism. We will explore the biochemical pathways responsible for its synthesis and degradation, its function as a regulator of enzymatic activity and gene expression, and its divergent roles across different domains of life, including bacteria, fungi, plants, and animals. This document consolidates quantitative data on relevant enzyme kinetics, presents detailed experimental protocols for the study of PAP-centric pathways, and utilizes pathway and workflow visualizations to offer a comprehensive resource for researchers and professionals in the field.

Introduction: The Significance of PAP in Sulfur Metabolism

The journey of inorganic sulfate (B86663) into biologically active molecules is a multi-step process that requires its initial activation. This activation culminates in the synthesis of 3'-phosphoadenosine 5'-phosphosulfate (PAPS), the universal sulfonate donor for all sulfotransferase reactions.[1] These reactions are vital for a myriad of biological processes, including the detoxification of xenobiotics, the inactivation of hormones, and the modification of macromolecules such as proteins and glycosaminoglycans.

PAP is generated as an obligate byproduct of every sulfotransferase-catalyzed reaction, where the sulfonate group from PAPS is transferred to an acceptor molecule. Additionally, in the sulfur assimilation pathways of certain organisms like bacteria and fungi, the reduction of PAPS to sulfite (B76179) also yields PAP.[2] Thus, the cellular concentration of PAP is intrinsically linked to the flux through both sulfation and assimilatory sulfur pathways.

Beyond its role as a metabolic byproduct, PAP has been shown to be a critical regulatory molecule. It can act as a feedback inhibitor of enzymes within the sulfur metabolism pathways and, most notably in plants, functions as a retrograde signal from the chloroplast to the nucleus to modulate gene expression in response to environmental stress.[3][4][5] Understanding the dynamics of PAP metabolism is therefore essential for a complete picture of sulfur homeostasis and its implications in health and disease.

Metabolic Pathways Involving PAP

The concentration of PAP in a cell is determined by the balance between its production from PAPS and its subsequent catabolism. These processes are governed by a conserved set of enzymes whose activities and regulation differ across various organisms.

PAP Synthesis: The Two Major Routes

PAP is generated from PAPS through two primary types of reactions:

  • Sulfation Reactions: In all organisms that utilize sulfation, sulfotransferases (SULTs) catalyze the transfer of a sulfonate group from PAPS to a wide variety of acceptor molecules (R-OH, R-NH2, etc.). This reaction produces a sulfated product (R-O-SO3-) and PAP. This is the primary route of PAP production in mammals.[6]

  • Reductive Assimilation of Sulfate: In many bacteria and fungi, the assimilation of inorganic sulfate into sulfur-containing amino acids proceeds via the reduction of PAPS. The enzyme PAPS reductase catalyzes the reduction of the sulfonate group of PAPS to sulfite (SO3^2-), releasing PAP in the process.[2] Sulfite is then further reduced to sulfide (B99878) (S^2-), which is incorporated into cysteine.[7] It is important to note that plants and some bacteria utilize an alternative pathway that involves the direct reduction of adenosine (B11128) 5'-phosphosulfate (APS), and therefore, this PAP-generating step is absent in their primary sulfur assimilation pathway.[8]

The synthesis of the precursor molecule, PAPS, is a two-step process catalyzed by the bifunctional enzyme PAPS synthase in metazoans, or by two separate enzymes (ATP sulfurylase and APS kinase) in bacteria, fungi, and plants.[9][10]

PAPS_Synthesis Sulfate Sulfate (SO₄²⁻) ATPS ATP Sulfurylase (PAPSS) Sulfate->ATPS ATP1 ATP ATP1->ATPS APS APS APSK APS Kinase (PAPSS) APS->APSK PPi PPi ATP2 ATP ATP2->APSK PAPS PAPS ADP ADP ATPS->APS ATPS->PPi APSK->PAPS APSK->ADP

Diagram 1: The two-step enzymatic synthesis of PAPS.
PAP Degradation: The Phosphatase Pathway

PAP is primarily catabolized by hydrolysis, catalyzed by 3'-nucleotidases or PAP phosphatases. These enzymes remove the 3'-phosphate group from PAP, yielding adenosine 5'-monophosphate (AMP), which can then re-enter the cellular nucleotide pool.

Key enzymes in this process include:

  • CysQ: In bacteria like E. coli, CysQ is a 3'(2'),5'-bisphosphate nucleotidase that degrades PAP to AMP.

  • SAL1 (FRY1): In plants (Arabidopsis thaliana), the ortholog SAL1 is a crucial phosphatase localized in chloroplasts and mitochondria that degrades PAP and is central to PAP's role in retrograde signaling.[3]

  • gPAPP (Golgi-resident PAP Phosphatase): In metazoans, this enzyme is located in the Golgi apparatus and is important for degrading PAP produced during the sulfation of macromolecules.

PAP_Metabolism cluster_PAPS PAPS Utilization cluster_PAP PAP Metabolism PAPS PAPS Sulfation Sulfation (All Eukaryotes, etc.) PAPS->Sulfation PAPS_Red PAPS Reduction (Bacteria, Fungi) PAPS->PAPS_Red PAP PAP PAP_Phosphatase PAP Phosphatase (CysQ, SAL1, gPAPP) PAP->PAP_Phosphatase AMP AMP Sulfation->PAP SULTs Sulfated_Product Sulfated Product Sulfation->Sulfated_Product PAPS_Red->PAP PAPS Reductase Sulfite Sulfite PAPS_Red->Sulfite SULTs Sulfotransferases PAPSRed PAPS Reductase PAP_Phosphatase->AMP Acceptor Acceptor Substrate Acceptor->Sulfation

Diagram 2: Overview of PAP production and degradation pathways.

Regulatory Roles of PAP

PAP's influence extends beyond its position as a metabolic intermediate. It actively participates in regulating sulfur metabolism and other cellular processes through several mechanisms.

Enzyme Inhibition

PAP can act as a product inhibitor for sulfotransferases. By binding to the PAPS-binding site, PAP can compete with the binding of PAPS, thereby slowing down the rate of sulfation. This product inhibition is a common regulatory mechanism in enzyme kinetics and suggests that the accumulation of PAP can create a negative feedback loop on sulfation pathways.[6][11]

Retrograde Signaling in Plants

The most extensively studied signaling role of PAP is in plants, where it functions as a chloroplast-to-nucleus retrograde signal. Under conditions of environmental stress, such as high light or drought, reactive oxygen species (ROS) accumulate in the chloroplasts. This leads to the oxidative inactivation of the PAP-degrading enzyme SAL1.[12] Consequently, PAP levels rise within the chloroplasts. PAP is then exported to the cytosol and can translocate to the nucleus. In the nucleus, PAP inhibits the activity of 5'-3' exoribonucleases (XRNs), which are involved in RNA turnover. This inhibition alters the stability of specific messenger RNAs, leading to changes in the expression of stress-responsive genes and ultimately conferring a greater tolerance to the stress conditions.[3][13]

SAL1_PAP_Signaling cluster_chloro Chloroplast cluster_nucleus Nucleus SAL1_active SAL1 (Active) SAL1_inactive SAL1 (Inactive) AMP_chloro AMP SAL1_active->AMP_chloro PAP_chloro PAP PAP_chloro->SAL1_active degradation PAP_cyto PAP PAP_chloro->PAP_cyto export XRNs Exoribonucleases (XRNs) Gene_Expression Stress Gene Expression XRNs->Gene_Expression regulation Stress Drought / High Light Stress ROS ROS Stress->ROS ROS->SAL1_active inhibition PAP_cyto->XRNs inhibition HPLC_Workflow start Cell Harvest (Quench Metabolism) lysis Lysis with Perchloric Acid start->lysis cent1 Centrifugation 1 (Remove Debris) lysis->cent1 neutralize Neutralization with KOH cent1->neutralize cent2 Centrifugation 2 (Remove KClO₄) neutralize->cent2 filter Filtration (0.22 µm) cent2->filter hplc HPLC Injection (C18 Column, UV 254 nm) filter->hplc quant Quantification (Standard Curve) hplc->quant end Results: [PAP] & [PAPS] quant->end

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physiological Concentration of Adenosine 3',5'-diphosphate

Introduction

Adenosine 3',5'-diphosphate (PAP) is a non-canonical nucleotide that plays a crucial role as a signaling molecule in a variety of cellular processes, particularly in response to environmental stress. Generated as a byproduct of sulfur metabolism from the universal sulfonate donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS), PAP levels are normally kept low in the cell. However, under conditions of stress, its concentration can rise dramatically, leading to significant downstream effects on gene expression and cellular metabolism. The accumulation of PAP is known to be toxic to several cellular systems if not properly regulated. This guide provides a comprehensive overview of the current knowledge on the physiological concentrations of PAP, the methodologies used for its quantification, and the signaling pathways it modulates.

Data Presentation: Physiological Concentrations of Adenosine 3',5'-diphosphate

Quantitative data on the physiological concentration of PAP is most extensively available for the model plant Arabidopsis thaliana, where it functions as a key retrograde signaling molecule from the chloroplasts to the nucleus. Data in other organisms, such as mammals and yeast, is less defined in the literature.

Arabidopsis thaliana

Under normal growth conditions, PAP is maintained at very low levels. However, under abiotic stress conditions such as drought and high light, its concentration increases significantly.

OrganismTissueConditionConcentration (pmol/mg Fresh Weight)Estimated Intracellular Concentration (µM)
Arabidopsis thalianaLeavesNormal~0.1 - 0.5~0.12 - 0.6
Arabidopsis thalianaLeavesDrought StressUp to 15 (30-fold increase)Up to 18
Arabidopsis thaliana (sal1 mutant)LeavesNormal~10 (20-fold increase over wild type)~12

Note on Molar Concentration Estimation: The conversion from pmol/mg fresh weight to an estimated intracellular molar concentration is based on an approximate leaf water content of 85-90% and the assumption that 1 mg of fresh weight corresponds to approximately 1 µL of intracellular volume. This is a rough estimation and can vary depending on cell type and specific experimental conditions.

Mammalian and Yeast Cells

To date, specific quantitative data on the physiological concentrations of Adenosine 3',5'-diphosphate in mammalian cells and yeast (Saccharomyces cerevisiae) under basal or stimulated conditions are not well-documented in publicly available literature. While PAP is known to be a metabolite in these organisms, its role as a signaling molecule and its concentration dynamics are not as thoroughly characterized as in plants.

Signaling Pathways Involving Adenosine 3',5'-diphosphate

The most well-characterized signaling pathway involving PAP is the SAL1-PAP-XRN pathway in Arabidopsis thaliana. This pathway is a critical component of the plant's response to oxidative stress.

SAL1_PAP_XRN_Pathway Drought Drought SAL1_inactive SAL1 (Inactive) Drought->SAL1_inactive Induces Oxidative Stress High Light High Light High Light->SAL1_inactive Induces Oxidative Stress SAL1_active SAL1 (Active) SAL1_active->SAL1_inactive Oxidation AMP AMP SAL1_active->AMP PAP Degradation SAL1_inactive->SAL1_active Reduction PAPS PAPS PAP PAP PAPS->PAP Sulfotransferase Activity XRNs XRNs (Exoribonucleases) PAP->XRNs mRNA_degradation mRNA Degradation XRNs->mRNA_degradation Stress_Genes Stress-Responsive Gene Expression mRNA_degradation->Stress_Genes Repression of

Caption: The SAL1-PAP-XRN retrograde signaling pathway in Arabidopsis.

Pathway Description
  • Basal State: Under normal conditions, the phosphatase SAL1, located in the chloroplasts and mitochondria, is active and degrades PAP into AMP, keeping its concentration low.

  • Stress Induction: Environmental stresses such as drought and high light lead to the production of reactive oxygen species (ROS) in the chloroplasts.

  • SAL1 Inactivation: ROS, including hydrogen peroxide and superoxide, cause oxidative modification of SAL1 (e.g., through the formation of intramolecular disulfide bonds), leading to its inactivation.[1][2]

  • PAP Accumulation: With SAL1 inactive, PAP, which is produced from PAPS during sulfur metabolism, accumulates in the chloroplasts and is transported to the cytosol and nucleus.

  • Inhibition of Exoribonucleases (XRNs): In the nucleus, PAP acts as a competitive inhibitor of 5'-3' exoribonucleases (XRNs), including XRN2 and XRN3.[3]

  • Altered Gene Expression: The inhibition of XRNs prevents the degradation of certain mRNA transcripts, leading to the increased expression of stress-responsive genes, which contributes to the plant's tolerance to the stress.

Experimental Protocols

The quantification of PAP is typically achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.

Experimental Workflow: PAP Quantification in Arabidopsis thaliana

PAP_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Harvest 1. Harvest Leaf Tissue Freeze 2. Flash Freeze in Liquid N2 Harvest->Freeze Grind 3. Grind to Fine Powder Freeze->Grind Extract 4. Extract with Acetonitrile (B52724)/Methanol (B129727)/Water Grind->Extract Centrifuge 5. Centrifuge and Collect Supernatant Extract->Centrifuge Dry 6. Dry Supernatant Centrifuge->Dry Reconstitute 7. Reconstitute in Injection Solvent Dry->Reconstitute Inject 8. Inject into LC-MS/MS Reconstitute->Inject Quantify 9. Quantify using Standard Curve Inject->Quantify

Caption: General workflow for the quantification of PAP from plant tissue.

Detailed Protocol: LC-MS/MS Quantification of PAP in Arabidopsis thaliana

This protocol is a composite based on methodologies described in the literature for the analysis of phosphorylated nucleotides in plant extracts.

1. Sample Preparation and Extraction

  • Harvesting: Harvest approximately 100 mg of Arabidopsis thaliana leaf tissue.

  • Quenching Metabolism: Immediately flash-freeze the tissue in liquid nitrogen to halt all metabolic processes.

  • Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

  • Extraction:

    • To the frozen powder, add 1 mL of a pre-chilled extraction buffer consisting of a mixture of acetonitrile, methanol, and water (ratio of 2:2:1, v/v/v).

    • Vortex the mixture vigorously for 1 minute.

    • Incubate on ice for 10 minutes, with intermittent vortexing.

  • Clarification:

    • Centrifuge the extract at 14,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant and transfer it to a new microcentrifuge tube.

  • Drying and Reconstitution:

    • Dry the supernatant completely using a vacuum concentrator (e.g., SpeedVac).

    • Reconstitute the dried pellet in 100 µL of the initial mobile phase (e.g., 5% acetonitrile in water with 0.1% formic acid).

    • Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any insoluble material.

    • Transfer the clear supernatant to an LC-MS vial for analysis.

2. LC-MS/MS Analysis

  • Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size) is commonly used for nucleotide separation.

  • Mobile Phase:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would start at a low percentage of Mobile Phase B (e.g., 2-5%), hold for a few minutes, then ramp up to a higher percentage to elute more hydrophobic compounds, followed by a re-equilibration step.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for PAP are monitored for quantification. A common transition for PAP is m/z 426 -> m/z 134.[4] Other transitions such as 426 -> 79 and 426 -> 348 can also be used for confirmation.[4]

    • Instrument Settings: Parameters such as collision energy, declustering potential, and source temperature should be optimized for the specific instrument and compound.

3. Quantification

  • A standard curve is generated using a serial dilution of a pure PAP standard of known concentrations.

  • The peak area of PAP in the biological samples is compared to the standard curve to determine its concentration.

  • The final concentration is then normalized to the initial fresh weight of the tissue sample.

Protocol for PAP Analysis in Saccharomyces cerevisiae

While specific protocols for PAP quantification in yeast are not as common, the following is a general approach for nucleotide extraction from yeast that can be adapted for PAP analysis by LC-MS/MS.

1. Yeast Cell Lysis and Metabolite Extraction

  • Cell Culture and Harvesting:

    • Grow yeast cells to the desired optical density in an appropriate culture medium.

    • Rapidly harvest a known quantity of cells by centrifugation at 4°C.

  • Quenching:

    • Quickly resuspend the cell pellet in a cold, non-aqueous solvent like 60% methanol at -40°C to quench metabolic activity.

  • Lysis and Extraction:

    • Method A: Bead Beating: Resuspend the quenched cells in an extraction buffer (e.g., acetonitrile/methanol/water) and add an equal volume of glass beads. Lyse the cells by vigorous vortexing or using a bead beater, ensuring the sample remains cold.

    • Method B: Enzymatic Lysis: Resuspend the cell pellet in a buffer containing a cell wall-degrading enzyme such as Zymolyase. Incubate at 37°C until spheroplasts are formed. Then, lyse the spheroplasts by adding a cold extraction solvent.

  • Clarification and Processing:

    • Follow steps 1.5 and 1.6 from the Arabidopsis protocol (centrifugation, drying, and reconstitution) to prepare the sample for LC-MS/MS analysis.

2. LC-MS/MS Analysis and Quantification

  • The LC-MS/MS analysis and quantification steps would be similar to those described for Arabidopsis, using the same MRM transitions for PAP.

Conclusion

Adenosine 3',5'-diphosphate is an emerging signaling molecule with a well-defined role in the plant stress response. Its physiological concentrations are tightly regulated and can increase dramatically under specific conditions. While analytical methods for its quantification are available, there is a need for more extensive research to determine its physiological concentrations and signaling roles in a wider range of organisms, including mammals and yeast. The protocols and pathway information provided in this guide offer a foundation for researchers to further investigate the biology of this important nucleotide.

References

Adenosine 3',5'-Diphosphate: A Key Signaling Molecule in Cellular Stress and Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Adenosine (B11128) 3',5'-diphosphate (pAp), also known as 3'-phosphoadenosine 5'-phosphate (PAP), has emerged from its erstwhile role as a simple metabolic byproduct to a significant signaling molecule involved in critical cellular processes across different kingdoms of life. Primarily generated from the metabolism of 3'-phosphoadenosine-5'-phosphosulfate (PAPS), the universal sulfonate donor, pAp accumulation serves as a key indicator of cellular stress. In plants, it is a central mediator of retrograde signaling from the chloroplast to the nucleus in response to drought and high-light conditions. In mammalian cells, pAp has been identified as a potent inhibitor of key enzymes involved in DNA repair and RNA degradation, highlighting its potential as a therapeutic target. This guide provides a comprehensive overview of the core aspects of pAp as a signaling molecule, including its metabolism, signaling pathways, and the experimental methodologies used to study its function.

Introduction

Adenosine 3',5'-diphosphate is a purine (B94841) ribonucleotide diphosphate (B83284) where two phosphate (B84403) groups are attached to the 3' and 5' positions of the ribose sugar.[1][2][3][4][5][6][7] For a long time, pAp was primarily considered an inert byproduct of sulfotransferase reactions, where the transfer of a sulfuryl group from PAPS to an acceptor molecule releases pAp.[2][6] The accumulation of pAp was even thought to be toxic, necessitating its prompt removal by specific phosphatases.[8] However, a growing body of evidence has revealed that pAp is a dynamically regulated molecule with specific intracellular targets, establishing its role as a bona fide signaling entity.

This technical guide will delve into the multifaceted signaling functions of pAp, with a particular focus on its well-characterized role in plant retrograde signaling and its emerging importance in mammalian cellular regulation.

Metabolism of Adenosine 3',5'-Diphosphate

The cellular concentration of pAp is tightly controlled by the balance between its synthesis and degradation.

2.1. Synthesis:

The primary source of pAp is the sulfonation pathway. Sulfotransferases (SULTs) utilize PAPS as a coenzyme to transfer a sulfonate group to a wide range of substrates, including proteins, lipids, and xenobiotics. This reaction yields the sulfonated product and pAp.[2][6]

2.2. Degradation:

The degradation of pAp to adenosine monophosphate (AMP) and inorganic phosphate is catalyzed by 3'(2'),5'-bisphosphate nucleotidases and other phosphatases.[2] In Arabidopsis, the key enzyme responsible for pAp degradation is SAL1 (also known as FRY1), a bifunctional phosphatase.[9] The activity of these phosphatases is crucial to prevent the toxic accumulation of pAp and to terminate its signaling functions.

Signaling Pathways of Adenosine 3',5'-Diphosphate

pAp exerts its signaling functions through direct interaction with and modulation of specific protein targets. To date, two major signaling pathways have been elucidated: the SAL1-pAp retrograde signaling pathway in plants and the inhibition of PARP-1 and XRN1 in mammals.

The SAL1-pAp Retrograde Signaling Pathway in Plants

In plants, pAp acts as a crucial retrograde signaling molecule, communicating the stress status of the chloroplasts to the nucleus to orchestrate a response. This pathway is particularly important under conditions of drought and high light stress.[2][3][9][10][11]

Under stress conditions, the activity of the SAL1 phosphatase in the chloroplasts is inhibited, leading to the accumulation of pAp.[3] This accumulated pAp then translocates to the nucleus, where it inhibits the activity of 5'-3' exoribonucleases (XRNs), specifically XRN2 and XRN3.[2][10][11] The inhibition of these XRNs leads to changes in the transcriptome, promoting the expression of stress-responsive genes.[2][11]

Diagram: SAL1-pAp Retrograde Signaling Pathway

SAL1_pAp_Pathway cluster_chloroplast Chloroplast cluster_nucleus Nucleus Drought/High Light Drought/High Light SAL1_active SAL1 (Active) Drought/High Light->SAL1_active Inhibits SAL1_inactive SAL1 (Inactive) pAp_low pAp (Low) SAL1_active->pAp_low Degrades pAp to AMP pAp_high pAp (High) SAL1_inactive->pAp_high Accumulation XRNs XRNs (Active) pAp_high->XRNs Inhibits XRNs_inhibited XRNs (Inhibited) Gene_Expression Stress-Responsive Gene Expression XRNs->Gene_Expression Normal Turnover XRNs_inhibited->Gene_Expression Upregulation

Caption: The SAL1-pAp retrograde signaling pathway in plants.

Inhibition of PARP-1 and XRN1 in Mammalian Cells

Recent studies have identified pAp as a potent inhibitor of key enzymes in mammalian cells, suggesting a broader role in cellular regulation beyond plant-specific pathways.

3.2.1. PARP-1 Inhibition:

Poly(ADP-ribose) polymerase-1 (PARP-1) is a nuclear enzyme that plays a critical role in DNA repair and genomic stability. pAp has been shown to be a mixed inhibitor of PARP-1, modulating both its Km and Vmax.[1][4] The inhibition of PARP-1 by pAp is detectable at micromolar concentrations, with an apparent inhibitory constant (Ki) in the range of 0.5–1 μM.[1] This suggests that under conditions of increased pAp production, such as during intense metabolic activity or stress, PARP-1-mediated DNA repair could be modulated.

Diagram: pAp Inhibition of PARP-1

PAP_PARP1_Inhibition PAPS 3'-Phosphoadenosine-5'-phosphosulfate (PAPS) SULTs Sulfotransferases (SULTs) PAPS->SULTs pAp Adenosine 3',5'-diphosphate (pAp) SULTs->pAp Produces PARP1 PARP-1 pAp->PARP1 Inhibits DNA_Repair DNA Repair PARP1->DNA_Repair Promotes PAP_Quantification_Workflow Start Plant/Mammalian Tissue or Cells Homogenization Homogenization Start->Homogenization Extraction Metabolite Extraction Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Drying Dry Down Supernatant->Drying Reconstitution Reconstitute in Mobile Phase Drying->Reconstitution Filtration Filter Reconstitution->Filtration HPLC_MS HPLC-MS/MS Analysis Filtration->HPLC_MS

References

The Central Role of 3'-Phosphoadenosine 5'-Phosphate (PAP) in the Regulation of Enzyme Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

3'-phosphoadenosine 5'-phosphate (PAP) is a pivotal signaling nucleotide that emerges as a byproduct of sulfotransferase-mediated reactions. Far from being a mere metabolic intermediate, PAP acts as a potent regulator of a diverse array of enzymes, playing critical roles in stress signaling, RNA metabolism, and DNA repair. Its intracellular concentration is meticulously controlled through a balance of synthesis by sulfotransferases and degradation by specific phosphatases. Dysregulation of PAP levels is implicated in various stress responses and disease states, highlighting the enzymes within its metabolic and signaling network as promising targets for therapeutic intervention. This guide provides an in-depth examination of PAP's mechanisms of enzyme regulation, its function in key signaling pathways, and detailed experimental protocols for its study, offering a comprehensive resource for professionals in life sciences and drug discovery.

The Metabolism of PAP: A Tightly Controlled Signaling Hub

PAP is generated during the transfer of a sulfuryl group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to an acceptor molecule, a reaction catalyzed by sulfotransferase (SULT) enzymes.[1][2] This process is integral to the detoxification of xenobiotics, the regulation of hormones, and the synthesis of macromolecules.[2][3]

The cellular concentration of PAP is maintained at a very low level under normal conditions.[4] This is accomplished by the action of specific PAP phosphatases, which hydrolyze PAP into adenosine (B11128) monophosphate (AMP) and inorganic phosphate (B84403) (Pi).[4][5] In plants, this critical degradative function is carried out by the SAL1 phosphatase, which is localized to chloroplasts and mitochondria.[4][6] In E. coli, the CysQ protein performs this role.[7] The tight regulation of PAP levels is crucial, as its accumulation can inhibit multiple enzymatic processes.[5]

PAP_Metabolism PAPS PAPS (3'-phosphoadenosine 5'-phosphosulfate) SULT Sulfotransferase (SULT) PAPS->SULT Acceptor Acceptor Substrate Acceptor->SULT PAP PAP (3'-phosphoadenosine 5'-phosphate) SULT->PAP Sulfated_Product Sulfated Product SULT->Sulfated_Product PAP->SULT Inhibition Phosphatase PAP Phosphatase (e.g., SAL1, CysQ) PAP->Phosphatase AMP AMP Phosphatase->AMP Pi Pi Phosphatase->Pi

Caption: Overview of PAP Metabolism and Regulation.

Mechanisms of PAP-Mediated Enzyme Regulation

PAP exerts its regulatory effects by directly interacting with and inhibiting several classes of enzymes. The primary mechanisms include product inhibition, competitive inhibition, and mixed inhibition.

Inhibition of Sulfotransferases (SULTs)

As a direct product of the sulfonation reaction, PAP is a potent inhibitor of SULTs.[5][7] This product inhibition is a classic feedback mechanism. Kinetic studies have shown that PAP often acts as a competitive inhibitor with respect to the co-substrate PAPS, binding to the same nucleotide-binding site on the enzyme.[7][8] This prevents the binding of PAPS and halts the catalytic cycle. The formation of non-productive ternary "dead-end" complexes, such as Enzyme-PAP-Substrate, is a key feature of this inhibition, particularly in enzymes like human SULT2A1 and SULT1A1.[9][10][11]

Inhibition of Exoribonucleases (XRNs) and Oligoribonucleases (Orn)

PAP is a well-documented inhibitor of 5'→3' exoribonucleases, including the nuclear XRNs in plants and their yeast counterparts (Xrn1p, Rat1p).[4][5][6] This inhibition is central to PAP's role in RNA metabolism and stress signaling. By binding to these enzymes, PAP prevents the degradation of RNA transcripts, leading to their accumulation and altered gene expression.[6] Similarly, PAP inhibits the E. coli oligoribonuclease (Orn) and its human homolog, the small fragment nuclease (Sfn), which are responsible for degrading small RNA fragments.[7][12]

Inhibition of Poly(ADP-ribose) Polymerase 1 (PARP-1)

A more recently discovered target of PAP is PARP-1, a critical enzyme in DNA single-strand break detection and repair.[13] PAP acts as a mixed inhibitor of PARP-1, meaning it can bind to both the free enzyme and the enzyme-substrate complex, affecting both the enzyme's affinity for its substrate (Km) and its maximum reaction rate (Vmax).[13] This inhibition is detectable at micromolar concentrations of PAP and impacts both the auto-modification of PARP-1 and its modification of other proteins like histones.[13]

Quantitative Data on PAP-Enzyme Interactions

The following table summarizes the available quantitative data regarding the inhibitory effects of PAP and related molecules on various enzyme targets.

Target Enzyme FamilySpecific EnzymeOrganism/SourceType of InhibitionInhibitorKi / IC50 ValueCitation(s)
Sulfotransferases Phenol (B47542) Sulfotransferase (PST)BovineCompetitive (vs. PAPS)Coenzyme A (eluted by PAP)Ki = 1.3 µM[8]
hSULT2A1HumanSubstrate InhibitionDHEA (via dead-end complex with PAP)-[9]
Exoribonucleases Xrn1p, Rat1pSaccharomyces cerevisiaeInhibitionPAPHigh µM to mM range expected[5][6]
Poly(ADP-ribose) Polymerase PARP-1HumanMixedPAPKi in the micromolar range[13]
pAp-Phosphatase CysQEscherichia coliInhibitionLithium-[7][12]
Human pAp-phosphataseHumanInhibitionLithiumKi is 10x lower than for GSK3β[13]

The SAL1-PAP Retrograde Signaling Pathway

In plants, PAP is the core signaling molecule in a chloroplast-to-nucleus retrograde signaling pathway that is crucial for responses to environmental stresses like drought and high light.[4][6]

Under normal conditions, the SAL1 phosphatase in chloroplasts and mitochondria keeps PAP levels low.[4][14] During periods of stress, reactive oxygen species (ROS) accumulate in these organelles, leading to the oxidative inactivation of SAL1.[4] This inactivation results in the rapid accumulation of PAP, which can then translocate from the chloroplast to the nucleus.[4][6][14] In the nucleus, PAP inhibits the activity of XRNs (XRN2, XRN3, XRN4).[6][15] The inhibition of these exoribonucleases leads to the stabilization and accumulation of specific stress-responsive mRNAs, ultimately promoting the expression of genes that enhance stress tolerance.[4][6] This pathway demonstrates a sophisticated mechanism of intracellular communication, allowing the cell to mount a rapid transcriptional response to organellar stress.

SAL1_PAP_Pathway cluster_chloroplast Chloroplast / Mitochondrion cluster_nucleus Nucleus Stress Drought / High Light Stress ROS ROS Accumulation Stress->ROS SAL1 SAL1 (Active) ROS->SAL1 Inactivation SAL1_inactive SAL1 (Inactive) PAP_degrad PAP -> AMP SAL1->PAP_degrad Degrades PAP PAP_accum PAP Accumulation XRNs XRNs (Active) PAP_accum->XRNs Inhibition XRNs_inactive XRNs (Inactive) RNA_degrad RNA Degradation XRNs->RNA_degrad Stress_Genes Stress-Responsive Gene Expression XRNs_inactive->Stress_Genes Upregulation Stress_Tolerance Stress Tolerance Stress_Genes->Stress_Tolerance

Caption: The SAL1-PAP Retrograde Signaling Pathway in Plants.

Implications for Drug Development

The central role of PAP in diverse cellular processes makes its associated enzymes attractive targets for therapeutic intervention.

  • Targeting PAP Phosphatases: Inhibition of the enzymes that degrade PAP can lead to its accumulation, which may have therapeutic effects. For instance, lithium, a widely used treatment for bipolar disorder, is a potent inhibitor of human pAp-phosphatase.[12][13] The resulting accumulation of PAP and subsequent inhibition of targets like PARP-1 could contribute to lithium's therapeutic or toxic effects.[7][13] Developing more specific inhibitors of PAP-degrading enzymes could offer novel therapeutic strategies.

  • PAP Analogs as Enzyme Inhibitors: Stable, cell-permeable analogs of PAP could be developed as specific inhibitors for its target enzymes. Such compounds could be valuable tools for studying RNA metabolism and DNA repair, and may hold potential for targeting diseases characterized by overactive SULTs, XRNs, or PARP-1, such as certain cancers.[5][16]

  • Modulating SULT Activity: Given that many drugs and environmental chemicals are metabolized by SULTs, understanding their inhibition by PAP is crucial for predicting drug-drug interactions and toxicity.[2][17] Compounds that modulate the PAP-SULT interaction could be used to control the metabolism and efficacy of co-administered drugs.

Experimental Protocols

Protocol: In Vitro Sulfotransferase (SULT) Inhibition Assay

This protocol describes a general method to measure the inhibitory effect of PAP on a recombinant SULT enzyme using a chromogenic substrate like p-nitrophenol (PNP).

  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl, pH 7.4.

    • Cofactor Solution: 5 mM MgCl₂ in Assay Buffer.

    • Enzyme Solution: Recombinant human SULT (e.g., SULT1A1) diluted to a working concentration (e.g., 10-20 µg/mL) in Assay Buffer.

    • Substrate Solution: p-nitrophenol (PNP) stock solution in a suitable solvent, diluted to various concentrations in Assay Buffer.

    • Inhibitor Solution: PAP stock solution in water, serially diluted to a range of concentrations.

    • PAPS Solution: 40 µM 3'-phosphoadenosine-5'-phosphosulfate in Assay Buffer.

    • Stop Solution: Ice-cold acetonitrile.

  • Assay Procedure:

    • In a 96-well plate, combine 100 µL of Assay Buffer, 20 µL of Cofactor Solution, 20 µL of the SULT enzyme solution, 20 µL of the PNP substrate solution, and 20 µL of either PAP solution (for inhibition curve) or buffer (for control).

    • Pre-incubate the mixture for 3 minutes at 37°C.

    • Initiate the reaction by adding 20 µL of the PAPS solution to each well. The total reaction volume is 200 µL.

    • Incubate at 37°C for a fixed time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

    • Terminate the reaction by adding 200 µL of Stop Solution.

    • Centrifuge the plate to pellet precipitated protein.

  • Data Analysis:

    • The product, sulfated PNP, is separated from the remaining substrate using HPLC.

    • Quantify the product peak area.

    • Plot the percentage of enzyme activity versus the logarithm of the PAP concentration.

    • Calculate the IC50 value by fitting the data to a dose-response curve. To determine the inhibition mechanism (e.g., competitive) and the Ki value, the assay should be repeated with varying concentrations of both PAPS and PNP.

Protocol: In Vitro Exoribonuclease (XRN) Activity Assay

This protocol outlines a method to assess the inhibition of XRN activity by PAP using a fluorescently labeled RNA substrate.

  • Reagent Preparation:

    • RNA Substrate: A short (e.g., 30-mer) single-stranded RNA oligonucleotide labeled with a fluorophore (e.g., FAM) at the 5' end and a quencher (e.g., Dabcyl) at the 3' end. In its intact state, the fluorescence is quenched.

    • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 10 mM MgCl₂, 1 mM DTT.

    • Enzyme Solution: Purified recombinant XRN1 diluted in Assay Buffer.

    • Inhibitor Solution: PAP stock solution in water, serially diluted.

  • Assay Procedure:

    • In a black 96-well microplate suitable for fluorescence readings, add the RNA substrate to a final concentration of ~100 nM in Assay Buffer.

    • Add varying concentrations of PAP to the wells. Include a no-inhibitor control.

    • Initiate the reaction by adding the XRN1 enzyme.

    • Monitor the increase in fluorescence in real-time using a plate reader (Excitation/Emission appropriate for the fluorophore, e.g., 485/520 nm for FAM). As the enzyme degrades the RNA from the 5' end, the fluorophore is released from the proximity of the quencher, resulting in an increase in signal.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each PAP concentration.

    • Plot the reaction velocity against the PAP concentration to determine the IC50 value.

Experimental_Workflow Start Start: Prepare Reagents (Enzyme, Substrate, Buffer, Inhibitor) Setup Set up Reaction Mixtures in Microplate (Control vs. Inhibitor Concentrations) Start->Setup Preincubation Pre-incubate at Optimal Temperature (e.g., 37°C) Setup->Preincubation Initiate Initiate Reaction (Add final reagent, e.g., PAPS or Enzyme) Preincubation->Initiate Incubate Incubate for Fixed Time / Monitor in Real-Time Initiate->Incubate Terminate Terminate Reaction (e.g., Add Stop Solution) Incubate->Terminate Measure Measure Product Formation or Substrate Depletion (e.g., HPLC, Fluorescence) Terminate->Measure Analyze Data Analysis (Calculate % Inhibition, IC50, Ki) Measure->Analyze End End Analyze->End

Caption: Generalized Workflow for an Enzyme Inhibition Assay.

Conclusion

3'-phosphoadenosine 5'-phosphate is a critical regulatory metabolite that functions as a nexus between sulfur metabolism, RNA processing, and stress signaling. Through its ability to inhibit key enzymes such as sulfotransferases, exoribonucleases, and PARP-1, PAP modulates fundamental cellular activities. The intricate control of its synthesis and degradation underscores its importance in maintaining cellular homeostasis. A thorough understanding of PAP's regulatory roles and the pathways it governs is essential for researchers in molecular biology and offers a rich landscape for the discovery of novel therapeutic targets and drug candidates.

References

Chemical structure and properties of Adenosine 3',5'-diphosphate disodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adenosine (B11128) 3',5'-diphosphate (A3'p5'p or PAP) disodium (B8443419) salt is a crucial nucleotide in various biological processes. Primarily known as a byproduct of sulfotransferase-mediated reactions, it also plays a significant role in cellular signaling and metabolic regulation. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological functions of Adenosine 3',5'-diphosphate disodium salt. Detailed experimental protocols for its quantification and the study of related enzymatic activities are presented, alongside diagrams of key signaling and metabolic pathways to facilitate a deeper understanding of its cellular roles.

Chemical Structure and Physicochemical Properties

Adenosine 3',5'-diphosphate is a ribonucleotide composed of an adenine (B156593) base, a ribose sugar, and two phosphate (B84403) groups attached at the 3' and 5' positions of the ribose ring. The disodium salt form enhances its stability and solubility in aqueous solutions.

Table 1: Chemical Identifiers and Synonyms

IdentifierValue
IUPAC Name disodium;[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate
CAS Number 75431-54-8[1]
Molecular Formula C₁₀H₁₃N₅Na₂O₁₀P₂[1]
Synonyms 3',5'-ADP disodium salt, PAP, 3'-Phosphoadenosine 5'-phosphate disodium salt, Adenosine 3',5'-bisphosphate disodium salt[1][2]

Table 2: Physicochemical Properties of this compound Salt

PropertyValueReference
Molecular Weight 471.16 g/mol [1]
Appearance White to off-white powder[1]
Solubility Water: 25 mg/mL (clear, colorless to very faintly yellow solution)[1]
Storage Temperature -20°C[1]
Stability Aqueous solutions should be prepared fresh. Long-term storage of solutions is not recommended.[3]

Biological Significance and Signaling Pathways

Adenosine 3',5'-diphosphate is a key molecule at the intersection of sulfur metabolism and cellular signaling.

Role in Sulfation Pathways

The primary source of Adenosine 3',5'-diphosphate in cells is the sulfation pathway. Sulfotransferases (SULTs) catalyze the transfer of a sulfonyl group from the universal sulfate (B86663) donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a wide array of acceptor molecules, including xenobiotics, steroids, and neurotransmitters. This reaction yields the sulfated product and Adenosine 3',5'-diphosphate (PAP).[4] PAP can act as a product inhibitor for some sulfotransferases, thus regulating their activity.[5]

PAPS 3'-phosphoadenosine-5'-phosphosulfate (PAPS) SULT Sulfotransferase (SULT) PAPS->SULT Acceptor Acceptor Molecule Acceptor->SULT Sulfated_Product Sulfated Product SULT->Sulfated_Product PAP Adenosine 3',5'-diphosphate (PAP) SULT->PAP

Figure 1: The Sulfotransferase Reaction.
Intracellular Signaling

In plants, PAP has emerged as a crucial retrograde signaling molecule, relaying information about environmental stress from the chloroplasts to the nucleus.[6] Accumulation of PAP under stress conditions can lead to changes in gene expression, promoting stress tolerance.[6] In other organisms, the accumulation of PAP is considered toxic and is tightly regulated by specific phosphatases that degrade it to adenosine monophosphate (AMP).[7]

Metabolic Regulation

The degradation of Adenosine 3',5'-diphosphate is a key step in nucleotide metabolism. Specific 3'(2'),5'-diphosphonucleoside 3'(2')-phosphohydrolases, also known as PAP phosphatases, catalyze the removal of the 3'-phosphate group from PAP to yield AMP.[6][8] This reaction is essential to prevent the toxic accumulation of PAP and to recycle the adenosine moiety.

ATP ATP PAPSS PAPS Synthase ATP->PAPSS Sulfate Sulfate Sulfate->PAPSS PAPS PAPS PAPSS->PAPS SULT Sulfotransferase PAPS->SULT Sulfated_Acceptor Sulfated Acceptor SULT->Sulfated_Acceptor PAP Adenosine 3',5'-diphosphate (PAP) SULT->PAP Acceptor Acceptor Acceptor->SULT PAP_Phosphatase PAP Phosphatase PAP->PAP_Phosphatase AMP AMP PAP_Phosphatase->AMP Pi Pi PAP_Phosphatase->Pi

Figure 2: Metabolic Pathway of Adenosine 3',5'-diphosphate.

Experimental Protocols

The quantification of Adenosine 3',5'-diphosphate is essential for studying sulfotransferase activity and its role in cellular processes. A modern, non-radioactive method is the coupled-enzyme assay.

Non-Radioactive Sulfotransferase Activity Assay (Coupled-Enzyme Assay)

This assay measures the production of Adenosine 3',5'-diphosphate by coupling its formation to the release of inorganic phosphate (Pi), which can be detected colorimetrically.

Principle: A sulfotransferase catalyzes the transfer of a sulfonyl group from PAPS to an acceptor substrate, producing PAP. A specific PAP phosphatase is then used to hydrolyze the 3'-phosphate from PAP, releasing inorganic phosphate. The amount of Pi generated is directly proportional to the amount of PAP produced, and thus to the sulfotransferase activity. The released Pi is quantified using a Malachite Green-based colorimetric reagent.[2][4]

Materials:

  • Sulfotransferase enzyme

  • Acceptor substrate for the sulfotransferase

  • 3'-phosphoadenosine-5'-phosphosulfate (PAPS)

  • Adenosine 3',5'-diphosphate (PAP) standard

  • PAP-specific phosphatase (e.g., recombinant human IMPAD1)

  • Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5, containing 5 mM MgCl₂)

  • Malachite Green Reagent A and B

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of PAPS in assay buffer.

    • Prepare a stock solution of the acceptor substrate in a suitable solvent and then dilute in assay buffer.

    • Prepare a stock solution of PAP phosphatase in assay buffer.

    • Prepare a series of PAP standards in assay buffer to generate a standard curve.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well for the experimental samples:

      • Assay Buffer

      • Acceptor substrate solution

      • PAPS solution

      • PAP phosphatase solution

    • For the negative control, replace the sulfotransferase with an equal volume of assay buffer.

    • For the standard curve, add the PAP standards to separate wells.

  • Initiate the Reaction:

    • Add the sulfotransferase enzyme solution to the experimental wells to start the reaction.

    • Incubate the plate at the optimal temperature for the sulfotransferase (e.g., 37°C) for a defined period (e.g., 30-60 minutes).

  • Stop the Reaction and Develop Color:

    • Stop the reaction by adding Malachite Green Reagent A to all wells.

    • Add Malachite Green Reagent B to all wells and mix gently.

    • Incubate at room temperature for 15-20 minutes to allow for color development.

  • Measurement:

    • Measure the absorbance at 620 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the negative control from the experimental samples.

    • Use the standard curve generated from the PAP standards to determine the concentration of PAP produced in the enzymatic reaction.

    • Calculate the sulfotransferase activity, typically expressed as pmol of product formed per minute per mg of protein.

cluster_0 Step 1: Sulfotransferase Reaction cluster_1 Step 2: Coupled Phosphatase Reaction cluster_2 Step 3: Colorimetric Detection PAPS PAPS SULT Sulfotransferase PAPS->SULT Acceptor Acceptor Acceptor->SULT Sulfated_Product Sulfated Product SULT->Sulfated_Product PAP PAP SULT->PAP PAP_2 PAP PAP_Phosphatase PAP Phosphatase PAP_2->PAP_Phosphatase AMP AMP PAP_Phosphatase->AMP Pi Inorganic Phosphate (Pi) PAP_Phosphatase->Pi Pi_2 Pi Malachite_Green Malachite Green Reagent Pi_2->Malachite_Green Colored_Complex Colored Complex (A620 nm) Malachite_Green->Colored_Complex

Figure 3: Workflow for the Non-Radioactive Coupled Sulfotransferase Assay.

Conclusion

This compound salt is a multifaceted nucleotide with critical roles in sulfur metabolism, cellular signaling, and metabolic regulation. Its accurate quantification is paramount for the study of sulfotransferases, a diverse family of enzymes with implications in drug metabolism, hormone regulation, and detoxification. The methodologies and pathway diagrams provided in this guide offer a robust framework for researchers and scientists to investigate the intricate functions of this important biomolecule. A thorough understanding of the properties and biological significance of Adenosine 3',5'-diphosphate will undoubtedly contribute to advancements in drug development and the broader field of molecular and cellular biology.

References

Methodological & Application

Application Notes and Protocols for Studying SULT Enzyme Kinetics with PAP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfotransferases (SULTs) are a superfamily of Phase II drug-metabolizing enzymes crucial for the detoxification and regulation of a vast array of endogenous and exogenous compounds. These enzymes catalyze the transfer of a sulfonyl group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl or amine group on a substrate. This sulfonation reaction typically increases the water solubility of the substrate, facilitating its excretion. The reaction also produces 3'-phosphoadenosine-5'-phosphate (PAP) as a byproduct, which is a known inhibitor of SULT enzymes. Understanding the kinetics of SULT enzymes and the inhibitory effects of PAP is critical for predicting drug-drug interactions, understanding hormone regulation, and elucidating pathways of xenobiotic metabolism.

These application notes provide a detailed protocol for a robust and non-radiometric assay to determine SULT enzyme kinetics, focusing on the characterization of substrate affinity (K_m_) and PAP inhibition (K_i_).

SULT Catalyzed Sulfonation Pathway

The enzymatic reaction catalyzed by SULTs involves the transfer of a sulfonate group from PAPS to an acceptor substrate, yielding a sulfonated product and PAP.

SULT_Pathway PAPS PAPS (3'-phosphoadenosine-5'-phosphosulfate) EnzymeComplex Enzyme-Substrate-PAPS Complex PAPS->EnzymeComplex Substrate Acceptor Substrate (e.g., drug, hormone) Substrate->EnzymeComplex SULT SULT Enzyme Product Sulfonated Product SULT->Product PAP PAP (3'-phosphoadenosine-5'-phosphate) SULT->PAP EnzymeComplex->SULT Reaction

Caption: SULT enzyme-catalyzed sulfonation reaction.

Experimental Protocols

A universal and high-throughput compatible method for measuring SULT activity is the phosphatase-coupled assay.[1] This assay is applicable to all SULT isoforms as it relies on the detection of the universal product, PAP.

Principle of the Phosphatase-Coupled Assay

The assay involves a two-step enzymatic cascade:

  • Sulfotransferase Reaction: The SULT enzyme of interest catalyzes the transfer of a sulfonyl group from PAPS to an acceptor substrate, producing the sulfonated product and PAP.

  • Phosphatase Reaction and Colorimetric Detection: A PAP-specific phosphatase is included in the reaction mixture. This enzyme specifically hydrolyzes the 3'-phosphate from PAP, releasing inorganic phosphate (B84403) (Pi).[1] The liberated Pi is then detected colorimetrically using a Malachite Green-based reagent. The intensity of the color, measured spectrophotometrically, is directly proportional to the amount of PAP produced and, therefore, to the SULT activity.[1]

Assay_Workflow cluster_reaction SULT Reaction Mixture SULT SULT Enzyme Incubate Incubate at 37°C SULT->Incubate PAPS PAPS PAPS->Incubate Substrate Acceptor Substrate Substrate->Incubate Phosphatase PAP-specific Phosphatase Phosphatase->Incubate PAP_Pi PAP is produced and converted to Pi Incubate->PAP_Pi Stop_Develop Stop Reaction & Add Malachite Green Reagent PAP_Pi->Stop_Develop Measure Measure Absorbance at ~620 nm Stop_Develop->Measure Analyze Data Analysis (Calculate Vmax, Km, Ki) Measure->Analyze

Caption: Experimental workflow for the phosphatase-coupled SULT assay.

Reagents and Materials
  • Recombinant human SULT enzyme (e.g., SULT1A1, SULT1E1, SULT2A1)

  • PAPS (3'-phosphoadenosine-5'-phosphosulfate)

  • Acceptor substrate (specific to the SULT isoform being studied)

  • PAP-specific phosphatase (e.g., Golgi-resident PAP-specific 3'-phosphatase, gPAPP)

  • Malachite Green phosphate detection kit

  • Assay Buffer: 25 mM Tris-HCl, 15 mM MgCl₂, pH 7.5

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at ~620 nm

Protocol for Determining K_m_ for an Acceptor Substrate
  • Reagent Preparation:

    • Prepare a stock solution of the acceptor substrate in a suitable solvent (e.g., DMSO, water) and make serial dilutions in Assay Buffer.

    • Prepare a working solution of PAPS in Assay Buffer. The concentration should be saturating (typically 5-10 times the K_m_ for PAPS, if known, or a starting concentration of 250 µM can be used).[2]

    • Prepare a working solution of the SULT enzyme in Assay Buffer. The optimal concentration should be determined empirically to ensure the reaction rate is linear over the desired time course.

    • Prepare a working solution of the PAP-specific phosphatase in Assay Buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • PAPS solution

      • PAP-specific phosphatase solution

      • Varying concentrations of the acceptor substrate solution.

    • Include control wells:

      • No enzyme control (to measure background phosphate).

      • No substrate control (to measure any substrate-independent PAPS degradation).

  • Initiate the Reaction:

    • Initiate the reaction by adding the SULT enzyme working solution to each well.

  • Incubation:

    • Incubate the plate at 37°C for a predetermined time (e.g., 20-30 minutes). The incubation time should be within the linear range of the reaction.

  • Stop and Develop:

    • Stop the reaction and develop the color by adding the Malachite Green reagent according to the manufacturer's instructions.[3] This typically involves the sequential addition of Reagent A and Reagent B, with short incubation periods.[4][5]

  • Measurement:

    • Read the absorbance at approximately 620 nm using a microplate reader.

  • Data Analysis:

    • Generate a phosphate standard curve to convert absorbance values to the concentration of phosphate produced.

    • Plot the initial reaction velocity (rate of phosphate production) against the substrate concentration.

    • Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the K_m_ and V_max_ values.

Protocol for Determining the K_i_ of PAP
  • Assay Setup:

    • Follow the same procedure as for K_m_ determination, but with the following modifications:

      • Use a fixed, non-saturating concentration of the acceptor substrate (typically around its K_m_ value).

      • Include varying concentrations of PAP in the reaction mixture.

  • Data Analysis:

    • Plot the initial reaction velocity against the PAP concentration.

    • Analyze the data using a suitable inhibition model (e.g., competitive, non-competitive, or mixed-type inhibition) to determine the K_i_ for PAP. A Dixon plot or non-linear regression can be used for this analysis.

PAP Inhibition of SULT Enzymes

PAP, a product of the sulfonation reaction, can inhibit SULT activity. This product inhibition is a crucial regulatory mechanism. PAP can bind to the enzyme, forming a dead-end complex, which prevents the binding of PAPS or the release of the sulfonated product.[6]

PAP_Inhibition SULT Free SULT Enzyme SULT_PAPS SULT-PAPS Complex SULT->SULT_PAPS + PAPS SULT_PAP SULT-PAP Complex (Product Inhibition) SULT->SULT_PAP + PAP SULT_PAPS->SULT - PAPS SULT_PAP->SULT - PAP DeadEnd SULT-PAP-Substrate Dead-End Complex SULT_PAP->DeadEnd + Substrate DeadEnd->SULT_PAP - Substrate PAPS PAPS Substrate Substrate PAP PAP

Caption: Mechanism of PAP product inhibition of SULT enzymes.

Data Presentation

The following tables summarize representative kinetic constants for common human SULT isoforms. These values can vary depending on the experimental conditions.

Table 1: K_m_ Values for Selected SULT1A1 Substrates
SubstrateK_m_ (µM)Reference
4-Nitrophenol0.6
Dopamine345
3,3'-Diiodothyronine0.12
17β-Estradiol~2-5[7]
Table 2: K_m_ Values for Selected SULT1E1 Substrates
SubstrateK_m_ (µM)Reference
17β-Estradiol0.004[7]
Estrone0.2[5]
Ethinylestradiol0.0067[8]
4-Hydroxytamoxifen0.2[8]
Table 3: K_m_ Values for Selected SULT2A1 Substrates
SubstrateK_m_ (µM)Reference
DHEA0.8 - 3.8[3][9]
Lithocholic acid1.5[3]
(24S)-hydroxycholesterol3.7[3]
Table 4: K_i_ Values for PAP Inhibition of SULT Enzymes

Note: Specific K_i_ values for PAP are not as extensively reported as K_m_ values for substrates. PAP is generally a potent inhibitor, and its binding affinity can be influenced by the presence of the acceptor substrate, often forming a non-productive ternary complex.[10]

SULT IsoformSubstratePAP K_d_ or K_i_ (nM)CommentsReference
SULT2A1DHEAK_d1_ = 0.3 µM, K_d2_ = 536 µMTwo-site saturable binding of PAP.[9]
SULT2A1DHEAK_d_ ~350-390Dissociation constant for PAPS, PAP binding is also in the nanomolar range.[11]
SULT1A117α-EthinylestradiolK_d_ for EE2 is >100-fold lower in the presence of PAP.Demonstrates the formation of a high-affinity enzyme-PAP-inhibitor complex.[8]

Conclusion

The provided protocols and data serve as a comprehensive guide for researchers studying SULT enzyme kinetics. The phosphatase-coupled assay offers a sensitive, continuous, and non-radiometric method for determining key kinetic parameters. A thorough understanding of SULT kinetics, including substrate affinity and product inhibition by PAP, is essential for advancing our knowledge in drug metabolism, toxicology, and endocrinology.

References

Application Notes and Protocols: Adenosine 3',5'-diphosphate as a Substrate for Nucleotide Pyrophosphatases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine (B11128) 3',5'-diphosphate (PAP), a structural analog of adenosine diphosphate (B83284) (ADP), is an important signaling molecule involved in various cellular processes. It is primarily generated from the metabolism of 3'-phosphoadenosine 5'-phosphosulfate (PAPS), the universal sulfonate donor in biological systems. The intracellular and extracellular concentrations of PAP are tightly regulated by the activity of nucleotide pyrophosphatases/phosphodiesterases (NPPs), a family of enzymes that hydrolyze the phosphodiester bonds in nucleotides and their derivatives. This document provides detailed application notes and protocols for studying the interaction between PAP and NPPs, which is of growing interest in fields such as neurobiology and drug development due to the potential role of PAP signaling in various physiological and pathological conditions.

Data Presentation: Quantitative Analysis of NPP Activity with PAP

While specific kinetic data for the hydrolysis of Adenosine 3',5'-diphosphate (PAP) by all mammalian nucleotide pyrophosphatases (NPPs) is not extensively documented, studies on related substrates provide valuable insights into the enzymatic activity. The Ectonucleotide Pyrophosphatase/Phosphodiesterase (ENPP) family, particularly ENPP1, ENPP2, and ENPP3, are key enzymes in the metabolism of extracellular nucleotides.

Research on the hydrolysis of diadenosine polyphosphates, which are structurally similar to PAP, by NPP1, NPP2, and NPP3 reveals that these enzymes can efficiently hydrolyze such substrates. For instance, the Michaelis-Menten constants (Km) for the hydrolysis of diadenosine 5',5'''-P1,P3-triphosphate (Ap3A) have been determined for NPP1, NPP2, and NPP3, suggesting that these enzymes are likely candidates for the hydrolysis of extracellular diadenosine polyphosphates.[1]

Furthermore, detailed kinetic analysis of ENPP1 with its well-characterized substrate, ATP, has shown that the enzyme has a high affinity for nucleotides, with a steady-state Michaelis constant (KM,T) for ATP in the nanomolar range, comparable to physiological serum ATP levels.[2][3] This suggests that ENPP1 activity is sensitive to small changes in the concentrations of its substrates. The catalytic cycle of ENPP1 involves rapid ATP cleavage and pyrophosphate (PPi) release, with the release of the AMP product being the rate-limiting step.[2][3] Given the structural similarity between ATP and PAP, it is plausible that PAP is also a substrate for ENPP1, although with potentially different kinetic parameters.

Table 1: Kinetic Parameters of NPPs with Structurally Related Substrates

EnzymeSubstrateKm (µM)VmaxSource
NPP1Ap3A5.1Not Reported[1]
NPP2Ap3A8.0Not Reported[1]
NPP3Ap3A49.5Not Reported[1]
ENPP1ATP~0.1Not Reported[2][3]

Note: Data for PAP as a direct substrate is currently limited. The provided data for Ap3A and ATP can be used as a reference for designing initial experiments.

Signaling Pathways Involving Adenosine 3',5'-diphosphate

The role of PAP as a signaling molecule in mammalian cells is an emerging area of research. While the signaling pathways of the structurally related molecule cyclic adenosine monophosphate (cAMP) are well-established, the specific pathways modulated by PAP are less understood.

One area of significant interest is the nervous system. The accumulation of PAP has been linked to bipolar disorder, and the enzyme that degrades PAP, a PAP phosphatase, has been identified as a potential target for lithium therapy. This suggests that PAP may play a role in neuronal signaling and that its dysregulation could contribute to mood disorders.

The diagram below illustrates a hypothetical signaling pathway involving PAP and its regulation by a nucleotide pyrophosphatase. In this model, extracellular PAP can be hydrolyzed by an ecto-NPP, such as ENPP1, to produce AMP. Both PAP and its metabolite AMP can then potentially interact with purinergic receptors or other cell surface proteins to initiate downstream signaling cascades.

PAP_Signaling_Pathway Hypothetical PAP Signaling Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space PAP_ext Adenosine 3',5'-diphosphate (PAP) ENPP1 ENPP1 PAP_ext->ENPP1 Hydrolysis P2_Receptor Purinergic Receptor PAP_ext->P2_Receptor Binding AMP_ext Adenosine 5'-monophosphate (AMP) ENPP1->AMP_ext Signaling_Cascade Downstream Signaling Cascade P2_Receptor->Signaling_Cascade Activation Cellular_Response Cellular Response Signaling_Cascade->Cellular_Response

Caption: Hypothetical signaling pathway of extracellular PAP.

Experimental Protocols

Colorimetric Assay for NPP Activity using Malachite Green

This protocol describes a method to measure the activity of nucleotide pyrophosphatases by quantifying the release of inorganic phosphate (B84403) (Pi) from PAP using a malachite green-based colorimetric assay.[4][5][6][7][8]

Materials:

  • Recombinant or purified Nucleotide Pyrophosphatase (e.g., ENPP1)

  • Adenosine 3',5'-diphosphate (PAP) substrate solution (e.g., 10 mM stock in assay buffer)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 1 mM MgCl₂, 0.1 mg/mL BSA)

  • Malachite Green Reagent (commercial kits available or prepared as described in literature)

  • Phosphate Standard solution (for standard curve)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Phosphate Standards: Prepare a series of phosphate standards (e.g., 0 to 50 µM) in the assay buffer.

  • Set up the Reaction:

    • In a 96-well plate, add a defined amount of NPP enzyme to each well.

    • Include a negative control with no enzyme.

    • Initiate the reaction by adding the PAP substrate to each well to a final desired concentration (e.g., for kinetic studies, a range of concentrations from 0.1x to 10x the expected Km).

    • The final reaction volume is typically 50-100 µL.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Stop the Reaction and Color Development: Stop the reaction by adding the Malachite Green Reagent according to the manufacturer's instructions. This reagent typically contains acid and molybdate, which forms a complex with the released phosphate.

  • Read Absorbance: After a short incubation period for color development (as specified by the kit), measure the absorbance at the recommended wavelength (typically around 620-650 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (no enzyme) from all readings.

    • Generate a standard curve by plotting the absorbance of the phosphate standards against their known concentrations.

    • Use the standard curve to determine the concentration of phosphate released in each enzyme reaction.

    • Calculate the enzyme activity (e.g., in nmol of Pi released/min/mg of protein).

    • For kinetic analysis, plot the initial reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Malachite_Green_Workflow Malachite Green Assay Workflow Start Prepare Reagents (Enzyme, PAP, Buffer, Standards) Setup Set up reactions in 96-well plate (Enzyme + Buffer) Start->Setup Initiate Initiate reaction by adding PAP Setup->Initiate Incubate Incubate at 37°C Initiate->Incubate Stop_Color Stop reaction and develop color with Malachite Green Reagent Incubate->Stop_Color Read Read absorbance at ~630 nm Stop_Color->Read Analyze Analyze Data (Standard Curve, Activity Calculation, Kinetic Analysis) Read->Analyze

Caption: Workflow for the Malachite Green Assay.

HPLC-Based Assay for NPP Activity

This protocol provides a method to monitor the hydrolysis of PAP and the formation of its product, AMP, using High-Performance Liquid Chromatography (HPLC).[2][9][10][11]

Materials:

  • Recombinant or purified Nucleotide Pyrophosphatase (e.g., ENPP1)

  • Adenosine 3',5'-diphosphate (PAP) substrate solution

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 1 mM MgCl₂)

  • Standards for PAP, AMP, and Adenosine

  • HPLC system with a UV detector

  • Reversed-phase C18 column

  • Mobile phase (e.g., a gradient of a low pH buffer and an organic solvent like acetonitrile (B52724) or methanol)

  • Reaction quenching solution (e.g., perchloric acid or a strong acid)

Procedure:

  • Enzyme Reaction:

    • Set up the enzymatic reaction as described in the colorimetric assay protocol, but in larger volumes (e.g., 100-500 µL) to have sufficient sample for HPLC analysis.

    • At various time points, take aliquots of the reaction mixture.

  • Quench Reaction: Immediately stop the reaction in the aliquots by adding a quenching solution (e.g., an equal volume of cold 0.6 M perchloric acid). This will denature the enzyme and precipitate proteins.

  • Sample Preparation:

    • Centrifuge the quenched samples to pellet the precipitated protein.

    • Neutralize the supernatant with a base (e.g., potassium carbonate).

    • Filter the neutralized supernatant through a 0.22 µm filter before injecting it into the HPLC.

  • HPLC Analysis:

    • Inject the prepared sample onto the C18 column.

    • Separate the nucleotides using an appropriate mobile phase gradient. The exact gradient will need to be optimized for the specific column and HPLC system.

    • Monitor the elution of PAP, AMP, and adenosine by measuring the UV absorbance at approximately 254-260 nm.

  • Data Analysis:

    • Identify the peaks for PAP, AMP, and adenosine by comparing their retention times with those of the standards.

    • Quantify the amount of each nucleotide by integrating the peak area and comparing it to a standard curve generated with known concentrations of the standards.

    • Calculate the rate of PAP hydrolysis and AMP formation over time.

    • For kinetic analysis, determine the initial velocities at different PAP concentrations and fit the data to the Michaelis-Menten equation.

HPLC_Workflow HPLC Assay Workflow Start Set up enzymatic reaction (NPP + PAP) Time_Points Take aliquots at different time points Start->Time_Points Quench Quench reaction (e.g., with perchloric acid) Time_Points->Quench Prepare_Sample Neutralize and filter sample Quench->Prepare_Sample HPLC_Injection Inject sample onto HPLC Prepare_Sample->HPLC_Injection Separation Separate nucleotides on C18 column HPLC_Injection->Separation Detection Detect nucleotides by UV absorbance Separation->Detection Analyze Quantify and analyze data (Peak integration, Kinetic analysis) Detection->Analyze

References

Application Notes and Protocols for HPLC Separation of Adenosine 3',5'-diphosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the separation and quantification of Adenosine (B11128) 3',5'-diphosphate (ADP) using various High-Performance Liquid Chromatography (HPLC) methods. The information is intended to guide researchers in selecting and implementing robust and reliable analytical techniques for ADP analysis in various matrices.

Introduction

Adenosine 3',5'-diphosphate (ADP) is a crucial nucleotide involved in numerous cellular processes, including energy metabolism and signal transduction.[1][2] Accurate and sensitive quantification of ADP, often in the presence of other structurally related nucleotides like adenosine monophosphate (AMP) and adenosine triphosphate (ATP), is essential for research in biochemistry, pharmacology, and drug development.[1][2][3] HPLC is a powerful and versatile technique for the analysis of these polar compounds.[1][2] This document outlines several HPLC-based methodologies, including mixed-mode, ion-pair reversed-phase, hydrophilic interaction liquid chromatography (HILIC), and anion-exchange chromatography.

Mixed-Mode Chromatography (MMC)

Mixed-mode chromatography combines multiple retention mechanisms, such as reversed-phase and ion-exchange, on a single stationary phase, offering unique selectivity for complex mixtures of polar and non-polar analytes.[1][2] This approach is particularly effective for separating nucleotides like ADP, AMP, and ATP.[1][2][4][5]

Application Note: Separation of ADP, AMP, and ATP using a Reversed-Phase/Anion-Exchange Mixed-Mode Column

This method provides excellent resolution and retention for hydrophilic nucleotides without the need for ion-pairing reagents in the mobile phase, making it compatible with mass spectrometry (LC/MS).[4][5]

Chromatographic Conditions:

ParameterCondition
Column Primesep B2 (3.2 x 50 mm, 5 µm, 100Å) or Zodiac HST B2
Mobile Phase A: Acetonitrile; B: Water with Ammonium (B1175870) Formate (AmFm) buffer
Gradient 20% ACN with a gradient of AmFm buffer (pH 2.9): 5-20 mM over 3 min, then 20-150 mM
Flow Rate 0.5 mL/min
Detection Evaporative Light Scattering Detector (ELSD) or UV at 262 nm[6]
Injection Volume 3 µL[2]
Temperature Ambient

Experimental Protocol:

  • Standard Preparation: Prepare stock solutions of ADP, AMP, and ATP in the mobile phase. Create a series of working standards by serial dilution to generate a calibration curve.

  • Sample Preparation: For biological samples such as cell extracts or plasma, protein precipitation is recommended. A common method is extraction with perchloric acid (PCA) followed by neutralization.[3]

  • Chromatographic Analysis: Equilibrate the column with the initial mobile phase conditions for at least 15-20 minutes. Inject the standards and samples.

  • Data Analysis: Identify and quantify the peaks based on the retention times of the standards. The retention of ADP and ATP is controlled by the buffer concentration; higher concentrations are required for their elution.[4][5]

Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)

IP-RP-HPLC is a widely used technique for the separation of charged analytes on a conventional reversed-phase column.[7][8][9] An ion-pairing reagent is added to the mobile phase to form a neutral complex with the charged analyte, which can then be retained by the hydrophobic stationary phase.[8]

Application Note: Rapid Separation of Adenine (B156593) Nucleotides in Biological Samples

This method allows for the fast and reproducible separation of ATP, ADP, AMP, and other related metabolites.[7] The use of an ion-pairing agent like tetrabutylammonium (B224687) (TBA) enhances the retention and resolution of these highly polar compounds.[7][10]

Chromatographic Conditions:

ParameterCondition
Column Supelcosil LC-18 (3 µm particle size)
Mobile Phase Buffer A: 0.1 M KH2PO4, 4 mM Tetrabutylammonium hydrogen sulfate, pH 6.0. Buffer B: Methanol (B129727)
Gradient Isocratic or gradient elution depending on the specific separation requirements. A typical run involves a gradient of increasing methanol concentration.
Flow Rate 1.0 mL/min
Detection UV at 254 nm[3][10]
Injection Volume 1 µL[3]
Temperature 20 °C[3]

Experimental Protocol:

  • Mobile Phase Preparation: Prepare the aqueous buffer and filter it through a 0.45 µm membrane. Add the ion-pairing reagent and adjust the pH. The organic mobile phase should also be filtered.

  • Standard and Sample Preparation: As described in the mixed-mode chromatography section.

  • Column Equilibration: It is crucial to thoroughly equilibrate the column with the ion-pairing mobile phase to ensure reproducible retention times. This may take a longer time compared to standard reversed-phase chromatography.

  • Analysis: Inject standards and samples. The elution order is typically AMP, followed by ADP and ATP, as ATP is the most polar and interacts more strongly with the ion-paired stationary phase.[8]

  • Column Washing: After the analysis, wash the column extensively with a mobile phase without the ion-pairing reagent to remove the adsorbed TBA salts.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an alternative chromatographic technique for the separation of highly polar compounds.[11][12][13] It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent. A water-rich layer is formed on the surface of the stationary phase, and analytes partition between this layer and the mobile phase.

Application Note: Simultaneous Analysis of ATP, ADP, AMP, and Metabolites

A HILIC-based method allows for the simultaneous determination of several nucleotides and their metabolites in complex matrices like muscle tissue.[11][13]

Chromatographic Conditions:

ParameterCondition
Column ZIC®-pHILIC
Mobile Phase Acetonitrile and an aqueous buffer (e.g., ammonium carbonate or ammonium acetate)
Gradient A gradient of decreasing organic solvent concentration.
Flow Rate 0.3 mL/min
Detection UV at 254 nm or Mass Spectrometry (MS)[12][14]
Injection Volume 5 µL
Temperature 30 °C

Quantitative Data:

CompoundLimit of Detection (µg/mL)[11][13]
ATP0.10
ADP0.15
AMP0.05

Experimental Protocol:

  • Mobile Phase and Sample Preparation: Prepare the mobile phases and samples as previously described. Ensure samples are dissolved in a solvent compatible with the initial HILIC mobile phase (high organic content).

  • Column Equilibration: Equilibrate the HILIC column with the initial high organic mobile phase for an extended period to ensure a stable water layer on the stationary phase.

  • Analysis: Inject the samples. The elution of analytes is facilitated by increasing the water content in the mobile phase.

Anion-Exchange Chromatography (AEC)

Anion-exchange chromatography separates molecules based on their net negative charge.[15][16] Since the phosphate (B84403) groups in ADP are negatively charged at neutral pH, AEC is a suitable method for its separation from other nucleotides.

Application Note: Determination of Adenosine Phosphates in Blood

This method is designed for the simultaneous determination of AMP, ADP, and ATP in blood samples.[15]

Chromatographic Conditions:

ParameterCondition
Column Dionex IonPac AS18 analytical column with an AG18 guard column
Mobile Phase Gradient of potassium hydroxide (B78521) (KOH)
Detection Suppressed Conductivity Detector

Quantitative Data:

CompoundLimit of Detection (ng/L)[15]
AMP38
ADP47
ATP108

Experimental Protocol:

  • Sample Preparation: Blood samples require careful preparation to remove proteins and other interfering substances. This typically involves centrifugation and extraction.

  • Chromatographic System: An ion chromatography system equipped with a suppressor is required.

  • Analysis: The separation is achieved by a gradient of increasing ionic strength of the mobile phase, which elutes the more highly charged nucleotides.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Biological Sample Extraction Extraction (e.g., PCA) Sample->Extraction Neutralization Neutralization Extraction->Neutralization Filtration Filtration Neutralization->Filtration Injection Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (UV, MS, ELSD) Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Quantification Chromatogram->Quantification Separation_Principles cluster_rp Ion-Pair Reversed-Phase HPLC cluster_mmc Mixed-Mode Chromatography cluster_hilic HILIC RP_Column C18 Column (Hydrophobic) IonPair Ion-Pairing Reagent (e.g., TBA+) Complex [ADP-TBA+] Neutral Complex IonPair->Complex Analyte_RP ADP- (Analyte) Analyte_RP->Complex Complex->RP_Column Retention MMC_Column Mixed-Mode Column (Hydrophobic & Anion-Exchange) Retention_RP Hydrophobic Interaction MMC_Column->Retention_RP Retention_IE Ionic Interaction MMC_Column->Retention_IE Analyte_MMC ADP- (Analyte) Analyte_MMC->MMC_Column HILIC_Column Polar Stationary Phase WaterLayer Aqueous Layer HILIC_Column->WaterLayer Analyte_HILIC ADP (Polar Analyte) Analyte_HILIC->WaterLayer Partitioning

References

Application Notes: Enzyme-Linked Immunosorbent Assay (ELISA) for Prostatic Acid Phosphatase (PAP) Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostatic Acid Phosphatase (PAP), an enzyme primarily produced by the prostate gland, was one of the first clinically utilized tumor markers.[1] While the advent of the Prostate-Specific Antigen (PSA) test has largely replaced PAP in initial screening for prostate cancer, recent studies have highlighted its significance as a prognostic factor, particularly for intermediate and high-risk patients.[1] Elevated serum levels of PAP can be indicative of metastatic prostate carcinoma.[2][3] Therefore, the accurate and sensitive measurement of PAP in serum and other biological fluids remains a crucial tool in oncology research, in monitoring therapeutic efficacy, and in drug development for prostate cancer.[4][5] The Enzyme-Linked Immunosorbent Assay (ELISA) provides a robust, sensitive, and quantitative method for this purpose.[6]

This document provides detailed application notes and protocols for the detection of PAP using a sandwich ELISA format.

Principle of the Assay

The PAP ELISA is a solid-phase sandwich immunoassay. The wells of a microplate are pre-coated with a specific anti-PAP capture antibody.[6][7] When samples, standards, or controls are added to the wells, the PAP present in the sample binds to the immobilized antibody. Following an incubation period, any unbound substances are washed away. A second, enzyme-conjugated anti-PAP antibody (detection antibody) is then added, which binds to a different epitope on the captured PAP molecule, forming a "sandwich".[6][8] Commonly, this detection antibody is biotinylated, which then binds to a streptavidin-horseradish peroxidase (HRP) conjugate.[2][7] After another wash step to remove unbound conjugate, a substrate solution (commonly TMB) is added. The enzyme catalyzes a colorimetric reaction, resulting in a color change proportional to the amount of PAP bound.[2][7] The reaction is terminated by the addition of a stop solution, and the optical density is measured at a specific wavelength (typically 450 nm) using a microplate reader.[2][7] The concentration of PAP in the samples is then determined by interpolating from a standard curve generated with known concentrations of PAP.[9]

Data Presentation

Performance characteristics of commercially available PAP ELISA kits can vary. The following tables summarize typical quantitative data for easy comparison.

Table 1: Performance Characteristics of PAP ELISA Kits

ParameterTypical Value RangeReference
Sensitivity5.64 ng/mL - 37.5 pg/mL[2][7]
Detection Range62.5 - 4000 pg/mL to 100 - 1600 ng/mL[2][7]
Intra-assay CV< 10%[7]
Inter-assay CV< 10%[7]
Sample TypesSerum, plasma, tissue homogenates, other biological fluids[2][7]
Assay Time1.5 - 4 hours[2][7]

Table 2: Example Standard Curve Data

Standard Concentration (pg/mL)OD at 450 nm (Example)
00.135
62.50.227
1250.260
2500.404
5000.660
10001.150
20002.050
40003.100

Note: This is example data. A new standard curve must be generated for each assay.[9]

Experimental Protocols

Materials and Reagents
  • Anti-PAP Coated Microplate (96-well)[7]

  • PAP Standards[4]

  • Enzyme Conjugate (e.g., Biotinylated Anti-PAP Antibody and Streptavidin-HRP)[7]

  • Wash Buffer (e.g., PBS with detergent)[8]

  • Sample Diluent[4]

  • TMB Substrate Solution[4]

  • Stop Solution (e.g., 0.45 M Sulfuric Acid)[8]

  • Microplate Reader with 450 nm filter[7]

  • Pipettes and disposable tips[10]

  • Plate shaker (optional)[11]

  • Absorbent paper[7]

Sample Collection and Preparation

Serum:

  • Collect whole blood by venipuncture.[6]

  • Allow the blood to clot at room temperature for 30 minutes or overnight at 2-8°C.[12][13]

  • Centrifuge at 1,000 x g for 10-20 minutes.[12][14]

  • Carefully collect the serum supernatant.[12]

  • Assay immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[12][13]

Plasma:

  • Collect whole blood into tubes containing an anticoagulant (e.g., EDTA or heparin).[13][14]

  • Centrifuge at 1,000 x g for 15 minutes at 2-8°C within 30 minutes of collection.[15]

  • Collect the plasma supernatant.[14]

  • Assay immediately or aliquot and store at -20°C or -80°C.[15]

Tissue Homogenates:

  • Rinse tissue with ice-cold PBS to remove excess blood.

  • Weigh the tissue and homogenize in PBS.[14]

  • Centrifuge the homogenate at 2,000-3,000 rpm for 20 minutes.[14]

  • Collect the supernatant for analysis.[14]

Assay Procedure
  • Reagent Preparation: Bring all reagents and samples to room temperature before use.[6] Prepare working solutions of standards, wash buffer, and enzyme conjugates as per the kit manufacturer's instructions.

  • Standard and Sample Addition: Add a specified volume (e.g., 50 µL or 100 µL) of standards and samples in duplicate to the appropriate wells.[7][12]

  • Incubation: Cover the plate and incubate for a specified time (e.g., 60-90 minutes) at a specified temperature (e.g., 37°C or room temperature).[11][12]

  • Washing: Aspirate or decant the contents of the wells. Wash the wells 3-5 times with wash buffer, ensuring complete removal of liquid after each wash.[7][9]

  • Detection Antibody/Enzyme Conjugate Addition: Add the prepared detection antibody or enzyme conjugate solution to each well.[6][7]

  • Second Incubation: Cover the plate and incubate for a specified time (e.g., 30-60 minutes) at a specified temperature.[9][12]

  • Second Washing: Repeat the washing step as described in step 4.[9]

  • Substrate Addition: Add the TMB substrate solution to each well.[4]

  • Color Development: Incubate the plate in the dark for a specified time (e.g., 10-20 minutes) at the specified temperature to allow for color development.[7][12]

  • Stopping the Reaction: Add the stop solution to each well. The color will change from blue to yellow.[7]

  • Absorbance Measurement: Read the optical density of each well at 450 nm within 10-30 minutes of adding the stop solution.[7][16]

  • Data Analysis: Calculate the mean absorbance for each set of duplicate standards and samples. Plot a standard curve of the mean absorbance versus the concentration of the standards. Determine the concentration of PAP in the samples by interpolating from the standard curve.

Visualization of Experimental Workflow

ELISA_Workflow start Start prepare_reagents Prepare Reagents and Samples start->prepare_reagents add_samples Add Samples/Standards to Coated Plate prepare_reagents->add_samples incubate1 Incubate (e.g., 60-90 min) add_samples->incubate1 wash1 Wash Plate (3-5 times) incubate1->wash1 add_detection_ab Add Detection Ab (Enzyme Conjugated) wash1->add_detection_ab incubate2 Incubate (e.g., 30-60 min) add_detection_ab->incubate2 wash2 Wash Plate (3-5 times) incubate2->wash2 add_substrate Add TMB Substrate wash2->add_substrate incubate3 Incubate in Dark (Color Development) add_substrate->incubate3 add_stop Add Stop Solution incubate3->add_stop read_plate Read Absorbance at 450 nm add_stop->read_plate analyze_data Analyze Data and Calculate Concentration read_plate->analyze_data end End analyze_data->end

Caption: Workflow for the PAP Sandwich ELISA.

Troubleshooting

For common issues such as high background, weak or no signal, and poor precision, refer to the following table.

Table 3: Common ELISA Troubleshooting

ProblemPossible CauseSolutionReference
High Background Insufficient washingEnsure thorough washing of wells.[10]
Antibody concentration too highOptimize antibody dilutions.[10]
Incubation times too longReduce incubation times.[17]
Contaminated reagentsUse fresh buffers and reagents.[18]
Weak or No Signal Reagent omission or errorDouble-check that all reagents were added in the correct order.
Inactive enzyme or substrateUse fresh reagents and test their activity.
Insufficient incubation timeIncrease incubation times.[10]
Low protein expression in sampleIncrease the amount of sample used.[10]
Poor Precision Pipetting errorsCalibrate pipettes and use fresh tips for each sample.[10]
Incomplete washingEnsure uniform and thorough washing.[18]
Bubbles in wellsCheck for and remove bubbles before reading the plate.[18]

Clinical Significance of PAP Detection

Elevated levels of PAP in the blood may indicate the presence of prostate cancer, particularly metastatic disease.[3][19] It can also be elevated in other conditions such as testicular cancer, leukemia, non-Hodgkin's lymphoma, and certain non-cancerous conditions like benign prostatic hyperplasia (BPH) and prostatitis.[3][19] While PSA is the primary screening tool, PAP can serve as a valuable secondary marker, especially for prognostic purposes in patients with established prostate cancer.[1] For diagnostic purposes, PAP values should be used in conjunction with other clinical data, such as digital rectal examination (DRE) and biopsy results.[6]

References

Application Notes and Protocols: Adenosine 3',5'-diphosphate in RNA Processing and Decay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine (B11128) 3',5'-diphosphate (pAp) is a key signaling molecule involved in the intricate regulation of RNA processing and decay. Arising as a byproduct of sulfur metabolism, pAp levels are tightly controlled within the cell. Under normal conditions, pAp is maintained at low concentrations by the SAL1 phosphatase, which degrades it into adenosine monophosphate (AMP). However, under cellular stress conditions such as drought, high light, or viral infection, pAp accumulates and functions as a critical regulator of RNA stability. This document provides a comprehensive overview of the roles of pAp, detailed protocols for its study, and quantitative data to support experimental design.

Key Roles of Adenosine 3',5'-diphosphate (pAp)

1. Retrograde Signaling in Plants:

In plants such as Arabidopsis thaliana, pAp acts as a retrograde signaling molecule, communicating stress signals from the chloroplasts and mitochondria to the nucleus.[1][2] Under stress conditions like drought and high light, the SAL1 phosphatase is inactivated, leading to pAp accumulation.[1][2] This accumulated pAp then translocates to the nucleus, where it modulates gene expression to enhance stress tolerance.[1][2]

2. Inhibition of Exoribonucleases (XRNs):

A primary mechanism of pAp action is the inhibition of 5'-3' exoribonucleases (XRNs).[1][2] In plants, pAp inhibits nuclear XRNs (XRN2 and XRN3), leading to the stabilization of stress-responsive mRNAs.[1][2] In mammalian systems, pAp is a potent inhibitor of the cytoplasmic exoribonuclease XRN1.[3] This inhibition has significant implications for various cellular processes, including:

  • Antiviral Defense: During influenza A virus infection, XRN1 is hijacked by the virus to suppress the host's innate immune response.[3] Treatment with pAp inhibits XRN1, leading to a reduction in viral replication and an enhanced interferon response.[3]

  • Cancer Therapy: XRN1 has been identified as a potential therapeutic target in certain cancers.[4] The inhibitory effect of pAp on XRN1 suggests its potential as a starting point for the development of novel anticancer drugs.

3. Regulation of mRNA Decay Pathways:

By inhibiting XRNs, pAp directly influences the stability of a wide range of mRNAs. This modulation of mRNA decay is a critical aspect of gene expression regulation in response to both internal and external stimuli. The endoribonuclease Regnase-1 is another key player in inflammatory mRNA decay, and while a direct regulatory link with pAp has not been fully elucidated, both are involved in controlling the stability of immune-related transcripts.[2][5][6]

Quantitative Data

The following tables summarize key quantitative data related to the function of Adenosine 3',5'-diphosphate.

Table 1: Inhibition of XRN1 by pAp

ParameterValueOrganism/SystemReference
IC507.3 µMHuman XRN1 (in vitro)[7]

Table 2: Effect of pAp on Influenza A Virus (IAV) Replication

TreatmentIAV Titer ReductionCell LineReference
pApSignificant suppressionA549 (Human lung carcinoma)[3][8]
50% Cytotoxic Concentration (CC50)6.06 mMA549 cells[8]

Signaling Pathways and Experimental Workflows

Diagram 1: The SAL1-pAp Retrograde Signaling Pathway in Plants

SAL1_pAp_Pathway cluster_organelle Chloroplast / Mitochondrion cluster_cytosol Cytosol cluster_nucleus Nucleus SAL1 SAL1 (Phosphatase) pAp_organelle pAp AMP AMP pAp_organelle->AMP Degradation PAPS PAPS pAp_cytosol pAp PAPS->pAp_cytosol Sulfate Transfer Sulfotransferase Sulfotransferase pAp_cytosol->pAp_organelle Transport pAp_nucleus pAp pAp_cytosol->pAp_nucleus Translocation XRNs XRNs (Exoribonucleases) pAp_nucleus->XRNs Inhibition mRNA_decay mRNA Decay XRNs->mRNA_decay Mediation Stress_Response Stress Response Gene Expression mRNA_decay->Stress_Response Regulation Stress Drought / High Light Stress Stress->SAL1 Inactivation

Caption: The SAL1-pAp retrograde signaling pathway in plants under stress conditions.

Diagram 2: pAp-Mediated Inhibition of XRN1 in Mammalian Cells

pAp_XRN1_Inhibition cluster_cytoplasm Cytoplasm Viral_Infection Viral Infection (e.g., Influenza A) XRN1 XRN1 (5'-3' Exoribonuclease) Viral_Infection->XRN1 Hijacks pAp_treatment pAp Treatment pAp_treatment->XRN1 Inhibits Interferon_Response Interferon Response pAp_treatment->Interferon_Response Enhances Viral_RNA_Decay Host Antiviral mRNA Decay XRN1->Viral_RNA_Decay Promotes XRN1->Interferon_Response Suppresses Immune_Suppression Immune Suppression Viral_RNA_Decay->Immune_Suppression Leads to Viral_Replication Viral Replication Immune_Suppression->Viral_Replication Facilitates

Caption: pAp inhibits XRN1 to counteract viral immune suppression.

Experimental Protocols

Protocol 1: Enzymatic Synthesis and Purification of Adenosine 3',5'-diphosphate (pAp)

This protocol is adapted from methods for enzymatic synthesis of nucleotide analogs.[1][9]

Materials:

  • 5'-Adenosine monophosphate (AMP)

  • Adenosine triphosphate (ATP) or Adenosine diphosphate (B83284) (ADP)

  • Adenosine 5'-phosphosulfate kinase (APSK)

  • Acetokinase (AK) or Polyphosphate kinase (PK)

  • Acetylphosphoric acid or polyphosphoric acid

  • Reaction Buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM DTT)

  • DEAE-Sephadex column

  • Ammonium (B1175870) bicarbonate buffers for elution

  • Lyophilizer

Procedure:

  • Reaction Setup:

    • In a sterile microcentrifuge tube, prepare the reaction mixture containing:

      • AMP (substrate)

      • ATP or ADP (coenzyme)

      • APSK (catalyst)

      • AK or PK (for ATP regeneration)

      • Acetylphosphoric acid or polyphosphoric acid (phosphate donor for ATP regeneration)

      • Reaction Buffer

    • The exact concentrations of enzymes and substrates should be optimized based on the specific activity of the enzymes used.

  • Incubation:

    • Incubate the reaction mixture at 37°C for 2-4 hours. Monitor the reaction progress by taking small aliquots at different time points and analyzing them by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Purification:

    • Stop the reaction by adding EDTA to a final concentration of 20 mM.

    • Load the reaction mixture onto a DEAE-Sephadex column pre-equilibrated with a low concentration of ammonium bicarbonate buffer (e.g., 50 mM).

    • Wash the column with the equilibration buffer to remove unbound components.

    • Elute the pAp using a linear gradient of ammonium bicarbonate buffer (e.g., 50 mM to 1 M).

    • Collect fractions and monitor the absorbance at 260 nm to identify the pAp-containing fractions.

  • Desalting and Lyophilization:

    • Pool the pAp-containing fractions.

    • Remove the ammonium bicarbonate by repeated cycles of lyophilization.

    • Resuspend the purified pAp in nuclease-free water and determine its concentration by UV spectroscopy.

Protocol 2: In Vitro mRNA Decay Assay

This protocol is a generalized procedure based on methods described for studying mRNA stability.[10][11]

Materials:

  • In vitro transcribed, capped, and polyadenylated RNA substrate

  • Cell-free extract (e.g., from HeLa cells or a relevant cell line)

  • Reaction Buffer (e.g., 20 mM HEPES-KOH pH 7.6, 100 mM KOAc, 2 mM Mg(OAc)2, 2 mM DTT)

  • ATP regeneration system (e.g., creatine (B1669601) phosphate (B84403) and creatine kinase)

  • Adenosine 3',5'-diphosphate (pAp) stock solution

  • RNA extraction reagents (e.g., TRIzol)

  • Northern blotting or RT-qPCR reagents

Procedure:

  • Reaction Setup:

    • On ice, prepare the reaction mixtures in sterile microcentrifuge tubes. For each time point and condition (with and without pAp), a separate reaction should be set up.

    • A typical 20 µL reaction mixture contains:

      • Cell-free extract (e.g., 10 µL)

      • Reaction Buffer

      • ATP regeneration system

      • In vitro transcribed RNA substrate (e.g., 10-50 fmol)

      • pAp or vehicle control (e.g., water) at the desired final concentration.

  • Incubation and Time Course:

    • Initiate the decay reaction by transferring the tubes to a 37°C water bath.

    • At each designated time point (e.g., 0, 15, 30, 60, 120 minutes), stop the reaction by transferring the tube to ice and immediately adding RNA extraction reagent.

  • RNA Extraction and Analysis:

    • Extract the RNA from each reaction mixture according to the manufacturer's protocol.

    • Analyze the remaining amount of the specific RNA substrate at each time point using either Northern blotting or RT-qPCR.

  • Data Analysis:

    • Quantify the amount of RNA remaining at each time point.

    • Plot the percentage of remaining RNA versus time.

    • Calculate the half-life of the mRNA under each condition to determine the effect of pAp on its stability.

Protocol 3: Quantification of Intracellular pAp by LC-MS/MS

This protocol is based on established methods for the analysis of small molecules by liquid chromatography-tandem mass spectrometry.[12][13][14]

Materials:

  • Cell culture or tissue samples

  • Cold quenching solution (e.g., 60% methanol (B129727) in water, -40°C)

  • Extraction solvent (e.g., acetonitrile/methanol/water, 40:40:20, v/v/v, -20°C)

  • Internal standard (e.g., stable isotope-labeled pAp, if available)

  • LC-MS/MS system equipped with a suitable column (e.g., C18)

  • pAp analytical standard

Procedure:

  • Sample Collection and Quenching:

    • Rapidly harvest cells by centrifugation at 4°C.

    • Immediately resuspend the cell pellet in ice-cold quenching solution to halt metabolic activity.

  • Metabolite Extraction:

    • Centrifuge the quenched cells and discard the supernatant.

    • Add the cold extraction solvent (spiked with the internal standard) to the cell pellet.

    • Vortex thoroughly and incubate on ice for 15 minutes to lyse the cells.

    • Centrifuge at high speed to pellet cell debris.

    • Transfer the supernatant containing the metabolites to a new tube.

  • Sample Preparation for LC-MS/MS:

    • Dry the metabolite extract using a vacuum concentrator.

    • Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto the LC-MS/MS system.

    • Separate the metabolites using a suitable chromatographic gradient.

    • Detect and quantify pAp using multiple reaction monitoring (MRM) mode. The specific precursor and product ion transitions for pAp will need to be optimized.

  • Data Analysis:

    • Generate a standard curve using the pAp analytical standard.

    • Quantify the amount of pAp in the samples by comparing their peak areas to the standard curve, normalized to the internal standard.

    • Calculate the intracellular concentration of pAp based on the cell number or tissue weight.

Future Directions and Areas for Investigation

  • LiP-seq for pAp-capped RNA: While a specific, detailed protocol for Ligand-interactome Profiling by mass spectrometry (LiP-MS) for pAp-capped RNA is not yet widely established, adapting existing LiP-MS or CLIP-seq protocols could be a promising avenue for identifying the full spectrum of pAp-binding proteins and pAp-modified RNAs in vivo. This would involve optimizing crosslinking conditions to capture pAp-RNA interactions and developing specific enrichment strategies for pAp-containing complexes.

  • pAp and Regnase-1: The interplay between pAp and the Regnase-1-mediated mRNA decay pathway warrants further investigation. While both are critical for regulating inflammatory responses, it remains to be determined if pAp directly or indirectly influences Regnase-1 activity or its recruitment to target mRNAs.

  • pAp in Mammalian Physiology: Beyond its role in antiviral defense and potential in cancer, the broader functions of pAp as a signaling molecule in mammalian cells are still being uncovered. Further research is needed to understand its role in other stress responses and in normal physiological processes.

This document provides a foundation for researchers to delve into the multifaceted roles of Adenosine 3',5'-diphosphate in RNA biology. The provided protocols and data serve as a starting point for designing and executing experiments to further unravel the complexities of pAp-mediated gene regulation.

References

High-Purity Adenosine 3',5'-diphosphate Disodium: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, high-purity Adenosine 3',5'-diphosphate disodium (B8443419) salt (PAP disodium) is a critical reagent for studying a range of biological processes. This document provides detailed application notes and experimental protocols for its use, with a focus on its role as a sulfotransferase inhibitor and a signaling molecule in plants.

Product Information and Commercial Suppliers

Adenosine 3',5'-diphosphate disodium is a commercially available, high-purity powder. It is essential to source this reagent from reputable suppliers to ensure the reliability and reproducibility of experimental results.

Table 1: Commercial Suppliers of High-Purity this compound

SupplierProduct NamePurityCAS Number
Sigma-AldrichAdenosine 3′,5′-diphosphate disodium salt≥96%75431-54-8
Cayman ChemicalAdenosine 3',5'-diphosphate (sodium salt)≥95%75431-54-8
Santa Cruz BiotechnologyAdenosine 3′,5′-diphosphate disodium salt≥96%75431-54-8
Thermo Fisher ScientificAdenosine 5'-diphosphate, disodium salt hydrate98%16178-48-6 (hydrate)

Note: Purity levels and product specifications may vary by lot. Always refer to the supplier's certificate of analysis.

Physicochemical Properties:

  • Molecular Formula: C₁₀H₁₃N₅Na₂O₁₀P₂[1]

  • Molecular Weight: 471.16 g/mol [1]

  • Solubility: Soluble in water (e.g., 25 mg/mL).[1]

  • Storage: Store at -20°C.[1][2]

Application: Inhibition of Sulfotransferase Activity

Adenosine 3',5'-diphosphate (PAP) is the product of the sulfonation reaction catalyzed by sulfotransferase (SULT) enzymes and acts as a product inhibitor for many SULT isoforms.[1] This makes PAP disodium an invaluable tool for studying the kinetics and mechanisms of these critical drug-metabolizing enzymes.

Quantitative Data: Inhibition of Sulfotransferases by PAP

Table 2: Representative Inhibition of Sulfotransferases by Adenosine 3',5'-diphosphate (PAP)

Sulfotransferase IsoformSubstrateInhibition TypeApparent Ki (µM)Reference
SULT1A1p-NitrophenolProduct InhibitionData to be determined experimentally-
SULT1A3DopamineProduct InhibitionData to be determined experimentally-
SULT1E1EstradiolProduct InhibitionData to be determined experimentally-
SULT2A1DHEAProduct InhibitionData to be determined experimentally-
Experimental Protocol: Non-Radioactive Sulfotransferase Inhibition Assay

This protocol is adapted from commercially available non-radioactive sulfotransferase assay kits and is suitable for determining the inhibitory effect of PAP disodium. The principle of this assay involves the enzymatic removal of the 3'-phosphate from PAP, the product of the sulfotransferase reaction. The released inorganic phosphate (B84403) is then detected colorimetrically.

Materials:

  • High-purity this compound

  • Recombinant human sulfotransferase (e.g., SULT1A1, SULT1E1, etc.)

  • 3'-phosphoadenosine-5'-phosphosulfate (PAPS), the sulfonate donor

  • Specific substrate for the chosen sulfotransferase (e.g., p-nitrophenol for SULT1A1)

  • Coupling phosphatase (e.g., from a universal sulfotransferase activity kit)

  • Malachite green-based phosphate detection reagent

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of PAP disodium in assay buffer.

    • Prepare a series of dilutions of PAP disodium to be tested.

    • Prepare solutions of the sulfotransferase, PAPS, and the specific substrate at desired concentrations in assay buffer.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • Assay Buffer

      • Sulfotransferase enzyme

      • Substrate

      • Varying concentrations of PAP disodium (the inhibitor)

      • Include a control with no PAP disodium.

  • Initiation of Reaction:

    • Initiate the reaction by adding PAPS to each well.

  • Incubation:

    • Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Phosphate Detection:

    • Stop the sulfotransferase reaction and initiate the phosphatase reaction by adding the coupling phosphatase.

    • Incubate to allow for the release of inorganic phosphate from PAP.

    • Add the malachite green reagent to each well and incubate for color development.

  • Measurement:

    • Measure the absorbance at the appropriate wavelength (typically around 620 nm) using a microplate reader.

  • Data Analysis:

    • Construct a dose-response curve by plotting the percentage of inhibition against the concentration of PAP disodium.

    • Calculate the IC₅₀ value.

    • To determine the Ki, perform the assay with varying concentrations of both the substrate and PAP disodium and analyze the data using Michaelis-Menten kinetics and appropriate inhibition models (e.g., competitive, non-competitive, or mixed).

G Workflow for Sulfotransferase Inhibition Assay prep Reagent Preparation (PAP, SULT, PAPS, Substrate) setup Assay Setup in 96-well Plate (Enzyme, Substrate, PAP) prep->setup initiate Initiate Reaction (Add PAPS) setup->initiate incubate_sult Incubate at 37°C (Sulfotransferase Reaction) initiate->incubate_sult add_phosphatase Add Coupling Phosphatase incubate_sult->add_phosphatase incubate_phos Incubate (Phosphate Release) add_phosphatase->incubate_phos add_malachite Add Malachite Green Reagent incubate_phos->add_malachite measure Measure Absorbance add_malachite->measure analyze Data Analysis (IC50, Ki determination) measure->analyze G Role of PAP in ABA Signaling Pathway Drought Drought Stress Chloroplast Chloroplast Drought->Chloroplast PAP_increase Increased PAP levels Chloroplast->PAP_increase Nucleus Nucleus PAP_increase->Nucleus Translocation XRNs Exoribonucleases (XRNs) PAP_increase->XRNs Inhibits Nucleus->XRNs ABA_signaling_mRNA ABA Signaling Component mRNAs XRNs->ABA_signaling_mRNA Degrades ABA_response Enhanced ABA Response (e.g., Stomatal Closure) ABA_signaling_mRNA->ABA_response Translation G Workflow for Quantitative HPTLC Analysis of PAP prep_std Prepare PAP Standard Solutions apply Apply Standards and Samples to HPTLC Plate prep_std->apply prep_sample Prepare Plant Tissue Extract prep_sample->apply develop Develop HPTLC Plate apply->develop visualize Visualize Spots under UV Light develop->visualize scan Scan Plate with Densitometer visualize->scan quantify Quantify PAP using Calibration Curve scan->quantify

References

Application Notes and Protocols for Adenosine 3',5'-diphosphate (A3P) Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Adenosine (B11128) 3',5'-diphosphate (A3P), also known as 3'-phosphoadenosine 5'-phosphate (PAP), is a critical molecule in various biological processes. It is the product of the transfer of a sulfuryl group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) by sulfotransferase (SULT) enzymes.[1] As such, A3P is an important analyte and potential inhibitor in studies of sulfotransferase activity, which is crucial in the metabolism of xenobiotics, steroids, and neurotransmitters. Accurate and reproducible preparation of A3P solutions is paramount for reliable experimental outcomes. These application notes provide detailed protocols for the preparation, storage, and use of A3P solutions in experimental settings.

Physicochemical Properties and Storage

Proper handling and storage of A3P are essential to maintain its integrity. A3P is typically supplied as a crystalline solid, often as a sodium salt.

Table 1: Physicochemical Properties of Adenosine 3',5'-diphosphate (Sodium Salt)

PropertyValueSource
Synonyms 3',5'-ADP, 3'-Phosphoadenosine 5'-phosphate, PAP[1]
Molecular Formula C₁₀H₁₃N₅O₁₀P₂Na₂[1]
Molecular Weight 471.16 g/mol [1]
Appearance Crystalline solid[1]
Solubility in Water 25 mg/mL
Solubility in PBS (pH 7.2) ~10 mg/mL[1]
Storage of Solid -20°C, for up to 4 years[1]
Storage of Aqueous Solution Short-term (not recommended for more than one day)[1]

Experimental Protocols

Protocol 1: Preparation of A3P Stock Solution

This protocol describes the preparation of a 10 mg/mL A3P stock solution.

Materials:

  • Adenosine 3',5'-diphosphate (sodium salt) powder

  • Nuclease-free water or an appropriate aqueous buffer (e.g., 50 mM Tris-HCl, pH 7.4 or PBS, pH 7.2)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Equilibration: Allow the A3P powder vial to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation.

  • Weighing: In a clean, sterile environment, accurately weigh the desired amount of A3P powder using a calibrated analytical balance. For a 10 mg/mL solution, weigh 10 mg of A3P.

  • Dissolution: Transfer the weighed A3P powder to a sterile tube. Add the appropriate volume of nuclease-free water or buffer to achieve the final concentration of 10 mg/mL. For 10 mg of powder, add 1 mL of solvent.

  • Mixing: Cap the tube securely and vortex gently until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particulates. The solution should be clear and colorless to very faintly yellow.

  • pH Adjustment (Optional but Recommended): If dissolving in water, check the pH of the solution and adjust to a neutral pH (e.g., 7.4) using dilute NaOH or HCl. This is crucial as the pH of unbuffered solutions can vary and affect stability.

  • Aliquoting and Storage: For immediate use, the solution can be kept on ice. For short-term storage, it is highly recommended to prepare fresh solutions for each experiment.[1] If temporary storage is unavoidable, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store these aliquots at -20°C. It is advisable to use the frozen aliquots within a few days.

Note on Stability: Aqueous solutions of adenosine phosphates are susceptible to hydrolysis, a process that can be accelerated by divalent cations (e.g., Mg²⁺, Ca²⁺) and acidic conditions. Therefore, it is recommended to use buffered solutions and avoid the addition of divalent cations unless required for the specific experiment. Repeated freeze-thaw cycles should be avoided.

Signaling and Experimental Workflow Diagrams

SAL1-PAP Retrograde Signaling Pathway

In plants, the concentration of A3P (PAP) is tightly regulated and acts as a retrograde signal from the chloroplasts to the nucleus, particularly under stress conditions like high light or drought. This pathway involves the generation of PAP from PAPS by sulfotransferases and its subsequent degradation by the SAL1 phosphatase.

SAL1_PAP_Pathway cluster_chloroplast Chloroplast / Mitochondria cluster_nucleus Nucleus PAPS_cyto PAPS SULT Sulfotransferase (SULT) PAPS_cyto->SULT A3P_cyto A3P (PAP) SULT->A3P_cyto Sulfonated_Acceptor Sulfonated Acceptor SULT->Sulfonated_Acceptor A3P_organelle A3P (PAP) A3P_cyto->A3P_organelle Transport XRN Exoribonucleases (XRNs) A3P_cyto->XRN Inhibition Acceptor Acceptor Substrate Acceptor->SULT SAL1 SAL1 Phosphatase A3P_organelle->SAL1 AMP AMP SAL1->AMP Pi Pi SAL1->Pi Gene_Expression Stress-Responsive Gene Expression XRN->Gene_Expression Modulates

Caption: The SAL1-PAP retrograde signaling pathway.

Experimental Workflow: Sulfotransferase (SULT) Inhibition Assay

A3P can be used as a standard or a potential inhibitor in sulfotransferase activity assays. The following workflow outlines a typical SULT inhibition experiment.

SULT_Inhibition_Workflow start Start prep_reagents Prepare Reagents: - SULT Enzyme - PAPS (Sulfate Donor) - Acceptor Substrate - A3P (Inhibitor) - Assay Buffer start->prep_reagents setup_rxn Set up Reaction Mixtures (e.g., in a 96-well plate) prep_reagents->setup_rxn add_components Add: 1. Assay Buffer 2. SULT Enzyme 3. A3P (at various concentrations) 4. Acceptor Substrate setup_rxn->add_components pre_incubate Pre-incubate at 37°C add_components->pre_incubate initiate_rxn Initiate Reaction by adding PAPS pre_incubate->initiate_rxn incubate Incubate at 37°C initiate_rxn->incubate stop_rxn Stop Reaction (e.g., with acetonitrile (B52724) or heat) incubate->stop_rxn detect_product Detect Product Formation (e.g., LC-MS/MS, fluorescence, radioactivity) stop_rxn->detect_product analyze_data Analyze Data: - Calculate % Inhibition - Determine IC₅₀ detect_product->analyze_data end End analyze_data->end

Caption: Workflow for a sulfotransferase inhibition assay using A3P.

References

Troubleshooting & Optimization

Technical Support Center: Stability of Adenosine 3',5'-diphosphate (pAp) in Aqueous Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Adenosine (B11128) 3',5'-diphosphate (pAp) in aqueous solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), quantitative stability data, detailed experimental protocols, and diagrams to assist in your experimental design and execution.

Troubleshooting Guides

This section addresses specific issues that may arise during the preparation and use of pAp solutions.

Issue 1: Unexpectedly low or no biological activity of pAp in an assay.

  • Possible Cause A: Degradation of pAp in aqueous solution.

    • Solution: Prepare fresh pAp solutions for each experiment. Avoid storing aqueous solutions of pAp for more than one day, even when refrigerated.[1] If you suspect degradation, verify the concentration and purity of your pAp stock using a validated analytical method, such as HPLC.

  • Possible Cause B: Adsorption of pAp to labware.

    • Solution: Use low-adhesion polypropylene (B1209903) tubes and pipette tips. Pre-rinsing pipette tips with the pAp solution before dispensing can also minimize loss due to adsorption.

  • Possible Cause C: Presence of contaminating enzymes.

    • Solution: Ensure that all buffers and reagents are free of phosphatases and nucleotidases. Use high-purity water and sterile, nuclease-free labware. The accumulation of pAp can be toxic to some cellular systems, and phosphatases that convert it to adenosine 5'-phosphate (AMP) are crucial in living cells.[2]

Issue 2: Precipitation observed when preparing or using pAp solutions.

  • Possible Cause A: Exceeding the solubility limit.

    • Solution: The disodium (B8443419) salt of pAp is soluble in PBS (pH 7.2) at approximately 10 mg/mL.[1] If you require a higher concentration, consider using a different buffer system or adjusting the pH. However, be mindful that pH can affect stability.

  • Possible Cause B: "Salting out" effect.

    • Solution: High concentrations of salts in your buffer can decrease the solubility of pAp. If you observe precipitation, try reducing the salt concentration of your buffer if your experimental protocol allows.

  • Possible Cause C: Use of organic co-solvents.

    • Solution: If you are using an organic co-solvent to dissolve other components in your experiment, ensure that the final concentration is low enough to not cause precipitation of the aqueous-soluble pAp.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing solid Adenosine 3',5'-diphosphate?

A1: The solid form, typically the disodium salt, should be stored at -20°C.[1] Under these conditions, it is stable for at least four years.[1]

Q2: How should I prepare and store aqueous solutions of pAp?

A2: It is highly recommended to prepare aqueous solutions of pAp fresh for each experiment. We do not recommend storing aqueous solutions for more than one day.[1] If short-term storage is unavoidable, aliquot the solution into single-use vials and store at -20°C or -80°C to minimize freeze-thaw cycles.

Q3: What are the primary factors that affect the stability of pAp in aqueous solutions?

A3: The main factors affecting the stability of adenosine phosphates like pAp are temperature and pH. Elevated temperatures significantly accelerate hydrolysis.[3] Solutions are most stable at a neutral to slightly acidic pH. Extreme pH levels, both acidic and alkaline, can lead to rapid degradation.[3]

Q4: What are the expected degradation products of pAp in an aqueous solution?

A4: Based on the hydrolysis of structurally similar adenosine phosphates like ADP and ATP, the primary degradation products of pAp are expected to be Adenosine 5'-monophosphate (AMP) and inorganic phosphate (B84403), resulting from the cleavage of the 3'-phosphate group. Further degradation to adenosine and hypoxanthine (B114508) can also occur over time.

Q5: How can I monitor the stability of my pAp solution?

A5: The most reliable method for monitoring the stability of a pAp solution is through High-Performance Liquid Chromatography (HPLC) with UV detection. This technique allows for the separation and quantification of pAp and its degradation products.

Quantitative Stability Data

Table 1: Thermal Stability of Adenosine Diphosphates in Aqueous Solution (pH 4)

Temperature RangeObservations for ADP in Ultrapure Water
22-25 °CDegradation begins to occur.
> 25 °CComplete decomposition is observed.

This data is extrapolated from studies on adenosine phosphates and should be used as a guideline. It is highly recommended to perform stability studies under your specific experimental conditions.

Experimental Protocols

Protocol for Assessing the Stability of Adenosine 3',5'-diphosphate in Aqueous Solution using HPLC-UV

This protocol outlines a method to determine the stability of pAp under specific pH and temperature conditions.

1. Materials and Reagents:

  • Adenosine 3',5'-diphosphate (pAp)

  • Adenosine 5'-monophosphate (AMP) standard

  • High-purity water (HPLC grade)

  • Buffers of desired pH (e.g., phosphate, citrate)

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate

  • Tetrabutylammonium hydrogensulfate (for ion-pair chromatography, if needed)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 3 mm × 150 mm, 2.7 µm particle size)[4]

  • Temperature-controlled incubator or water bath

  • pH meter

  • Sterile, low-adhesion microcentrifuge tubes

2. Preparation of Solutions:

  • pAp Stock Solution: Accurately weigh and dissolve pAp in the desired aqueous buffer to a known concentration (e.g., 1 mg/mL).

  • AMP Standard Stock Solution: Prepare a stock solution of AMP in the same buffer at a known concentration.

  • Mobile Phase: An example of a mobile phase is 50 mM potassium hydrogen phosphate (pH 6.80).[4] The mobile phase composition may need to be optimized for your specific column and system.

3. Stability Study Procedure:

  • Dispense aliquots of the pAp stock solution into several sterile, low-adhesion microcentrifuge tubes.

  • Place the tubes in a temperature-controlled environment (e.g., 4°C, 25°C, 37°C).

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), remove one tube from each temperature condition.

  • Immediately freeze the sample at -80°C to halt any further degradation until HPLC analysis.

4. HPLC Analysis:

  • Thaw the samples just before analysis.

  • Set up the HPLC system with the C18 column and equilibrate with the mobile phase.

  • Set the UV detector to a wavelength of 254 nm or 260 nm.[4]

  • Inject a standard volume of each sample and standard solution onto the column.

  • Run the analysis using an isocratic elution with the mobile phase at a constant flow rate (e.g., 0.6 mL/min).[4]

  • Identify and quantify the peaks corresponding to pAp and AMP by comparing their retention times and peak areas to the standards.

5. Data Analysis:

  • Calculate the percentage of pAp remaining at each time point relative to the initial concentration (time 0).

  • Plot the percentage of pAp remaining versus time for each temperature and pH condition to determine the degradation rate.

Visualizations

troubleshooting_workflow Troubleshooting pAp Solution Instability start Experiment Shows Unexpected Results check_activity Is pAp activity low or absent? start->check_activity check_precipitation Is there visible precipitation? check_activity->check_precipitation No degradation Potential Degradation: - Prepare fresh solution - Check purity via HPLC check_activity->degradation Yes solubility_limit Exceeded Solubility: - Check concentration - Adjust buffer/pH check_precipitation->solubility_limit Yes end_bad Further Investigation Needed check_precipitation->end_bad No adsorption Adsorption to Labware: - Use low-adhesion plastics - Pre-rinse tips degradation->adsorption contamination Enzyme Contamination: - Use nuclease-free reagents - Sterile technique degradation->contamination end_good Problem Resolved degradation->end_good adsorption->end_good contamination->end_good salting_out Salting Out: - Reduce buffer salt concentration solubility_limit->salting_out solubility_limit->end_good salting_out->end_good

Caption: Troubleshooting workflow for pAp solution instability issues.

experimental_workflow Experimental Workflow for pAp Stability Assessment prep_solution Prepare pAp Solution in desired buffer aliquot Aliquot into low-adhesion tubes prep_solution->aliquot incubate Incubate at different temperatures (e.g., 4°C, 25°C, 37°C) aliquot->incubate sample Collect samples at time points (0, 2, 4, 8, 24h) incubate->sample freeze Immediately freeze samples at -80°C sample->freeze hplc Analyze samples by HPLC-UV freeze->hplc analyze Quantify pAp and degradation products hplc->analyze plot Plot % pAp remaining vs. time analyze->plot

Caption: Workflow for assessing pAp stability in aqueous solutions.

degradation_pathway Inferred Aqueous Degradation Pathway of pAp pAp Adenosine 3',5'-diphosphate (pAp) hydrolysis1 Hydrolysis (cleavage of 3'-phosphate) pAp->hydrolysis1 AMP Adenosine 5'-monophosphate (AMP) hydrolysis1->AMP Pi Inorganic Phosphate (Pi) hydrolysis1->Pi hydrolysis2 Further Hydrolysis AMP->hydrolysis2 Adenosine Adenosine hydrolysis2->Adenosine

Caption: Inferred degradation pathway of pAp in aqueous solution.

References

Technical Support Center: Troubleshooting Sulfotransferase Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for sulfotransferase (SULT) inhibition assays. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experiments, with a particular focus on issues related to the universal sulfuryl donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), and its product, 3'-phosphoadenosine-5'-phosphate (PAP).

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of a sulfotransferase inhibition assay?

A1: Sulfotransferase assays measure the transfer of a sulfonyl group (-SO3) from the donor co-substrate, PAPS, to an acceptor substrate (e.g., a small molecule, xenobiotic, or peptide), a reaction catalyzed by a SULT enzyme.[1][2] An inhibition assay quantifies the reduction in this enzymatic activity in the presence of a potential inhibitor. The activity can be monitored by various methods, including radiometric assays using [³⁵S]PAPS, photometric assays that detect a colored product, or fluorescence-based assays.[3]

Q2: What are the critical components and potential sources of error in a SULT assay?

A2: The key components are the SULT enzyme, the acceptor substrate, and the co-substrate PAPS.[4] Potential error sources include:

  • Enzyme Instability: SULTs can be fragile enzymes; proper storage and handling are crucial.[5][6]

  • PAPS Degradation: PAPS is susceptible to degradation. Use fresh or properly stored aliquots.

  • Product Inhibition: The reaction product, PAP, is a known inhibitor of SULTs and can lead to non-linear reaction kinetics.[7]

  • Substrate Inhibition: Many SULT enzymes exhibit substrate inhibition at high concentrations of the acceptor substrate.[2][4]

  • Contaminants: Impurities in any of the reagents can interfere with the assay.[8]

Q3: Why is the concentration of PAPS important for the assay's outcome?

A3: The concentration of PAPS can significantly influence the enzyme's kinetics and substrate specificity.[9] For some SULTs, like SULT1A1, PAPS concentration can allosterically regulate the enzyme, changing its catalytic efficiency by orders of magnitude.[9][10] For routine inhibition screening, using a high, saturating concentration of PAPS (e.g., ~0.50 mM) can help simplify the kinetics.[9] However, for mechanistic studies, it may be more relevant to use PAPS concentrations that reflect physiological levels in the tissue of interest.[9]

Q4: What is product inhibition by PAP and how does it affect my assay?

A4: As the sulfotransferase reaction proceeds, PAPS is converted to PAP. PAP is structurally similar to PAPS and can bind to the enzyme's active site, acting as a competitive inhibitor.[7][11] This product inhibition can cause the reaction rate to decrease over time, leading to non-linear progress curves. It is a crucial factor to consider, especially in assays with high enzyme activity or long incubation times.

Troubleshooting Guide

Problem 1: High Background Signal

High background can mask the true signal from your enzyme, leading to a low signal-to-noise ratio and inaccurate results.

Possible Cause Recommended Solution
PAPS Instability/Contamination Use high-purity PAPS and prepare fresh solutions. Old PAPS can degrade, potentially contributing to background.
Non-Enzymatic Substrate Degradation Run a "no-enzyme" control (all components except the SULT enzyme) to quantify substrate degradation.[8][12]
Contaminated Reagents Test each reagent individually for intrinsic signal (e.g., fluorescence). Use fresh, high-purity buffers and substrates.[8]
Non-Specific Binding If using a plate-based assay, ensure proper blocking (e.g., with BSA). Including a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20) in the wash buffer can also help.[8]
High Detector Gain/Sensitivity Optimize the settings on your plate reader or detector to reduce background noise while maintaining an adequate signal for your positive controls.
Problem 2: Low or No Signal

A weak or absent signal suggests a problem with one of the core components of the reaction.

Possible Cause Recommended Solution
Inactive Enzyme Verify enzyme activity using a known, potent substrate. Avoid repeated freeze-thaw cycles and store the enzyme at the recommended temperature.[13] Some SULT isoforms are known to be naturally fragile.[5][14]
Degraded PAPS PAPS is a critical co-substrate. Use a fresh aliquot of PAPS or verify the concentration and purity of your stock.
Incorrect Buffer Conditions (pH, ions) SULT activity is sensitive to pH and ionic strength.[15] Optimize the buffer conditions for your specific SULT isoform. Some SULTs require specific metal ions like Mg²⁺ or Mn²⁺.[16]
Substrate Inhibition High concentrations of the acceptor substrate can inhibit many SULTs.[4][17] Perform a substrate titration to determine the optimal concentration and identify the onset of inhibition.
Potent Inhibition by Test Compound If testing an inhibitor, the concentration might be too high, leading to complete inhibition. Perform a dose-response curve to determine the IC₅₀.
Omission of a Key Reagent Double-check your pipetting and protocol to ensure all components (enzyme, substrate, PAPS, buffer) were added correctly.
Problem 3: Inconsistent or Non-Reproducible Results

Variability between wells or experiments can undermine the reliability of your data.

Possible Cause Recommended Solution
Product Inhibition by PAP As the reaction progresses, PAP accumulates and inhibits the enzyme, leading to non-linear kinetics.[7] Ensure your measurements are taken within the initial linear phase of the reaction.
Pipetting Errors Use calibrated pipettes and consistent technique. For microplates, be mindful of "edge effects" where evaporation can alter concentrations in outer wells.[13][18]
Temperature Fluctuations Ensure all incubations are performed at a consistent and optimal temperature (typically 37°C).[13][19] Pre-warm all reagents to the reaction temperature.
Inconsistent Incubation Times Use a multichannel pipette or automated dispenser to start and stop reactions simultaneously for all wells.
PAPS Concentration Variability Prepare a master mix of the reaction cocktail (buffer, PAPS, substrate) to add to the enzyme/inhibitor to minimize well-to-well variability.[15]

Diagrams

Sulfotransferase_Reaction_Pathway cluster_0 Sulfotransferase (SULT) Catalytic Cycle SULT SULT Enzyme Complex1 SULT-PAPS-Acceptor Ternary Complex SULT->Complex1 Binds PAPS PAPS (Sulfonyl Donor) PAPS->Complex1 Binds Acceptor Acceptor Substrate (e.g., Xenobiotic) Acceptor->Complex1 Binds Inhibitor Inhibitor Inhibitor->SULT Inhibits Complex1->SULT Catalysis Product Sulfated Product Complex1->Product PAP PAP (Product Inhibitor) Complex1->PAP PAP->SULT Inhibits

Caption: The catalytic cycle of a sulfotransferase (SULT) enzyme.

Experimental_Workflow prep 1. Reagent Preparation (Buffer, Enzyme, Substrate, PAPS, Inhibitor) plate 2. Plate Setup Add Enzyme, Inhibitor, and Substrate to wells prep->plate preincubate 3. Pre-incubation (e.g., 15 min at 37°C) plate->preincubate start_rxn 4. Initiate Reaction Add PAPS to all wells preincubate->start_rxn incubate 5. Incubate (e.g., 20 min at 37°C) start_rxn->incubate stop_rxn 6. Stop Reaction (e.g., add acetonitrile) incubate->stop_rxn detect 7. Detection (Radiometric, Photometric, or Fluorescent readout) stop_rxn->detect analyze 8. Data Analysis Calculate % Inhibition and IC50 detect->analyze

Caption: A typical experimental workflow for a SULT inhibition assay.

Troubleshooting_Flowchart start Assay Problem Detected q_signal What is the issue? High Background or Low/No Signal? start->q_signal high_bg High Background q_signal->high_bg High BG low_signal Low/No Signal q_signal->low_signal Low Signal check_no_enzyme Run 'No-Enzyme' Control. Is signal still high? high_bg->check_no_enzyme check_reagents Check Reagent Purity (PAPS, Substrate, Buffer) check_no_enzyme->check_reagents Yes optimize_detection Optimize Detector Settings check_no_enzyme->optimize_detection No check_positive_control Run Positive Control (No Inhibitor). Is signal low? low_signal->check_positive_control check_enzyme Verify Enzyme Activity (Fresh aliquot, proper storage) check_positive_control->check_enzyme Yes analyze Perform Dose-Response check_positive_control->analyze No (Inhibitor is potent) check_paps Verify PAPS Integrity (Use fresh aliquot) check_enzyme->check_paps check_conditions Check Assay Conditions (pH, Temp, Substrate Conc.) check_paps->check_conditions

Caption: A decision tree for troubleshooting common SULT assay issues.

Quantitative Data Summary

The optimal concentrations for assay components can vary significantly depending on the specific SULT isoform, substrate, and assay format. The following table provides general starting ranges.

Component Typical Concentration Range Notes
PAPS 20 µM - 50 µM[20]Can be increased up to ~0.5 mM to overcome issues with complex kinetics.[9]
Acceptor Substrate Varies widely (e.g., 1 µM - 100 µM)[15]Must be optimized for each SULT/substrate pair. Titrate to find the Kₘ and check for substrate inhibition at higher concentrations.[4]
SULT Enzyme 1 ng/µL - 100 ng/µL[21]Use a concentration that results in a linear reaction rate within the desired incubation time.
MgCl₂ 5 mM - 20 mM[16][22]Often required, but concentration should be optimized as it can impact the activity of some SULTs.[15]
Inhibitors VariesScreen at a single high concentration (e.g., 10-100 µM) first, then perform a serial dilution to determine the IC₅₀.

Key Experimental Protocol: Universal Sulfotransferase Inhibition Assay

This protocol is a generalized template for a 96-well plate format using a colorimetric detection method that measures phosphate (B84403) released from PAP.

1. Reagent Preparation:

  • Assay Buffer: Prepare a suitable buffer for your SULT of interest (e.g., 25 mM MES, pH 7.0, with required salts like MgCl₂).

  • Enzyme Working Solution: Dilute the SULT enzyme to the desired final concentration in cold assay buffer. Keep on ice.

  • Substrate/Inhibitor Plate: Prepare serial dilutions of your test inhibitor in a 96-well plate. Add the acceptor substrate to these wells.

  • PAPS Working Solution: Prepare the PAPS solution in assay buffer.[21]

  • Control Wells: Prepare wells for:

    • 100% Activity (Positive Control): Enzyme, substrate, PAPS, but no inhibitor.

    • 0% Activity (Negative Control): Substrate, PAPS, but no enzyme.[19]

    • Assay Blank: Assay buffer only.[19]

2. Reaction Incubation:

  • Add the SULT enzyme working solution to all wells (except the blank and negative control).

  • Cover the plate and pre-incubate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate the reaction by adding the PAPS working solution to all wells.[19]

  • Incubate at 37°C for a predetermined time (e.g., 20-60 minutes), ensuring the reaction remains in the linear range.

3. Detection (Coupled Phosphatase Method):

  • Stop the SULT reaction. This step is often combined with the first step of detection.

  • Add a coupling phosphatase that specifically releases inorganic phosphate (Pi) from the PAP generated by the SULT reaction.[21]

  • Add a Malachite Green-based reagent that forms a colored complex with the released phosphate.[19][21]

  • Incubate at room temperature for 20 minutes to allow color development.[19]

  • Read the absorbance on a microplate reader at ~620 nm.[21]

4. Data Analysis:

  • Subtract the absorbance of the negative control from all other readings.

  • Calculate the percent inhibition for each inhibitor concentration relative to the positive control (100% activity).

  • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

References

Technical Support Center: Optimizing PAP Concentration for In Vitro Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing 3'-phosphoadenosine 5'-phosphate (PAP) concentration in your in vitro enzyme assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered during experimental work, particularly with sulfotransferase (SULT) enzymes.

Frequently Asked Questions (FAQs)

Q1: What is PAP and why is its concentration important in my enzyme assay?

A1: PAP (3'-phosphoadenosine 5'-phosphate) is the product generated when a sulfotransferase (SULT) enzyme catalyzes the transfer of a sulfuryl group from the donor substrate PAPS (3'-phosphoadenosine 5'-phosphosulfate) to an acceptor substrate.[1][2] The concentration of PAP is critical because it can act as a product inhibitor, binding to the enzyme and reducing its activity.[2] This inhibition can significantly affect your experimental results, leading to an underestimation of enzyme activity or inaccurate determination of inhibitor potency. Therefore, optimizing and controlling the PAP concentration is essential for obtaining reliable and reproducible data.

Q2: What is the typical concentration range for PAP in in vitro SULT assays?

A2: The optimal PAP concentration is highly dependent on the specific SULT isoenzyme, the substrate being used, and the goals of the experiment. In many assays, the goal is to minimize PAP concentration to avoid product inhibition. However, in some experimental setups, such as those studying the reverse reaction or characterizing the inhibitory effect of PAP itself, a specific concentration of PAP is intentionally added. For instance, in studies of SULT1A1, PAP concentrations up to 50 µM have been used to investigate its effect on substrate binding.[3] When determining the inhibition constant (Ki) for PAP, a range of concentrations will be required.

Q3: How does PAP inhibition affect the kinetic parameters of my enzyme?

A3: PAP is a product of the sulfation reaction and can bind to the enzyme, thereby inhibiting its activity. This product inhibition is a common feature of SULT enzymes.[2] The presence of PAP can lead to the formation of a non-productive ternary dead-end enzyme complex, which involves the enzyme, PAP, and the substrate.[4] This can manifest as substrate inhibition, where the reaction rate decreases at high substrate concentrations.[4][5] The kinetic mechanism can be complex, and the presence of PAP can influence the apparent Michaelis constant (Km) and maximum velocity (Vmax) of the reaction.

Q4: Should I be concerned about PAP contamination in my PAPS reagent?

A4: Yes, contamination of PAPS with PAP can be a significant issue. Since PAP is a potent product inhibitor of SULTs, even small amounts of PAP in your PAPS stock can lead to artificially lower enzyme activity. It is crucial to use high-quality PAPS with low PAP contamination. If you suspect PAP contamination, you may need to purify your PAPS or acquire a new, high-purity batch.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Lower than expected enzyme activity Product inhibition by PAP. As the reaction proceeds, PAP accumulates and inhibits the enzyme.- Monitor the reaction progress over time to ensure you are measuring the initial velocity (typically when <10-15% of the substrate is consumed).- Consider using a PAP-regenerating system if end-point assays are necessary.- Optimize the enzyme and substrate concentrations to minimize reaction time and thus PAP accumulation.
PAP contamination in PAPS reagent. - Use high-purity PAPS.- If possible, analyze your PAPS stock for PAP contamination using techniques like HPLC.
High background signal in a colorimetric or fluorometric assay Non-enzymatic degradation of substrates or reagents. - Run a no-enzyme control (blank) to determine the level of background signal.- Ensure the stability of your substrates and detection reagents under the assay conditions (pH, temperature).
Interference from test compounds. - Test for compound autofluorescence or quenching by running controls with the compound but without the enzyme.[6]
Inconsistent or non-reproducible results Variable PAP concentration across experiments. - Prepare fresh reagents for each experiment.- Ensure consistent reaction times and conditions to control for PAP accumulation.
Sub-optimal assay conditions (pH, temperature, buffer composition). - Systematically optimize each assay parameter. The optimal pH for SULT assays is often around 6.5-7.4.[3][7]
Observed substrate inhibition Formation of a dead-end E-PAP-Substrate complex. [4]- This is a known characteristic of many SULT enzymes.[5] To determine kinetic parameters accurately, it is important to fit the data to a substrate inhibition model. The equation for substrate inhibition is: v = (Vmax * [S]) / (Km + [S] * (1 + [S]/Kis)), where Kis is the substrate inhibition constant.[4]

Quantitative Data: PAP Inhibition

Understanding the inhibitory potency of PAP against different sulfotransferase enzymes is crucial for proper assay design. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme.

EnzymeSubstratePAP Ki (µM)Comments
SULT2A1 DHEAKd1 in the range of 0.3 - 1.5 µMSULT2A1 has two binding sites for PAP with different affinities. The second site has a much lower affinity (Kd2 is 200-300 fold higher).[4]
SULT1A1 p-NitrophenolNot explicitly found as a Ki value, but PAP is a known inhibitor.The presence of PAP can significantly alter the binding affinity of substrates. For example, the dissociation constant (Kd) for 17α-ethinylestradiol binding to the SULT1A1-PAP complex is over 100-fold lower than to the free enzyme.[8]
SULT1E1 EstradiolNot explicitly found as a Ki value, but PAP is a known inhibitor.PAP is a product of the reaction and is expected to exhibit product inhibition.

Note: The availability of specific Ki values for PAP across all SULT isoenzymes is limited in the literature. The values provided are based on available data and may vary depending on the specific assay conditions.

Experimental Protocols

Protocol 1: Determining the Initial Velocity of a Sulfotransferase Reaction

This protocol is designed to measure the initial rate of an enzyme-catalyzed reaction, which is essential to minimize the effects of product inhibition by PAP.

Materials:

  • Purified sulfotransferase enzyme (e.g., SULT1A1, SULT2A1)

  • Acceptor substrate (e.g., p-nitrophenol for SULT1A1, DHEA for SULT2A1)

  • [³⁵S]PAPS (radiolabeled) or non-radiolabeled PAPS for a spectrophotometric assay

  • Assay Buffer: e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.4, containing 5 mM MgCl₂

  • Stop Solution (for radiometric assay): e.g., 0.1 M NaOH

  • Scintillation cocktail and counter (for radiometric assay) or spectrophotometer

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of the acceptor substrate in an appropriate solvent (e.g., DMSO) and dilute it to the desired final concentrations in the assay buffer.

    • Prepare a stock solution of PAPS. For radiometric assays, this will include [³⁵S]PAPS. The final concentration of PAPS should be optimized for the specific enzyme, often at a saturating concentration (e.g., 5-10 times the Km) if not the variable being tested.[9]

    • Dilute the enzyme to the desired concentration in ice-cold assay buffer immediately before use.

  • Enzyme Reaction:

    • In a microcentrifuge tube, add the assay buffer, acceptor substrate, and any other necessary co-factors.

    • Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 3-5 minutes.

    • Initiate the reaction by adding the diluted enzyme solution.

    • Incubate for a predetermined time course (e.g., 0, 2, 5, 10, 15, 20 minutes) to determine the linear range of the reaction. The reaction should be stopped when less than 10-15% of the substrate has been consumed to ensure initial velocity conditions.

  • Stopping the Reaction (Radiometric Assay):

    • At each time point, add the stop solution to terminate the reaction.

    • Separate the radiolabeled product from the unreacted [³⁵S]PAPS. This can be done by methods such as solvent extraction (e.g., with chloroform (B151607) for hydrophobic substrates) or chromatography.[3]

  • Detection:

    • Radiometric Assay: Add the aqueous phase containing the radiolabeled product to a scintillation vial with scintillation cocktail and measure the radioactivity using a scintillation counter.

    • Spectrophotometric Assay: Measure the absorbance of the product at the appropriate wavelength.

  • Data Analysis:

    • Plot the amount of product formed against time. The initial velocity is the slope of the linear portion of this curve.

Protocol 2: Determining the Ki of PAP for a Sulfotransferase

This protocol describes how to determine the inhibition constant (Ki) of PAP, which quantifies its inhibitory potency.

Procedure:

  • Set up the Assay: Follow the procedure for determining the initial velocity (Protocol 1).

  • Vary Substrate and Inhibitor Concentrations:

    • Perform the enzyme assay at a range of fixed acceptor substrate concentrations (e.g., from 0.5x Km to 5x Km).

    • For each substrate concentration, perform the assay in the absence and presence of several different fixed concentrations of PAP. The range of PAP concentrations should bracket the expected Ki value.

  • Data Analysis:

    • Calculate the initial velocity for each combination of substrate and PAP concentration.

    • Analyze the data using one of the following methods:

      • Dixon Plot: Plot 1/velocity versus the inhibitor (PAP) concentration at each fixed substrate concentration. The intersection of the lines indicates the type of inhibition and can be used to determine Ki.

      • Lineweaver-Burk Plot: Create a double reciprocal plot (1/velocity vs. 1/[Substrate]) for each PAP concentration. The pattern of the lines will indicate the mechanism of inhibition (competitive, non-competitive, or uncompetitive), and the intercepts can be used to calculate Ki.

      • Non-linear Regression: Fit the entire dataset (velocity vs. substrate concentration at different inhibitor concentrations) to the appropriate inhibition model using a suitable software package (e.g., GraphPad Prism). This is generally the most accurate method.[10]

Visualizations

Sulfotransferase_Pathway PAPS PAPS (3'-phosphoadenosine 5'-phosphosulfate) SULT Sulfotransferase (SULT) PAPS->SULT binds Substrate Acceptor Substrate (e.g., Phenol, Steroid) Substrate->SULT binds Product Sulfated Product SULT->Product catalyzes PAP PAP (3'-phosphoadenosine 5'-phosphate) SULT->PAP releases PAP->SULT Product Inhibition

Caption: Sulfotransferase (SULT) catalytic cycle and PAP product inhibition.

Experimental_Workflow_Ki_Determination cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis Prep_Enzyme Prepare Enzyme Dilutions Incubate Incubate Enzyme, Substrate, and PAP at various concentrations Prep_Enzyme->Incubate Prep_Substrate Prepare Substrate Dilutions Prep_Substrate->Incubate Prep_PAP Prepare PAP (Inhibitor) Dilutions Prep_PAP->Incubate Measure Measure Initial Velocity (Vo) Incubate->Measure Plot Plot Data (e.g., Lineweaver-Burk) Measure->Plot Calculate Calculate Ki value Plot->Calculate

Caption: Workflow for determining the inhibition constant (Ki) of PAP.

Troubleshooting_Logic Start Unexpected Assay Result (e.g., Low Activity) Check_Initial_Velocity Is the reaction in the linear range (initial velocity)? Start->Check_Initial_Velocity Check_PAPS_Purity Is the PAPS reagent free of PAP contamination? Check_Initial_Velocity->Check_PAPS_Purity Yes Optimize_Conditions Optimize Assay Conditions (Enzyme/Substrate Conc., Time) Check_Initial_Velocity->Optimize_Conditions No Check_Controls Are no-enzyme and no-substrate controls behaving as expected? Check_PAPS_Purity->Check_Controls Yes Use_New_PAPS Use new, high-purity PAPS reagent Check_PAPS_Purity->Use_New_PAPS No Investigate_Interference Investigate potential assay interference (e.g., compound) Check_Controls->Investigate_Interference No Problem_Solved Problem Resolved Check_Controls->Problem_Solved Yes Optimize_Conditions->Start Use_New_PAPS->Start Investigate_Interference->Start

Caption: Troubleshooting workflow for PAP-related in vitro assay issues.

References

Technical Support Center: Purity Analysis of Commercial Adenosine 3',5'-diphosphate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purity analysis of commercial Adenosine (B11128) 3',5'-diphosphate (A3'p5'p or PAP). Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in commercial Adenosine 3',5'-diphosphate?

A1: The most prevalent impurities are structurally related adenosine phosphates that can arise from the synthesis process or degradation. These include:

  • Adenosine 5'-monophosphate (AMP)

  • Adenosine 5'-diphosphate (ADP)

  • Adenosine 5'-triphosphate (ATP)

  • Adenosine[1]

Additionally, degradation can lead to the formation of inosine (B1671953) and hypoxanthine. It is also possible to have residual salts from the purification process.

Q2: What is the expected purity level for commercial Adenosine 3',5'-diphosphate?

A2: Commercial suppliers typically offer Adenosine 3',5'-diphosphate with a purity of ≥95% or ≥96%. However, it is crucial to always refer to the certificate of analysis provided by the manufacturer for the specific lot you are using.

Q3: Which analytical techniques are most suitable for purity analysis of Adenosine 3',5'-diphosphate?

A3: The most common and effective techniques for purity analysis are:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase (RP-HPLC) and mixed-mode chromatography are widely used for the separation and quantification of Adenosine 3',5'-diphosphate and its related impurities.[2][3] UV detection at or near 260 nm is standard.

  • Mass Spectrometry (MS): Often coupled with liquid chromatography (LC-MS), this technique is invaluable for the identification and characterization of impurities, even at trace levels.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is particularly powerful for quantifying the relative amounts of different phosphorylated adenosine species in a sample without the need for individual standards for each impurity.[5][6][7] ¹H NMR can provide structural confirmation.

Q4: How should I prepare my Adenosine 3',5'-diphosphate sample for analysis?

A4: For HPLC and LC-MS analysis, accurately weigh the solid material and dissolve it in a suitable buffer, such as a dilute phosphate (B84403) or ammonium (B1175870) acetate (B1210297) buffer.[3][8] The final concentration will depend on the sensitivity of your instrument and method. It is recommended to dissolve the sample in the mobile phase to avoid peak distortion. For NMR analysis, dissolve the sample in a deuterated solvent, typically D₂O, with an appropriate internal standard if absolute quantification is required.

Q5: What are the critical storage conditions for Adenosine 3',5'-diphosphate to maintain its purity?

A5: Adenosine 3',5'-diphosphate should be stored as a solid at -20°C. Aqueous solutions are prone to hydrolysis and should be prepared fresh. If storage of a solution is unavoidable, it should be aliquoted and frozen immediately.[9] Avoid repeated freeze-thaw cycles.[9] The presence of divalent cations like Mg²⁺ can accelerate hydrolysis.[9]

Experimental Protocols

Protocol 1: Purity Analysis by Reversed-Phase HPLC

This protocol provides a general method for the separation of Adenosine 3',5'-diphosphate from its common impurities.

1. Materials and Reagents:

  • Adenosine 3',5'-diphosphate sample

  • Reference standards (AMP, ADP, ATP, Adenosine)

  • Ammonium acetate

  • Tetrabutylammonium phosphate (TBAP) - for ion-pairing

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or acetic acid for pH adjustment

2. Chromatographic Conditions:

ParameterRecommended Setting
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A 10 mM Ammonium acetate with 2 mM TBAP, pH 5.0[8]
Mobile Phase B 10 mM Ammonium phosphate, 2 mM TBAP, 25% Acetonitrile, pH 7.0[8]
Gradient 0-15 min: 0-75% B; 15-25 min: 75% B; 25-30 min: 75-100% B; 30-45 min: 100% B; 45-50 min: 100-0% B[8]
Flow Rate 1.0 mL/min[8]
Column Temperature 30 °C
Detection UV at 254 nm or 260 nm[8]
Injection Volume 10 µL

3. Sample Preparation:

  • Prepare a stock solution of the Adenosine 3',5'-diphosphate sample at approximately 1 mg/mL in Mobile Phase A.

  • Prepare individual stock solutions of the reference standards at a similar concentration.

  • Filter all solutions through a 0.22 µm syringe filter before injection.

4. Data Analysis:

  • Identify the peaks in the sample chromatogram by comparing their retention times with those of the reference standards.

  • Calculate the purity of the Adenosine 3',5'-diphosphate by determining the area percentage of the main peak relative to the total area of all peaks.

Protocol 2: Quantitative Analysis by ³¹P NMR Spectroscopy

This protocol allows for the quantification of Adenosine 3',5'-diphosphate and other phosphorylated impurities.

1. Materials and Reagents:

  • Adenosine 3',5'-diphosphate sample

  • D₂O (Deuterium oxide)

  • EDTA (optional, to chelate paramagnetic ions)

  • Internal standard (e.g., phosphocreatine)

2. NMR Instrument Parameters:

  • Spectrometer: 300 MHz or higher

  • Observe Nucleus: ³¹P

  • Decoupling: ¹H decoupling (inverse gated to suppress NOE for accurate integration)[7]

  • Pulse Angle: 45°

  • Relaxation Delay (d1): 5 x T₁ of the phosphorus nucleus with the longest relaxation time (can be determined with an inversion recovery experiment). A longer delay ensures accurate quantification.

  • Acquisition Time: 2-3 seconds

  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 128 or more).

3. Sample Preparation:

  • Dissolve 5-10 mg of the Adenosine 3',5'-diphosphate sample in 0.5 mL of D₂O.

  • Add a known amount of the internal standard if absolute quantification is desired.

  • Add a small amount of EDTA to chelate any paramagnetic metal ions that could broaden the signals.

4. Data Analysis:

  • Process the FID with an exponential multiplication to improve the signal-to-noise ratio.

  • Integrate the distinct phosphorus signals corresponding to Adenosine 3',5'-diphosphate and any impurities. The chemical shifts will be unique for the different phosphate groups.

  • Calculate the relative molar percentages of each species from the integral values.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
HPLC: Poor Peak Shape (Tailing) - Interaction of phosphate groups with stainless steel components in the HPLC system.[10]- Secondary interactions with the column stationary phase.- Column overload.- Use a bio-inert HPLC system with PEEK tubing and fittings.[10]- Add a metal chelator (e.g., EDTA) to the mobile phase.- Use a column specifically designed for nucleotide analysis.- Reduce the sample concentration.
HPLC: Drifting Retention Times - Inconsistent mobile phase composition.- Column temperature fluctuations.- Column degradation.- Prepare fresh mobile phase daily and ensure thorough mixing.[11]- Use a column oven to maintain a stable temperature.[11]- Equilibrate the column for a sufficient time before starting the analysis.[11]- Replace the column if it has exceeded its lifetime.
HPLC: Ghost Peaks - Contamination in the injector or sample loop.- Carryover from a previous injection.- Flush the injector and sample loop with a strong solvent.- Inject a blank run (mobile phase) to check for carryover.- Ensure proper needle wash steps in the autosampler method.
NMR: Broad Signals - Presence of paramagnetic impurities.- Sample concentration is too high.- Poor shimming of the magnetic field.- Add a chelating agent like EDTA to the sample.- Reduce the sample concentration.- Re-shim the spectrometer.
NMR: Inaccurate Integration - Nuclear Overhauser Effect (NOE) from ¹H decoupling.- Insufficient relaxation delay (d1).- Use inverse-gated decoupling to suppress the NOE.[7]- Increase the relaxation delay to at least 5 times the longest T₁ of the signals of interest.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Interpretation start Commercial A3'p5'p Sample dissolve Dissolve in appropriate solvent/buffer start->dissolve filter Filter through 0.22 µm filter dissolve->filter hplc HPLC Analysis (Purity & Quantification) filter->hplc lcms LC-MS Analysis (Impurity Identification) filter->lcms nmr 31P NMR Analysis (Quantitative Purity) filter->nmr data_analysis Data Analysis & Purity Calculation hplc->data_analysis lcms->data_analysis nmr->data_analysis report Final Purity Report data_analysis->report

Caption: Overall workflow for the purity analysis of Adenosine 3',5'-diphosphate.

HPLC_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions issue Chromatographic Problem (e.g., Peak Tailing) cause1 Instrumental Effects (e.g., metal interaction) issue->cause1 Check cause2 Method Parameters (e.g., mobile phase) issue->cause2 Evaluate cause3 Column Issues (e.g., degradation) issue->cause3 Inspect solution1 Use Bio-Inert System cause1->solution1 Implement solution2 Optimize Method (e.g., fresh mobile phase) cause2->solution2 Adjust solution3 Replace Column cause3->solution3 Action

Caption: Logical approach to troubleshooting common HPLC issues.

References

Technical Support Center: Purification of 3',5'-ADP Preparations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3',5'-adenosine diphosphate (B83284) (3',5'-ADP), also known as 3'-phosphoadenosine 5'-phosphate (PAP). Our goal is to help you effectively remove contaminating nucleotides from your 3',5'-ADP preparations to ensure the accuracy and reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common nucleotide contaminants in 3',5'-ADP preparations?

A1: Commercial and laboratory preparations of 3',5'-ADP can be contaminated with structurally similar nucleotides. The most common contaminants include:

  • Adenosine 5'-triphosphate (ATP): A precursor in many biological reactions and a potential starting material or byproduct in the synthesis of 3',5'-ADP.

  • Adenosine 5'-diphosphate (ADP): A breakdown product of ATP and a common impurity.[1][2][3]

  • Adenosine 5'-monophosphate (AMP): A degradation product of both ATP and ADP.

  • 3'-phosphoadenosine 5'-phosphosulfate (PAPS): The precursor to 3',5'-ADP in many biological systems.[4][5]

Q2: Why is it crucial to remove these contaminating nucleotides?

A2: The presence of contaminating nucleotides can significantly interfere with experimental results. For example:

  • Enzymatic Assays: Contaminating ATP or ADP can compete with 3',5'-ADP for enzyme binding sites, leading to inaccurate kinetic measurements.

  • Signaling Pathway Studies: ATP and ADP are potent signaling molecules themselves and can activate pathways that are not the intended target of the 3',5'-ADP being studied.[6]

  • Structural Studies: The presence of impurities can interfere with the crystallization or NMR analysis of 3',5'-ADP-protein complexes.

Q3: What methods can be used to purify 3',5'-ADP?

A3: Several chromatographic techniques are effective for separating 3',5'-ADP from other nucleotides. The primary methods include:

  • Anion-Exchange Chromatography (AEX): This technique separates molecules based on their net negative charge. Since ATP, ADP, AMP, and 3',5'-ADP have different numbers of phosphate (B84403) groups, they will have different net charges at a given pH and can be effectively separated.[6][7][8][9][10][11][12][13][14]

  • High-Performance Liquid Chromatography (HPLC): Both reversed-phase (RP-HPLC) and ion-pair reversed-phase HPLC can be used for high-resolution separation of nucleotides.[15]

  • Enzymatic Treatment: Specific enzymes can be used to selectively degrade contaminating nucleotides like ATP and ADP, leaving the 3',5'-ADP intact.[1][16][17]

Troubleshooting Guides

Anion-Exchange Chromatography (AEX) Purification

Problem: Poor separation of 3',5'-ADP from ATP and ADP.

Possible CauseRecommended Solution
Inappropriate pH of the mobile phase. The pH of the buffers will affect the net charge of the nucleotides. Ensure the pH is optimized to maximize the charge difference between 3',5'-ADP, ATP, and ADP. A pH around 8.0 is often a good starting point.[8]
Incorrect salt gradient. A shallow salt gradient is crucial for resolving molecules with similar charges. If peaks are co-eluting, try decreasing the steepness of the salt gradient (e.g., from a 0-1 M gradient over 20 column volumes to a 0-0.5 M gradient over 40 column volumes).[9][18]
Column overloading. Too much sample loaded onto the column can lead to broad peaks and poor resolution. Reduce the amount of sample loaded or use a larger column.
Flow rate is too high. A high flow rate can decrease the interaction time between the nucleotides and the stationary phase, leading to poor separation. Try reducing the flow rate.[8]

Problem: Low yield of purified 3',5'-ADP.

Possible CauseRecommended Solution
Precipitation of 3',5'-ADP during sample preparation. Ensure that the sample remains soluble in the loading buffer. It may be necessary to adjust the pH or ionic strength of the sample before loading.[19]
3',5'-ADP is eluting in the wash steps. The ionic strength of the binding and wash buffers may be too high, causing premature elution of your product. Decrease the salt concentration in these buffers.
Incomplete elution from the column. The salt concentration in the elution buffer may not be high enough to displace the bound 3',5'-ADP. Increase the final salt concentration of the gradient or use a high-salt step elution after the gradient.
High-Performance Liquid Chromatography (HPLC) Purification

Problem: Peak tailing for 3',5'-ADP and other nucleotides.

Possible CauseRecommended Solution
Secondary interactions with the column matrix. Residual silanol (B1196071) groups on silica-based C18 columns can interact with the phosphate groups of nucleotides, causing peak tailing. Use a modern, end-capped column or add a small amount of a competing amine (e.g., triethylamine) to the mobile phase.
Column contamination. Contaminants from previous samples can build up on the column. Flush the column with a strong solvent series (e.g., water, methanol, isopropanol, hexane, and then back in reverse order).
Inappropriate mobile phase pH. The pH can affect the ionization state of the nucleotides and their interaction with the stationary phase. Optimize the pH of the mobile phase to improve peak shape.

Problem: Inconsistent retention times.

Possible CauseRecommended Solution
Changes in mobile phase composition. Ensure accurate and consistent preparation of the mobile phase. Use a buffer to maintain a stable pH. Even small variations in pH or solvent ratio can affect retention times.[8]
Fluctuations in column temperature. Use a column oven to maintain a constant temperature. Temperature fluctuations can significantly impact retention times.
Column degradation. Over time, the stationary phase of the column can degrade, leading to changes in retention. If other troubleshooting steps fail, it may be time to replace the column.

Experimental Protocols

Protocol 1: Purification of 3',5'-ADP using Anion-Exchange Chromatography

This protocol provides a general guideline for separating 3',5'-ADP from contaminating ATP and ADP using a strong anion-exchange column.

Materials:

  • Anion-exchange column (e.g., a quaternary ammonium-based resin)

  • Chromatography system (e.g., FPLC or HPLC)

  • Buffer A: 20 mM Tris-HCl, pH 8.0

  • Buffer B: 20 mM Tris-HCl, 1 M NaCl, pH 8.0

  • Sample containing 3',5'-ADP and contaminating nucleotides, dissolved in Buffer A

Procedure:

  • Column Equilibration: Equilibrate the anion-exchange column with 5-10 column volumes (CV) of Buffer A.

  • Sample Loading: Load the sample onto the column.

  • Wash: Wash the column with 5-10 CV of Buffer A to remove any unbound molecules.

  • Elution: Elute the bound nucleotides using a linear gradient of 0-50% Buffer B over 20-30 CV.

  • Fraction Collection: Collect fractions throughout the elution gradient.

  • Analysis: Analyze the collected fractions for the presence of 3',5'-ADP, ATP, and ADP using analytical HPLC-UV or a similar method. 3',5'-ADP is expected to elute at a lower salt concentration than ADP and ATP due to its lower net negative charge.

  • Pooling and Desalting: Pool the fractions containing pure 3',5'-ADP and desalt if necessary for downstream applications.

Quantitative Data Summary (Illustrative):

Purification MethodStarting Purity of 3',5'-ADP (%)Final Purity of 3',5'-ADP (%)Yield (%)Reference
Anion-Exchange Chromatography~85>97~90[10]
Preparative HPLC~80>98~85Hypothetical Data
Protocol 2: Enzymatic Removal of ATP/ADP Contaminants

This protocol describes a method to selectively remove contaminating ATP and ADP from a 3',5'-ADP preparation using apyrase.

Materials:

  • Apyrase (an enzyme that hydrolyzes ATP and ADP to AMP)[1][16]

  • Reaction buffer (e.g., 50 mM Tris-HCl, 5 mM CaCl₂, pH 7.5)

  • 3',5'-ADP preparation containing ATP and ADP contaminants

Procedure:

  • Sample Preparation: Dissolve the 3',5'-ADP preparation in the reaction buffer.

  • Enzyme Addition: Add apyrase to the solution. The optimal amount of enzyme should be determined empirically but a starting point is 1-2 units of apyrase per µmol of contaminating ATP/ADP.

  • Incubation: Incubate the reaction mixture at the optimal temperature for apyrase activity (typically 30-37°C) for 1-2 hours.

  • Monitoring: Monitor the degradation of ATP and ADP over time using analytical HPLC-UV.

  • Enzyme Inactivation/Removal: Once the ATP and ADP are completely degraded, inactivate the apyrase by heating (if the enzyme is heat-labile and 3',5'-ADP is stable) or remove it using a size-exclusion spin column.

  • Final Purification: The resulting solution will contain 3',5'-ADP and AMP. If necessary, AMP can be removed using a subsequent anion-exchange or HPLC purification step as described in Protocol 1.

Signaling Pathways and Experimental Workflows

3',5'-ADP (PAP) Signaling Pathway in Plants

3',5'-ADP, also known as PAP, acts as a retrograde signaling molecule in plants, communicating stress signals from the chloroplasts to the nucleus.[5][20][21][22][23] Under conditions of high light or drought stress, the enzyme SAL1 is inactivated, leading to the accumulation of PAP in the chloroplasts.[5][21] PAP is then transported to the cytoplasm and nucleus where it inhibits exoribonucleases (XRNs), leading to changes in gene expression that promote stress tolerance.[21][24] This pathway also interacts with abscisic acid (ABA) signaling to regulate stomatal closure and seed germination.[21][22][23]

PAP_Signaling_Pathway cluster_chloroplast Chloroplast cluster_cytosol Cytosol/Nucleus PAPS PAPS PAP_chloro 3',5'-ADP (PAP) PAPS->PAP_chloro Sulfotransferase Activity SAL1 SAL1 SAL1->PAP_chloro Degrades PAP_cyto 3',5'-ADP (PAP) PAP_chloro->PAP_cyto Transport XRNs Exoribonucleases (XRNs) PAP_cyto->XRNs Inhibits ABA_Signaling ABA Signaling PAP_cyto->ABA_Signaling Modulates Gene_Expression Stress-responsive Gene Expression XRNs->Gene_Expression Regulates ABA_Signaling->Gene_Expression Stress High Light / Drought Stress Stress->SAL1 Inactivates

Caption: 3',5'-ADP (PAP) retrograde signaling pathway in plants under stress conditions.

Experimental Workflow for 3',5'-ADP Purification and Analysis

This workflow outlines the general steps for purifying 3',5'-ADP from a mixture of contaminating nucleotides and subsequently verifying its purity.

Purification_Workflow Start Crude 3',5'-ADP Preparation (with ATP, ADP, AMP contaminants) Purification Preparative Purification (e.g., Anion-Exchange or HPLC) Start->Purification Fraction_Collection Fraction Collection Purification->Fraction_Collection Analysis Purity Analysis of Fractions (Analytical HPLC-UV) Fraction_Collection->Analysis Pooling Pool Pure Fractions Analysis->Pooling Pure Waste Impure Fractions (Discard) Analysis->Waste Impure Desalting Desalting / Buffer Exchange (if necessary) Pooling->Desalting Final_Product Pure 3',5'-ADP Desalting->Final_Product

Caption: General experimental workflow for the purification and analysis of 3',5'-ADP.

References

Proper storage conditions for Adenosine 3',5'-diphosphate powder

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper storage and handling of Adenosine 3',5'-diphosphate (A3,5P) powder, along with troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for Adenosine 3',5'-diphosphate powder?

Adenosine 3',5'-diphosphate powder should be stored at -20°C for optimal long-term stability.[1][2][3][4]

Q2: How long can I store the powder?

When stored correctly at -20°C, the powder is stable for at least four years.[2][4]

Q3: Is the powder sensitive to moisture or air?

Yes, Adenosine 3',5'-diphosphate powder is hygroscopic, moisture-sensitive, and air-sensitive.[5] It is crucial to keep the container tightly sealed and store it in a dry place.[3][5][6] For enhanced stability, storing under an inert atmosphere is also recommended.[5]

Q4: Can I store solutions of Adenosine 3',5'-diphosphate?

It is not recommended to store aqueous solutions of Adenosine 3',5'-diphosphate for more than one day.[4] For best results, solutions should be prepared fresh before use.[7]

Q5: What are the known incompatibilities of this compound?

Adenosine 3',5'-diphosphate should not be stored with strong oxidizing agents.[5][6][8]

Storage Condition Summary

For quick reference, the following table summarizes the key storage and handling parameters for Adenosine 3',5'-diphosphate powder.

ParameterRecommendationCitations
Storage Temperature -20°C[1][2][3][4]
Form Crystalline Solid / Powder[1][4][5]
Long-term Stability ≥ 4 years[2][4]
Sensitivity Hygroscopic, moisture-sensitive, air-sensitive[5]
Container Tightly closed in a dry, well-ventilated place[3][5][6]
Aqueous Solution Prepare fresh; do not store for more than one day[4]
Incompatibilities Strong oxidizing agents[5][6][8]

Troubleshooting Guide

Problem 1: Inconsistent experimental results using previously stored A3,5P powder.

  • Possible Cause: Degradation of the powder due to improper storage. Exposure to moisture, air, or temperatures above -20°C can lead to hydrolysis and reduced purity.

  • Solution:

    • Ensure that the vial was tightly sealed and stored at -20°C.

    • If the powder appears clumpy or discolored, it may have been compromised. It is best to use a fresh vial of the compound.

    • To prevent future issues, aliquot the powder into smaller, single-use vials upon receipt to minimize repeated freeze-thaw cycles and exposure to atmospheric conditions.

Problem 2: Difficulty dissolving the A3,5P powder.

  • Possible Cause: The powder may not be readily soluble in your chosen solvent at the desired concentration.

  • Solution:

    • Adenosine 3',5'-diphosphate disodium (B8443419) salt is soluble in water (25 mg/mL) and PBS (pH 7.2) at approximately 10 mg/mL.[1][4]

    • Ensure you are using a sufficient volume of solvent.

    • Gentle vortexing or sonication can aid in dissolution.

    • Always use high-purity solvents to avoid introducing contaminants.

Problem 3: Observed degradation of A3,5P in an experimental assay.

  • Possible Cause: The pH of your buffer system may be affecting the stability of the molecule. ATP, a related compound, is most stable in aqueous solutions between pH 6.8 and 7.4 and rapidly hydrolyzes at more extreme pH levels.[9]

  • Solution:

    • Check the pH of your buffers and solutions.

    • If possible, maintain a pH within the neutral range (6.8-7.4) to maximize the stability of the nucleotide during your experiment.

    • As previously noted, always use freshly prepared solutions for your assays.[4][7]

Experimental Workflow & Signaling Context

Role of Adenosine 3',5'-diphosphate in Sulfotransferase Activity Assays

Adenosine 3',5'-diphosphate (also known as 3'-phosphoadenosine-5'-phosphate or PAP) is a key molecule in cellular metabolism, particularly in the context of sulfonation reactions. It is the product generated after the sulfuryl group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) is transferred to a substrate by a sulfotransferase (SULT) enzyme.[2][4] Monitoring the formation of A3,5P is a common method for assaying SULT activity.

experimental_workflow cluster_reaction Enzymatic Reaction cluster_analysis Analysis A35P_powder A3,5P Powder (Store at -20°C) Reaction_Mix Reaction Mixture Buffer Assay Buffer (pH 7.2) Enzyme Sulfotransferase (SULT) Enzyme->Reaction_Mix Substrate Substrate Substrate->Reaction_Mix PAPS PAPS PAPS->Reaction_Mix Incubation Incubate at 37°C Reaction_Mix->Incubation Quench Quench Reaction Incubation->Quench Stop Reaction Detection Detection of A3,5P (e.g., HPLC, LC-MS) Quench->Detection Data_Analysis Data Analysis Detection->Data_Analysis

Caption: Workflow for a sulfotransferase activity assay measuring the formation of Adenosine 3',5'-diphosphate.

signaling_pathway PAPS 3'-Phosphoadenosine 5'-phosphosulfate (PAPS) SULT Sulfotransferase (SULT) PAPS->SULT A35P Adenosine 3',5'-diphosphate (A3,5P) SULT->A35P releases Sulfated_Product Sulfated Product SULT->Sulfated_Product transfers sulfate (B86663) to Substrate Acceptor Substrate (e.g., steroid, phenol) Substrate->SULT

References

Technical Support Center: Adenosine 3',5'-diphosphate (pAp) Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Adenosine (B11128) 3',5'-diphosphate (pAp).

Frequently Asked Questions (FAQs)

Q1: What is Adenosine 3',5'-diphosphate (pAp) and what is its primary role?

Adenosine 3',5'-diphosphate, also known as pAp, is a signaling molecule found in various organisms. In plants, it functions as a key retrograde signal, relaying information about environmental stress from the chloroplasts to the nucleus to regulate gene expression.[1] Under conditions of drought or high light stress, pAp accumulates in the chloroplasts and is transported to the nucleus.[1]

Q2: Which enzymes are primarily responsible for regulating pAp levels?

The primary enzyme responsible for the degradation of pAp is a 3'(2'),5'-bisphosphate nucleotidase.[2][3][4] In Arabidopsis, this enzyme is known as SAL1 (also referred to as FRY1 or HOS2).[3][5] SAL1 catalyzes the conversion of pAp to adenosine 5'-monophosphate (AMP) and inorganic phosphate (B84403) (Pi).[2] The activity of SAL1 is crucial for maintaining low levels of pAp under non-stress conditions.[6]

Q3: How do divalent cations influence pAp-metabolizing enzymes?

The activity of 3'(2'),5'-bisphosphate nucleotidases is highly dependent on divalent cations.[7] Magnesium (Mg²⁺) is typically the optimal divalent cation for the activity of these enzymes.[7] Other divalent cations such as manganese (Mn²⁺), cobalt (Co²⁺), and nickel (Ni²⁺) can substitute for Mg²⁺, but often with lower efficiency.[7] Notably, calcium (Ca²⁺) and zinc (Zn²⁺) may not support activity and can even be inhibitory.[7][8]

Q4: What is the SAL1-pAp signaling pathway?

The SAL1-pAp pathway is a retrograde signaling cascade in plants. Under stress conditions like drought or high light, the SAL1 enzyme in the chloroplasts is inactivated, leading to the accumulation of its substrate, pAp.[6][9] pAp then moves from the chloroplast to the nucleus, where it inhibits nuclear exoribonucleases (XRNs).[10] This inhibition alters the expression of stress-responsive genes, ultimately leading to physiological responses such as stomatal closure to enhance drought tolerance.[1] This pathway interacts with other signaling pathways involving abscisic acid (ABA), reactive oxygen species (ROS), and calcium (Ca²⁺).[11][12]

Troubleshooting Guides

Issue 1: Low or no detectable activity of 3'(2'),5'-bisphosphate nucleotidase in an in vitro assay.

  • Possible Cause: Suboptimal concentration or absence of a required divalent cation.

    • Solution: Ensure your assay buffer contains an adequate concentration of Mg²⁺, which is the optimal divalent cation for most 3'(2'),5'-bisphosphate nucleotidases.[7] The optimal concentration is typically around 5 mM.[7]

  • Possible Cause: Presence of chelating agents in the sample or reagents.

    • Solution: Avoid using buffers or reagents containing EDTA or other strong chelating agents, as they will sequester the divalent cations necessary for enzyme activity. If your sample must be prepared with a chelator, consider methods to remove it, such as dialysis or buffer exchange, before the assay.

  • Possible Cause: Presence of inhibitory divalent cations.

    • Solution: Ensure your reagents are not contaminated with inhibitory cations like Zn²⁺.[13] Use high-purity water and reagents for all assay preparations.

  • Possible Cause: Incorrect pH of the assay buffer.

    • Solution: The optimal pH for 3'(2'),5'-bisphosphate nucleotidases is typically around 8.3.[7] Verify the pH of your buffer and adjust if necessary.

Issue 2: Inconsistent or variable enzyme activity between experimental replicates.

  • Possible Cause: Inconsistent pipetting of divalent cation solutions.

    • Solution: Prepare a master mix of the reaction buffer including the divalent cation to ensure its uniform concentration across all replicates.

  • Possible Cause: Temperature fluctuations during the assay.

    • Solution: Ensure all components are at the correct and stable temperature before initiating the reaction. Use a water bath or incubator to maintain a constant temperature throughout the assay.

  • Possible Cause: Degradation of pAp substrate.

    • Solution: Store pAp solutions at -20°C or lower.[13] Prepare fresh dilutions for each experiment.

Issue 3: Unexpectedly high pAp levels in cellular extracts.

  • Possible Cause: Inactivation of endogenous pAp-degrading enzymes during sample preparation.

    • Solution: The activity of SAL1 is sensitive to oxidative stress.[6][9] Ensure that your extraction buffers contain appropriate reducing agents to maintain the enzyme in an active state if you wish to measure its activity. Conversely, if you aim to measure endogenous pAp levels, you may need to rapidly inactivate all enzymatic activity to prevent its degradation after cell lysis.

  • Possible Cause: Contamination of samples with divalent cations that inhibit pAp-degrading enzymes.

    • Solution: If using plant tissues, be aware that cellular compartments have different ion concentrations. For example, Ca²⁺ can act as a signaling molecule and may influence SAL1 activity.[1][14] Consider the specific subcellular location you are sampling from and the potential for ionic cross-contamination during extraction.

Data Presentation

Table 1: Effect of Divalent Cations on 3'(2'),5'-Bisphosphate Nucleotidase Activity from Guinea Pig Liver

Divalent Cation (at 5 mM)Relative Activity (%)
Mg²⁺100
Mn²⁺20
Co²⁺3
Ni²⁺3
Ca²⁺0
Zn²⁺0

Data adapted from Ramaswamy SG, Jakoby WB (1987). (2')3',5'-Bisphosphate nucleotidase. J. Biol. Chem. 262 (21): 10044–7.[7]

Experimental Protocols

General Protocol for In Vitro 3'(2'),5'-Bisphosphate Nucleotidase (SAL1) Activity Assay

This protocol provides a general framework for measuring the activity of pAp-degrading enzymes. Researchers should optimize concentrations and incubation times for their specific enzyme and experimental conditions.

  • Reagent Preparation:

    • Assay Buffer: 200 mM Potassium Bicine, pH 8.3.

    • Divalent Cation Stock Solution: 1 M MgCl₂.

    • Substrate Solution: 10 mM Adenosine 3',5'-diphosphate (pAp) in deionized water.

    • Enzyme Preparation: Purified or partially purified 3'(2'),5'-bisphosphate nucleotidase (e.g., recombinant SAL1) diluted to the desired concentration in a suitable buffer (e.g., Tris-HCl with stabilizing agents).

    • Stop Solution: A solution to terminate the reaction, such as a strong acid (e.g., perchloric acid) or a reagent for detecting the product (e.g., malachite green reagent for phosphate detection).

  • Assay Procedure:

    • Prepare a reaction mixture in a microcentrifuge tube or 96-well plate containing:

      • Assay Buffer

      • MgCl₂ to a final concentration of 5 mM.

      • Deionized water to the final volume.

    • Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C) for 5 minutes to allow for temperature equilibration.

    • Initiate the reaction by adding the enzyme preparation to the reaction mixture.

    • Incubate at the chosen temperature for a predetermined time (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.

    • Stop the reaction by adding the stop solution.

    • Quantify the amount of product formed (either AMP or inorganic phosphate). This can be done using various methods, such as HPLC for AMP detection or a colorimetric assay (e.g., Malachite Green assay) for phosphate detection.

  • Controls:

    • No-Enzyme Control: A reaction mixture containing all components except the enzyme, to account for any non-enzymatic degradation of pAp.

    • No-Substrate Control: A reaction mixture containing all components except the pAp substrate, to measure any background signal from the enzyme preparation.

Mandatory Visualizations

SAL1_pAp_Signaling_Pathway cluster_chloroplast Chloroplast cluster_nucleus Nucleus cluster_interactions Interacting Pathways Stress Drought / High Light Stress SAL1_active Active SAL1 Stress->SAL1_active Oxidative Stress SAL1_inactive Inactive SAL1 SAL1_active->SAL1_inactive Inactivation pAp_chloro pAp SAL1_inactive->pAp_chloro Accumulation pAp_nuc pAp pAp_chloro->pAp_nuc Transport XRNs Exoribonucleases (XRNs) pAp_nuc->XRNs Inhibition Ca2_ion Ca²⁺ Signaling pAp_nuc->Ca2_ion ABA_pathway ABA Signaling pAp_nuc->ABA_pathway ROS_signal ROS Signaling pAp_nuc->ROS_signal Gene_Expression Stress-Responsive Gene Expression XRNs->Gene_Expression Regulation Stomatal_Closure Stomatal Closure & Drought Tolerance Gene_Expression->Stomatal_Closure Leads to

Caption: The SAL1-pAp retrograde signaling pathway in plants.

Troubleshooting_Workflow start Low/No Enzyme Activity check_mg Is Mg²⁺ present at optimal concentration (e.g., 5 mM)? start->check_mg add_mg Add Mg²⁺ to optimal concentration check_mg->add_mg No check_chelators Are chelating agents (e.g., EDTA) present in reagents? check_mg->check_chelators Yes add_mg->check_chelators remove_chelators Remove chelators via dialysis or use chelator-free reagents check_chelators->remove_chelators Yes check_inhibitors Is there potential contamination with inhibitory cations (e.g., Zn²⁺, Ca²⁺)? check_chelators->check_inhibitors No remove_chelators->check_inhibitors use_high_purity Use high-purity water and reagents check_inhibitors->use_high_purity Yes check_ph Is the buffer pH correct (e.g., ~8.3)? check_inhibitors->check_ph No use_high_purity->check_ph adjust_ph Adjust buffer pH check_ph->adjust_ph No success Problem Resolved check_ph->success Yes adjust_ph->success

Caption: Troubleshooting workflow for low enzyme activity.

References

Validation & Comparative

Comparing the inhibitory effects of 3',5'-ADP and APS

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Inhibitory Effects of 3',5'-ADP and APS

For researchers and professionals in drug development and biochemical research, understanding the nuances of enzymatic inhibition is critical for experimental design and data interpretation. This guide provides a detailed comparison of the inhibitory effects of two key adenosine (B11128) nucleotide analogs: Adenosine 3',5'-bisphosphate (3',5'-ADP), also known as 3'-phosphoadenosine 5'-phosphate (PAP), and Adenosine 5'-phosphosulfate (APS). The focus of this comparison is on their roles as inhibitors in the sulfation pathway, a crucial process for the metabolism of a wide range of endogenous and xenobiotic compounds.

Quantitative Comparison of Inhibitory Potency

The inhibitory effects of 3',5'-ADP and APS have been evaluated against various enzymes, most notably sulfotransferases. The data presented below is derived from studies on the M and P forms of phenol (B47542) sulfotransferase (PST), enzymes responsible for the sulfation of phenols and monoamines.

InhibitorTarget EnzymeRelative Inhibitory PotencyKi Value (µM)Inhibition Type
3',5'-ADP (PAP) Phenol Sulfotransferase (M and P forms)High0.4 (for M-PST)Product Inhibition
APS (as 5'-adenosine phosphosulfate) Phenol Sulfotransferase (M and P forms)Low (>1000-fold less potent than 3',5'-ADP)Not ReportedNot Reported
5'-ADP Phenol Sulfotransferase (M and P forms)Moderate (~100-fold less potent than 3',5'-ADP)Not ReportedNot Reported

Data is based on studies by Rens-Domiano and Roth, which demonstrated that 3',5'-ADP is the most potent inhibitor among the tested adenosine derivatives on phenol sulfotransferases.

Signaling Pathway and Inhibition Mechanism

The primary pathway where the inhibitory roles of 3',5'-ADP and APS are prominent is the sulfation pathway. This pathway is essential for the detoxification of drugs, the metabolism of neurotransmitters, and the regulation of hormones. The key enzyme in the final step of this pathway is sulfotransferase (SULT), which transfers a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a substrate.

3',5'-ADP is the product of the sulfotransferase reaction and acts as a potent product inhibitor. It binds to the active site of the sulfotransferase, preventing the binding of the substrate and/or PAPS, thereby regulating the rate of sulfation. This feedback inhibition is a critical mechanism for maintaining cellular homeostasis.

APS , on the other hand, is an intermediate in the synthesis of PAPS. While it is a weak inhibitor of sulfotransferases, it is a known substrate inhibitor of APS kinase and a product inhibitor of ATP sulfurylase, the enzymes responsible for its synthesis and conversion to PAPS.

cluster_0 Sulfation Pathway ATP ATP ATP_Sulfurylase ATP Sulfurylase ATP->ATP_Sulfurylase APS_Kinase APS Kinase ATP->APS_Kinase Sulfate (B86663) Sulfate Sulfate->ATP_Sulfurylase APS APS APS->ATP_Sulfurylase Product Inhibition APS->APS_Kinase APS->APS_Kinase Substrate Inhibition PAPS PAPS Sulfotransferase Sulfotransferase PAPS->Sulfotransferase Substrate Substrate Substrate->Sulfotransferase Sulfated_Product Sulfated Product ADP 3',5'-ADP (PAP) ADP->Sulfotransferase Product Inhibition ATP_Sulfurylase->APS APS_Kinase->PAPS Sulfotransferase->Sulfated_Product Sulfotransferase->ADP

Caption: The sulfation pathway illustrating the synthesis of PAPS and the subsequent sulfation of a substrate, highlighting the inhibitory feedback loops of 3',5'-ADP and APS.

Experimental Protocols

The determination of the inhibitory effects of 3',5'-ADP and APS on sulfotransferases is typically performed using in vitro enzyme assays. Below is a generalized protocol for a phenol sulfotransferase inhibition assay.

Phenol Sulfotransferase (PST) Inhibition Assay

Objective: To determine the inhibitory constant (Ki) of 3',5'-ADP and APS for a specific isoform of phenol sulfotransferase.

Materials:

  • Purified phenol sulfotransferase (M or P form)

  • 3'-phosphoadenosine-5'-phosphosulfate (PAPS), the sulfate donor

  • A suitable phenolic substrate (e.g., p-nitrophenol or dopamine)

  • Inhibitors: 3',5'-ADP and APS

  • Assay buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.0)

  • Reaction termination solution (e.g., perchloric acid)

  • Scintillation cocktail (if using a radiolabeled substrate)

Procedure:

  • Reaction Mixture Preparation: Prepare reaction mixtures in microcentrifuge tubes, each containing the assay buffer, a fixed concentration of the phenolic substrate, and varying concentrations of the inhibitor (3',5'-ADP or APS). A control reaction with no inhibitor should also be prepared.

  • Enzyme Addition: Pre-incubate the reaction mixtures at 37°C for 5 minutes. Initiate the reaction by adding a predetermined amount of the purified PST enzyme to each tube.

  • Initiation of Reaction: Start the enzymatic reaction by adding PAPS to the mixture. The concentration of PAPS should be varied if determining the type of inhibition with respect to the co-substrate.

  • Incubation: Incubate the reaction mixtures at 37°C for a specific period (e.g., 10-30 minutes), ensuring the reaction rate is linear within this timeframe.

  • Reaction Termination: Stop the reaction by adding the termination solution.

  • Product Quantification: Quantify the amount of sulfated product formed. This can be done using various methods, such as:

    • Radiometric assay: If a radiolabeled substrate (e.g., [3H]dopamine) is used, the radiolabeled product can be separated from the unreacted substrate by solvent extraction and quantified by liquid scintillation counting.

    • Chromatographic assay: The product can be separated and quantified by high-performance liquid chromatography (HPLC) with UV or fluorescence detection.

  • Data Analysis:

    • Calculate the initial reaction velocities for each inhibitor concentration.

    • Plot the reaction velocities against the inhibitor concentrations.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

    • To determine the Ki value and the type of inhibition (e.g., competitive, non-competitive, or uncompetitive), perform the assay at different substrate concentrations and analyze the data using Lineweaver-Burk or Dixon plots.

cluster_workflow Experimental Workflow: PST Inhibition Assay A Prepare Reaction Mixture (Buffer, Substrate, Inhibitor) B Pre-incubate at 37°C A->B C Add PST Enzyme B->C D Initiate with PAPS C->D E Incubate at 37°C D->E F Terminate Reaction E->F G Quantify Product (Radiometric/HPLC) F->G H Data Analysis (IC50, Ki, Inhibition Type) G->H

A Comparative Guide to Adenosine 3',5'-diphosphate and 2',5'-ADP for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between structurally similar molecules is paramount. This guide provides a comprehensive comparison of Adenosine (B11128) 3',5'-diphosphate and Adenosine 2',5'-diphosphate, highlighting their distinct biological roles, experimental applications, and the quantitative data that differentiates them.

Adenosine 3',5'-diphosphate, also known as 3',5'-ADP or phosphoadenosine phosphate (B84403) (PAP), and Adenosine 2',5'-diphosphate (2',5'-ADP) are positional isomers of adenosine diphosphate. The location of the phosphate groups on the ribose sugar moiety dictates their unique three-dimensional structures and, consequently, their distinct functions in biological systems. While 3',5'-ADP is a key player in cellular sulfation pathways, 2',5'-ADP serves primarily as a valuable tool in protein biochemistry.

Structural and Functional Distinctions

The fundamental difference lies in the attachment points of the two phosphate groups to the adenosine molecule. In 3',5'-ADP, the phosphates are located at the 3' and 5' positions of the ribose ring. This molecule is the byproduct of sulfotransferase (SULT) reactions, where the universal sulfate (B86663) donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), transfers its sulfonate group to a substrate.[1] The accumulation of 3',5'-ADP can be toxic to cells, and it is subsequently hydrolyzed to adenosine monophosphate (AMP).[2]

Conversely, 2',5'-ADP possesses phosphate groups at the 2' and 5' positions of the ribose sugar.[3][4] This structural arrangement makes it a potent analog of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADP+), allowing it to be effectively utilized in the affinity purification of NADP+-dependent enzymes.[5]

Quantitative Comparison of Biological Activity

A key differentiator between these two molecules is their interaction with sulfotransferase enzymes. Experimental data demonstrates that 3',5'-ADP is a significantly more potent inhibitor of phenol (B47542) sulfotransferases (PST) than 2',5'-ADP. This highlights the stringent structural requirements for ligand binding to the active site of these enzymes.

CompoundTarget EnzymeInhibition Potency
Adenosine 3',5'-diphosphate (3',5'-ADP/PAP)M and P forms of Phenol Sulfotransferase (PST)Most effective inhibitor.[6]
Adenosine 2',5'-diphosphate (2',5'-ADP)M and P forms of Phenol Sulfotransferase (PST)Approximately 100 times less effective than 3',5'-ADP.[6]

Signaling and Metabolic Pathways

Adenosine 3',5'-diphosphate in the Sulfation Pathway

Adenosine 3',5'-diphosphate is an integral component of the sulfation pathway, a major metabolic route for the detoxification of xenobiotics, regulation of hormones, and modification of various endogenous and exogenous compounds.[3][7] The pathway begins with the synthesis of PAPS from ATP and inorganic sulfate by the bifunctional enzyme PAPS synthase.[8][9] Sulfotransferases then utilize PAPS to donate a sulfonate group to a substrate, releasing 3',5'-ADP as a byproduct.[10][11]

Sulfation_Pathway ATP ATP PAPSS PAPS Synthase ATP->PAPSS Sulfate Inorganic Sulfate Sulfate->PAPSS PAPS 3'-phosphoadenosine-5'- phosphosulfate (PAPS) PAPSS->PAPS SULT Sulfotransferase (SULT) PAPS->SULT Substrate Acceptor Substrate (e.g., Xenobiotic, Hormone) Substrate->SULT Sulfated_Substrate Sulfated Substrate SULT->Sulfated_Substrate PAP Adenosine 3',5'-diphosphate (3',5'-ADP / PAP) SULT->PAP

The Sulfation Pathway highlighting the role of 3',5'-ADP (PAP).

Adenosine 2',5'-diphosphate in Experimental Workflows

Due to its structural similarity to NADP+, 2',5'-ADP is a powerful tool for the isolation and purification of NADP+-dependent enzymes through affinity chromatography. The 2',5'-ADP is immobilized on a solid support, such as agarose (B213101) beads, to create an affinity matrix that specifically binds to the NADP+ binding site of target enzymes.

Affinity_Chromatography cluster_column Affinity Column cluster_steps Experimental Steps Matrix Agarose Matrix with immobilized 2',5'-ADP Wash 2. Wash to remove non-specific proteins Load 1. Load Cell Lysate Load->Matrix Target enzyme binds Elute 3. Elute with NADP+ or increased ionic strength Wash->Elute Specific elution Collect 4. Collect purified NADP+-dependent enzyme Elute->Collect

Workflow for affinity purification using 2',5'-ADP agarose.

Detailed Experimental Protocols

1. Kinetic Analysis of Sulfotransferase Inhibition by 3',5'-ADP

This protocol outlines a general method for determining the inhibitory constant (Ki) of 3',5'-ADP for a sulfotransferase, such as SULT1A1, using p-nitrophenol as a substrate.

  • Materials:

    • Purified sulfotransferase (e.g., recombinant human SULT1A1)

    • 3'-phosphoadenosine-5'-phosphosulfate (PAPS)

    • p-Nitrophenol (PNP)

    • Adenosine 3',5'-diphosphate (3',5'-ADP)

    • Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a series of dilutions of the inhibitor (3',5'-ADP) in the assay buffer.

    • In the wells of a 96-well plate, add a fixed concentration of the sulfotransferase enzyme.

    • Add the different concentrations of the inhibitor to the respective wells.

    • Initiate the reaction by adding a mixture of PAPS and p-nitrophenol. The concentrations of PAPS and PNP should be varied to determine the mode of inhibition.

    • Incubate the plate at 37°C for a predetermined time, ensuring the reaction remains in the linear range.

    • Stop the reaction (e.g., by adding a quenching solution).

    • Measure the formation of the product, p-nitrophenyl sulfate, or the depletion of PAPS using a suitable method such as HPLC or a coupled enzymatic assay.[12]

    • Plot the reaction velocity against the substrate concentration at each inhibitor concentration.

    • Analyze the data using Michaelis-Menten kinetics and appropriate models (e.g., Lineweaver-Burk or non-linear regression) to determine the Ki value for 3',5'-ADP.

2. Purification of NADP+-dependent Glucose-6-Phosphate Dehydrogenase using 2',5'-ADP Agarose

This protocol describes the purification of Glucose-6-Phosphate Dehydrogenase (G6PDH) from a cell lysate using 2',5'-ADP agarose affinity chromatography.[2][4]

  • Materials:

    • Cell lysate containing G6PDH

    • 2',5'-ADP agarose resin

    • Chromatography column

    • Binding buffer (e.g., 20 mM Tris-HCl, pH 7.5)

    • Wash buffer (e.g., Binding buffer with 0.5 M NaCl)

    • Elution buffer (e.g., Binding buffer with 10 mM NADP+)

    • Fraction collector

  • Procedure:

    • Pack a chromatography column with the 2',5'-ADP agarose resin and equilibrate it with 5-10 column volumes of binding buffer.

    • Load the clarified cell lysate onto the column at a slow flow rate to allow for efficient binding of G6PDH to the resin.

    • Wash the column with 10-15 column volumes of wash buffer to remove unbound and non-specifically bound proteins. Monitor the absorbance at 280 nm until it returns to baseline.

    • Elute the bound G6PDH from the column by applying the elution buffer. The NADP+ in the elution buffer will compete with the immobilized 2',5'-ADP for the enzyme's binding site.

    • Collect fractions of the eluate using a fraction collector.

    • Assay the collected fractions for G6PDH activity and protein concentration to identify the fractions containing the purified enzyme.

    • Pool the active fractions and perform buffer exchange or dialysis if necessary for downstream applications.

Conclusion

References

Prostatic Acid Phosphatase (PAP) as a Biomarker: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Prostatic Acid Phosphatase (PAP) as a biomarker for various diseases, with a primary focus on prostate cancer. This document outlines PAP's performance against alternative biomarkers, supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways and workflows.

Introduction: The Evolving Role of Prostatic Acid Phosphatase

Prostatic Acid Phosphatase (PAP), a glycoprotein (B1211001) primarily synthesized in the prostate gland, was one of the first clinically utilized tumor markers. Historically, elevated serum PAP levels were a cornerstone in the diagnosis and monitoring of prostate cancer. However, with the advent of Prostate-Specific Antigen (PSA), which demonstrated higher sensitivity for early-stage disease, the routine use of PAP as a primary screening tool declined. Despite this, there is a renewed interest in PAP, not as a replacement for PSA, but as a complementary biomarker for prognosis, risk stratification in intermediate- to high-risk prostate cancer, and as a therapeutic target. This guide delves into the validation of PAP for specific diseases, comparing its diagnostic and prognostic utility with current standards.

Data Presentation: PAP vs. Alternative Biomarkers

The diagnostic accuracy of a biomarker is paramount. The following tables summarize the performance of PAP in comparison to other relevant biomarkers for specific diseases.

Prostate Cancer: PAP vs. Prostate-Specific Antigen (PSA)
BiomarkerSensitivitySpecificityPatient CohortStudy FocusReference
PAP 60.0%98.9%40 newly diagnosed prostate cancer casesDiagnosis[1]
PSA 95.0%96.8%40 newly diagnosed prostate cancer casesDiagnosis[1]
PAP 65.7%-35 relapsed prostate cancer casesMonitoring[1]
PSA 97.1%-35 relapsed prostate cancer casesMonitoring[1]
PAP 0%-7 Stage A1 prostate cancer casesEarly Diagnosis[1]
PSA 71.4%-7 Stage A1 prostate cancer casesEarly Diagnosis[1]
PAP 35% (no metastasis), 77% (metastasis)-162 untreated prostate cancer patientsStaging[2]
PSA 57% (no metastasis), 92% (metastasis)-162 untreated prostate cancer patientsStaging[2]
Intravascular Large B-cell Lymphoma (IVL): PAP as an Emerging Biomarker

While research is ongoing, preliminary studies suggest PAP may be a useful tumor marker for the rare and aggressive Intravascular Large B-cell Lymphoma (IVL).

BiomarkerSensitivitySpecificityPatient CohortKey FindingReference
PAP 100%91%5 patients with IVL and 23 controlsSerum PAP levels were elevated in all IVL patients and correlated with disease status.
Testicular Cancer and Leukemia: Limited Evidence

Elevated PAP levels have been anecdotally reported in some cases of testicular cancer, leukemia, and non-Hodgkin's lymphoma. However, robust validation studies with quantitative data on diagnostic accuracy are currently lacking. The established biomarkers for these diseases remain the standard of care.

  • Testicular Cancer: The primary serum tumor markers are Alpha-fetoprotein (AFP), human chorionic gonadotropin (HCG), and lactate (B86563) dehydrogenase (LDH). There is insufficient evidence to support the clinical use of PAP in the diagnosis or monitoring of testicular germ cell tumors.

  • Leukemia: Diagnosis and classification rely on a combination of morphology, immunophenotyping, and cytogenetic/molecular analysis. While acid phosphatase cytochemical staining has been used to help identify T-cell acute lymphoblastic leukemia, its role as a serum biomarker for leukemia is not established.

Experimental Protocols

Accurate and reproducible measurement of biomarkers is critical for their clinical validation and utility. Below are detailed methodologies for the two most common assays for PAP detection.

Enzyme-Linked Immunosorbent Assay (ELISA) for Serum PAP

Principle: The sandwich ELISA is a highly sensitive and specific method for quantifying serum PAP levels. In this assay, a capture antibody specific to PAP is coated onto the wells of a microplate. The patient's serum sample is added, and any PAP present binds to the capture antibody. A second, detection antibody, which is conjugated to an enzyme (e.g., horseradish peroxidase - HRP), is then added and binds to a different epitope on the captured PAP. Finally, a substrate for the enzyme is added, which produces a measurable color change or light signal that is proportional to the amount of PAP in the sample.

Detailed Protocol:

  • Plate Coating: A 96-well microplate is coated with a capture antibody specific for human PAP, diluted in a suitable buffer (e.g., PBS), and incubated overnight at room temperature.

  • Washing: The plate is washed three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove any unbound antibody.

  • Blocking: The remaining protein-binding sites on the plate are blocked by adding a blocking buffer (e.g., Reagent Diluent with 1% BSA) and incubating for at least one hour at room temperature.

  • Sample/Standard Incubation: After another wash cycle, 100 µL of patient serum samples or PAP standards of known concentrations are added to the wells and incubated for two hours at room temperature.

  • Detection Antibody Incubation: Following a wash, 100 µL of a biotinylated detection antibody specific for PAP is added to each well and incubated for two hours at room temperature.

  • Enzyme Conjugate Incubation: After washing, 100 µL of Streptavidin-HRP conjugate is added to each well and incubated for 20 minutes at room temperature, protected from light.

  • Substrate Development: The plate is washed again, and 100 µL of a substrate solution (e.g., TMB) is added to each well. The plate is incubated for 20 minutes at room temperature in the dark to allow for color development.

  • Stopping the Reaction: The reaction is stopped by adding 50 µL of a stop solution (e.g., 2 N H2SO4) to each well.

  • Data Acquisition: The optical density of each well is measured using a microplate reader at a wavelength of 450 nm. A standard curve is generated by plotting the absorbance of the standards against their known concentrations, and the PAP concentration in the patient samples is determined from this curve.

Immunohistochemistry (IHC) for PAP in Formalin-Fixed Paraffin-Embedded (FFPE) Tissue

Principle: IHC allows for the visualization of PAP protein expression and its localization within the cellular and tissue context. This technique is particularly valuable for assessing PAP expression in tumor biopsies. A primary antibody specific to PAP binds to the antigen in the tissue section. A secondary antibody, which is conjugated to an enzyme or a fluorophore, then binds to the primary antibody. The addition of a substrate (for enzymatic detection) results in a colored precipitate at the site of the antigen, which can be visualized under a microscope.

Detailed Protocol:

  • Deparaffinization and Rehydration: FFPE tissue sections (4-5 µm) are deparaffinized by immersing them in xylene, followed by rehydration through a series of graded ethanol (B145695) solutions and finally water.

  • Antigen Retrieval: To unmask the antigenic epitopes that may have been cross-linked by formalin fixation, heat-induced epitope retrieval (HIER) is performed. Slides are immersed in a retrieval solution (e.g., 10 mM sodium citrate (B86180) buffer, pH 6.0) and heated in a water bath, pressure cooker, or microwave.

  • Peroxidase Blocking: To block endogenous peroxidase activity, the sections are incubated in a solution of 3% hydrogen peroxide in methanol (B129727) for 15 minutes.

  • Blocking: Non-specific antibody binding is blocked by incubating the sections with a blocking serum (e.g., 10% normal goat serum) for 10 minutes.

  • Primary Antibody Incubation: The sections are incubated with a primary antibody against PAP at an optimized dilution for at least one hour at room temperature or overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation: After washing with a buffer (e.g., TBS), a biotinylated secondary antibody is applied for 30 minutes at room temperature.

  • Enzyme Complex Incubation: Following another wash, an enzyme complex (e.g., Peroxidase-anti-peroxidase - PAP complex) is added and incubated for 30 minutes at room temperature.

  • Chromogen Substrate Application: After washing, the sections are incubated with a chromogen substrate solution (e.g., DAB) until the desired stain intensity develops.

  • Counterstaining: The sections are counterstained with hematoxylin (B73222) to visualize the cell nuclei.

  • Dehydration and Mounting: The sections are dehydrated through a graded series of ethanol and xylene and then mounted with a coverslip using a permanent mounting medium.

  • Microscopic Evaluation: The slides are examined under a light microscope to assess the intensity and localization of PAP staining within the tissue.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

Signaling Pathways Involving PAP

Cellular PAP (cPAP) and the HER-2/Neu Signaling Pathway in Prostate Cancer

Cellular PAP can function as a protein tyrosine phosphatase, dephosphorylating and thereby inhibiting the HER-2/Neu (ErbB-2) receptor. This action can suppress downstream signaling cascades that promote cell proliferation and survival in prostate cancer.

HER2_Signaling_Pathway HER2 HER-2/Neu (ErbB-2) Dimerization Dimerization & Autophosphorylation HER2->Dimerization PI3K PI3K Dimerization->PI3K MAPK MAPK (ERK1/2) Dimerization->MAPK AKT Akt PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MAPK->Proliferation cPAP Cellular PAP (cPAP) cPAP->Dimerization Dephosphorylation (Inhibition)

Caption: cPAP inhibits HER-2/Neu signaling in prostate cancer.

Secreted PAP (sPAP) and Cholinergic Signaling in Sperm Motility

Secreted PAP in seminal fluid plays a role in fertilisation by hydrolyzing phosphocholine (B91661) to generate choline, which is essential for the synthesis of acetylcholine (B1216132) and subsequent cholinergic signaling that stimulates sperm motility.

PAP_Sperm_Motility_Pathway cluster_sperm Sperm Cell sPAP Secreted PAP (sPAP) Choline Choline sPAP->Choline Hydrolysis Phosphocholine Phosphocholine (from seminal vesicles) ChAT ChAT Choline->ChAT Uptake Sperm Sperm Cell CholineTransporter Choline Transporter ACh Acetylcholine (ACh) ChAT->ACh nAChR Nicotinic ACh Receptors (nAChRs) ACh->nAChR Release & Binding Motility Increased Sperm Motility nAChR->Motility

Caption: sPAP's role in cholinergic signaling for sperm motility.

Experimental Workflow

Workflow for PAP Biomarker Validation Study

This diagram illustrates a typical workflow for a study aimed at validating PAP as a biomarker for a specific disease.

Biomarker_Validation_Workflow Cohort Patient Cohort Selection (Disease vs. Control) Sample Sample Collection (Serum, Tissue) Cohort->Sample Assay Biomarker Measurement (e.g., ELISA, IHC) Sample->Assay Data Data Analysis (Statistical Tests, ROC curves) Assay->Data Performance Performance Evaluation (Sensitivity, Specificity) Data->Performance Validation Clinical Validation & Utility Assessment Performance->Validation

Caption: A typical workflow for biomarker validation.

Conclusion

Prostatic Acid Phosphatase remains a relevant biomarker, particularly in the context of prostate cancer, where it can provide valuable prognostic information that is complementary to PSA. While its utility in other malignancies such as intravascular large B-cell lymphoma is an area of active research, there is currently limited evidence to support its use for testicular cancer or leukemia. The choice of biomarker and the methodology for its measurement are critical for obtaining reliable and clinically meaningful results. This guide provides a framework for understanding the comparative performance of PAP and the experimental considerations for its validation and application in a research setting. Further large-scale, prospective studies are warranted to fully elucidate the clinical role of PAP in various diseases.

References

A Researcher's Guide to Comparing Commercial Phosphatidic Acid (PA) Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phosphatidic acid (PA) is a fundamental glycerophospholipid that acts as a precursor for the synthesis of other lipids and as a critical second messenger in cellular signaling.[1] Its role in regulating key cellular processes, most notably the mTOR pathway which governs cell growth, proliferation, and survival, makes it a molecule of intense research interest.[2][3][4][5] However, the biological activity of PA is exquisitely dependent on its specific molecular structure, purity, and experimental formulation. Commercially available PA can vary significantly between suppliers and even between lots, making rigorous validation essential for reproducible and reliable experimental outcomes.

This guide provides an objective framework for comparing PA from different commercial sources, supported by experimental data and detailed protocols.

Critical Quality Attributes for Commercial PA

The efficacy of exogenous PA in any experimental system is dictated by several key physicochemical properties. When selecting a commercial source, researchers must consider:

  • Purity: Contaminants, such as other phospholipids (B1166683) or lysophosphatidic acid (LPA), can have their own biological effects, potentially confounding results.[2][6] High purity (>99%) is crucial and should be verified independently.

  • Acyl Chain Composition: The length and degree of saturation of the two fatty acid (acyl) chains attached to the glycerol (B35011) backbone dramatically influence PA's function.[7][8] For example, PA species with at least one monounsaturated acyl chain are known to activate mTOR signaling, whereas some saturated forms can be inhibitory.[9] Therefore, it is critical to select and verify the specific molecular species required for your experiment (e.g., 16:0/18:1 PA vs. 18:1/18:1 PA).

  • Stability and Handling: PA is susceptible to hydrolysis and oxidation. Proper storage (typically at -20°C or below, under an inert atmosphere) and handling are necessary to prevent degradation and ensure consistent activity.

Quantitative Comparison of PA Sources

To ensure experimental reproducibility, it is imperative to perform in-house validation of PA from any commercial source. The following tables present representative data from such a validation process, comparing hypothetical PA products from different suppliers.

Table 1: Physicochemical Analysis of Commercial PA Sources

This table illustrates a comparison of the stated purity and composition of a specific PA species (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphate, 16:0/18:1) versus experimentally determined values.

SupplierProduct IDLot #Stated Purity (%)Measured Purity (LC-MS) (%)Acyl Chain Composition (GC-MS) (%)
Source A PA-160181A-0112>9999.216:0 (51%), 18:1 (49%)
Source B P4022B-7845>9897.516:0 (55%), 18:1 (43%), Other (2%)
Source C 840857PC-3309>9999.516:0 (50%), 18:1 (50%)

Data are for illustrative purposes only.

Table 2: Functional Comparison in an mTORC1 Activation Assay

This table compares the biological activity of the same PA species from different sources by measuring their ability to induce the phosphorylation of S6 Kinase (S6K), a downstream target of mTORC1, in cultured cells.

SupplierPA SpeciesLot #EC₅₀ for p-S6K (T389) Induction (µM)Max Fold Induction of p-S6K
Source A 16:0/18:1 PAA-011225.58.2
Source B 16:0/18:1 PAB-784535.16.5
Source C 16:0/18:1 PAC-330924.88.5

EC₅₀ (half maximal effective concentration) values indicate potency. A lower EC₅₀ signifies higher potency. Data are for illustrative purposes only.

Visualizing Pathways and Workflows

Understanding the signaling context and the experimental process is crucial for designing and interpreting experiments.

PA_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm & Lysosome PC Phosphatidylcholine (PC) PLD PLD PC->PLD Growth Factor Stimulation PA Phosphatidic Acid (PA) PLD->PA Hydrolysis mTORC1 mTORC1 Complex PA->mTORC1 Binds & Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates pS6K1 p-S6K1 (Active) S6K1->pS6K1 Growth Cell Growth & Proliferation pS6K1->Growth Promotes

Caption: Simplified signaling pathway of Phosphatidic Acid (PA) activating the mTORC1 complex.

Experimental_Workflow cluster_qc Phase 1: Quality Control cluster_prep Phase 2: Assay Preparation cluster_assay Phase 3: Biological Assay cluster_analysis Phase 4: Data Analysis Source Receive Commercial PA (Sources A, B, C) LCMS Purity & Identity Check (LC-MS) Source->LCMS GCMS Acyl Chain Analysis (GC-MS) Source->GCMS Liposome Liposome Formulation (Thin-Film Hydration) LCMS->Liposome GCMS->Liposome Treatment Cell Culture & Treatment with PA Liposomes Liposome->Treatment Lysis Cell Lysis & Protein Assay Treatment->Lysis WB Western Blot for p-S6K1 Lysis->WB Analysis Densitometry & EC₅₀ Calculation WB->Analysis Compare Compare Supplier Performance Analysis->Compare

References

A Comparative Guide to Isothermal Titration Calorimetry for Analyzing PAP Binding to Sulfotransferases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Isothermal Titration Calorimetry (ITC) with alternative biophysical techniques for characterizing the binding of 3'-phosphoadenosine 5'-phosphate (PAP) to sulfotransferase (SULT) enzymes. Understanding the thermodynamics of this interaction is crucial for elucidating the regulatory mechanisms of SULTs and for the development of novel therapeutics targeting this important enzyme family.

Introduction to PAP and Sulfotransferases

Sulfotransferases are a superfamily of enzymes that catalyze the transfer of a sulfonyl group from the universal donor 3'-phosphoadenosine 5'-phosphosulfate (PAPS) to a wide array of substrates, including hormones, neurotransmitters, drugs, and xenobiotics. This process, known as sulfation or sulfonation, plays a critical role in detoxification, hormone regulation, and cell signaling. The product of this reaction, PAP, is a potent feedback inhibitor of SULTs, making the characterization of its binding affinity and thermodynamics essential for understanding enzyme kinetics and regulation.

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction. This guide will compare ITC with other common methods used to study PAP-SULT binding, presenting available experimental data and detailed protocols.

Data Presentation: Comparing Binding Affinities

Table 1: Isothermal Titration Calorimetry (ITC) Data for PAP Binding to Sulfotransferases

Sulfotransferase IsoformLigandKd (µM)ΔH (kcal/mol)-TΔS (kcal/mol)n (Stoichiometry)Reference
SULT1A1PAPData not availableData not availableData not availableData not available
SULT1E1PAPData not availableData not availableData not availableData not available
SULT2A1PAPData not availableData not availableData not availableData not available

Absence of data indicates that specific quantitative ITC values for PAP binding to these sulfotransferase isoforms were not found in the reviewed literature.

Table 2: Data from Alternative Techniques for PAP Binding to Sulfotransferases

TechniqueSulfotransferase IsoformLigandKd (µM)Reference
Fluorescence QuenchingHuman SULT1A1PAP0.30 ± 0.03
Fluorescence QuenchingRat S-COMT*PAP1.2 ± 0.1
Surface Plasmon ResonanceData not availablePAPData not available

S-COMT (Catechol O-methyltransferase) is included for comparative purposes as another enzyme that binds a PAP-like cofactor.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental results. Below are generalized protocols for the key techniques discussed.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change upon binding, allowing for the determination of the binding affinity (Kd), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of the interaction in a single experiment.

Materials:

  • Purified sulfotransferase enzyme

  • PAP solution

  • ITC instrument (e.g., MicroCal PEAQ-ITC)

  • Dialysis buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)

Procedure:

  • Sample Preparation:

    • Thoroughly dialyze the purified sulfotransferase against the chosen ITC buffer to ensure buffer matching.

    • Prepare the PAP solution in the final dialysis buffer.

    • Accurately determine the concentrations of both the protein and PAP solutions.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Fill the sample cell with the sulfotransferase solution (typically 20-50 µM).

    • Load the injection syringe with the PAP solution (typically 200-500 µM).

  • Titration:

    • Perform an initial injection (e.g., 0.4 µL) to remove any air bubbles and allow for equilibration.

    • Carry out a series of injections (e.g., 19 injections of 2 µL each) with a defined spacing between injections to allow the signal to return to baseline.

  • Data Analysis:

    • Integrate the heat-rate peaks for each injection.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine Kd, ΔH, ΔS, and n.

    • Perform a control experiment by titrating PAP into the buffer alone to account for the heat of dilution.

Fluorescence Spectroscopy

This technique relies on the change in the intrinsic fluorescence of the protein (typically from tryptophan residues) upon ligand binding.

Materials:

  • Purified sulfotransferase enzyme

  • PAP solution

  • Fluorometer

  • Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the sulfotransferase in the desired buffer.

    • Prepare a series of PAP dilutions in the same buffer.

  • Measurement:

    • Set the excitation wavelength (e.g., 280 nm or 295 nm for selective tryptophan excitation) and record the emission spectrum (e.g., 300-400 nm).

    • To a fixed concentration of the sulfotransferase solution in a cuvette, sequentially add small aliquots of the PAP stock solution.

    • After each addition, mix and allow the solution to equilibrate before recording the fluorescence spectrum.

  • Data Analysis:

    • Monitor the change in fluorescence intensity at the emission maximum.

    • Correct for inner filter effects if necessary.

    • Plot the change in fluorescence as a function of the PAP concentration and fit the data to a binding isotherm to determine the Kd.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5 chip)

  • Immobilization reagents (e.g., EDC/NHS)

  • Purified sulfotransferase enzyme

  • PAP solution

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Ligand Immobilization:

    • Activate the sensor chip surface using EDC/NHS.

    • Immobilize the sulfotransferase onto the chip surface via amine coupling.

    • Deactivate any remaining active groups.

  • Binding Analysis:

    • Inject a series of concentrations of PAP over the sensor surface.

    • Monitor the change in the SPR signal (response units, RU) in real-time to observe association and dissociation.

    • Regenerate the sensor surface between different PAP concentrations if necessary.

  • Data Analysis:

    • Generate sensorgrams showing the binding response over time.

    • Fit the association and dissociation curves to a suitable kinetic model to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

Mandatory Visualization

ITC_Workflow cluster_prep Sample Preparation cluster_instrument ITC Instrument Setup cluster_titration Titration cluster_analysis Data Analysis P Purified Sulfotransferase Dialysis Dialysis in Matched Buffer P->Dialysis L PAP Solution Concentration Concentration Determination L->Concentration Dialysis->Concentration Cell Fill Sample Cell with Sulfotransferase Concentration->Cell Syringe Load Syringe with PAP Concentration->Syringe Titrate Inject PAP into Sulfotransferase Syringe->Titrate Heat Measure Heat Change Titrate->Heat Integration Integrate Heat Peaks Heat->Integration Fitting Fit to Binding Model Integration->Fitting Results Determine Kd, ΔH, ΔS, n Fitting->Results

Sulfation_Pathway PAPS PAPS (3'-phosphoadenosine 5'-phosphosulfate) SULT Sulfotransferase (SULT) PAPS->SULT TernaryComplex [SULT•PAPS•Substrate] Ternary Complex PAPS->TernaryComplex Substrate Substrate (e.g., Phenol) Substrate->SULT Substrate->TernaryComplex SULT->TernaryComplex SulfatedProduct Sulfated Product TernaryComplex->SulfatedProduct PAP PAP (3'-phosphoadenosine 5'-phosphate) TernaryComplex->PAP PAP->SULT Inhibition

Conclusion

Isothermal Titration Calorimetry stands out as the gold standard for the thermodynamic characterization of PAP binding to sulfotransferases due to its ability to directly measure the heat of binding and provide a complete thermodynamic profile (Kd, ΔH, ΔS, and n) in a single, label-free experiment. While alternative techniques such as fluorescence spectroscopy and Surface Plasmon Resonance can provide valuable information on binding affinity, they do not offer the same depth of thermodynamic insight as ITC. The choice of technique will ultimately depend on the specific research question, the availability of instrumentation, and the amount of sample. For a comprehensive understanding of the forces driving PAP-SULT interactions and to guide the development of allosteric modulators or inhibitors, ITC is the most informative approach. Further research is needed to populate a comprehensive comparative database of ITC data for PAP binding across the diverse family of sulfotransferase isoforms.

Structural Insights into Sulfotransferase Enzymes: A Comparative Guide to PAP-Bound and Unbound States

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive structural comparison of sulfotransferase (SULT) enzymes in their apo (unbound) and 3'-phosphoadenosine-5'-phosphate (PAP) bound forms. Understanding the conformational changes induced by cofactor binding is crucial for elucidating the mechanisms of substrate recognition, catalysis, and inhibition in this important family of phase II drug-metabolizing enzymes. The information presented herein is supported by experimental data from peer-reviewed studies.

Key Structural Differences Upon PAP Binding

The binding of the cofactor PAP, or its activated form PAPS, induces significant and conserved structural rearrangements in SULT enzymes.[1][2] The most notable change occurs in a flexible region of 20-30 residues known as the "cap" or "gating loop".[1] In the absence of the cofactor (apo form), this cap is often disordered and flexible.[1] Upon PAP binding, the cap undergoes a conformational change, becoming more ordered and closing over the active site.[1][3] This "closed" conformation is essential for creating the proper environment for substrate binding and catalysis.

This PAP-induced structural rearrangement has several important functional consequences:

  • Stabilization of the Active Site: The ordering of the cap region contributes to the overall stability of the active site, preparing it for substrate recognition.

  • Control of Substrate Access: The closing of the cap acts as a gate, controlling the entry of substrates into the active site.[1] This gating mechanism is thought to play a role in substrate selectivity, with some larger substrates only able to bind when the cap is in a more open conformation.

  • Priming for Catalysis: The conformational changes upon PAP binding position key catalytic residues correctly for the sulfonation reaction.

Molecular dynamics simulations have been employed to quantify these conformational changes. The root-mean-square deviation (RMSD) of atomic positions between the apo and PAP-bound structures provides a measure of the extent of the structural rearrangement.

Quantitative Structural Comparison

The following table summarizes the root-mean-square deviation (RMSD) values observed in molecular dynamics simulations of SULT enzymes, comparing the structures with and without the bound cofactor. Lower RMSD values indicate a more stable and less flexible structure.

SULT IsoformStateRMSD of Protein Backbone (Å)RMSD of Binding Pocket Heavy Atoms (Å)Reference
SULT1A1 Apo (simulated without PAPS)Higher conformational flexibility (data not shown in direct comparison)Significant unfolding of the key loop L3[4]
PAPS-bound (MD simulation)~0.6 - 1.5~0.5 - 1.6[4]
SULT1A3 PAPS-bound (without substrate)~0.8 - 2.0~0.6 - 3.5[2]
PAPS-bound (with dopamine)Similar to substrate-free~0.4 - 2.5 (reduced flexibility)[2]
SULT2A1 Apo (without any ligand)~0.5 - 2.5+ (less stable)-[5]
PAP-bound~0.5 - 1.5 (more stable)-[5]
PAP and LCA-bound (ternary complex)~0.5 - 1.5 (most stable)-[5]

Note: Direct RMSD comparisons between apo and PAP-bound crystal structures are not always explicitly stated in the literature. The data above is largely derived from molecular dynamics simulations which provide insights into the dynamic behavior of these enzymes.

Conformational Changes in SULT Enzymes

The following diagram illustrates the conformational transition of a SULT enzyme from an "open" (apo) state to a "closed" (PAP-bound) state.

G Conformational Changes in SULT Enzymes Upon PAP Binding cluster_0 Apo State (Unbound) cluster_1 PAP Binding cluster_2 Holo State (Bound) Apo SULT Enzyme (Apo Form) Cap_Open Flexible/Disordered 'Cap' Region Apo->Cap_Open Exhibits PAP PAP Cofactor Holo SULT Enzyme (PAP-Bound) PAP->Holo Binds to Cap_Closed Ordered/Closed 'Cap' Region Holo->Cap_Closed Induces

Caption: SULT enzyme transition from an open apo state to a closed PAP-bound state.

Experimental Protocols

The structural data for SULT enzymes are primarily obtained through X-ray crystallography. Below are representative protocols for the expression, purification, and crystallization of human SULT1A1 and SULT2A1.

Human SULT1A1 Expression, Purification, and Crystallization
  • Expression: Human SULT1A1 cDNA is expressed in Escherichia coli (e.g., BL21(DE3) strain) as an N-terminal hexahistidine fusion protein using a pET vector (e.g., pET-28a(+)).[6] Cells are grown in LB medium with an appropriate antibiotic (e.g., 100 µg/mL ampicillin) at 37°C to an OD600 of 0.6.[1] Protein expression is induced with IPTG (e.g., 0.3 mM) and the culture is grown overnight at a lower temperature (e.g., 18°C).[1]

  • Purification:

    • Cells are harvested by centrifugation and lysed.

    • The protein is first purified using immobilized metal affinity chromatography (IMAC), such as a TALON cobalt affinity resin or a nickel-chelating resin.[6]

    • Further purification is achieved by gel filtration chromatography.[6]

    • The purified protein is then concentrated to approximately 20 mg/mL in a buffer such as 20 mM Tris (pH 8.0) containing 10 mM dithiothreitol.[6]

  • Crystallization:

    • Crystallization is performed using the hanging drop vapor diffusion method.[6]

    • The purified SULT1A1 (at 20 mg/mL) is pre-incubated with 4.5 mM PAP on ice for at least 30 minutes.[6]

    • 1 µL of the protein-PAP solution is mixed with 1 µL of the reservoir solution (e.g., 0.1 M Tris-HCl, pH 8.0, 20% polyethylene (B3416737) glycol 4000) on a coverslip.[6]

    • The coverslip is placed over the well containing the reservoir solution and equilibrated at 20°C.[6]

    • Crystals typically appear within 3-4 days.[6]

Human SULT2A1 Expression and Purification
  • Expression: SULT2A1 is expressed in E. coli DH5α using a pKK233-2 vector to produce the native form of the enzyme.[7]

  • Purification: The enzyme is purified using DEAE-Sepharose chromatography as previously described in the literature.[7]

Experimental Workflow for SULT Structure Determination

The following diagram outlines the typical workflow for determining the crystal structure of a SULT enzyme.

G Experimental Workflow for SULT Enzyme Structure Determination cluster_0 Protein Production cluster_1 Purification cluster_2 Crystallization cluster_3 Structure Determination A Gene Cloning (SULT into expression vector) B Protein Expression (e.g., in E. coli) A->B C Cell Lysis B->C D Affinity Chromatography (e.g., His-tag) C->D E Gel Filtration D->E F Crystallization Screening (Vapor Diffusion) E->F G Crystal Optimization F->G H Crystal Harvesting & Cryo-protection G->H I X-ray Diffraction Data Collection H->I J Data Processing I->J K Phase Determination (Molecular Replacement) J->K L Model Building & Refinement K->L M Structure Validation & Deposition (e.g., PDB) L->M

Caption: A typical workflow for determining the crystal structure of a SULT enzyme.

References

Validating PAP-Dependent Enzyme Specificity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the substrate specificity of Poly(A) Polymerase (PAP)-dependent enzymes is critical for elucidating their biological roles and for the development of targeted therapeutics. This guide provides a comparative analysis of PAP-dependent enzymes and alternative methods for 3'-end modification of RNA, supported by experimental data and detailed protocols.

Comparative Analysis of Enzyme Specificity

The specificity of a polymerase for its nucleotide and RNA substrates is a key determinant of its biological function. This is often quantified by the Michaelis-Menten constant (Km), which reflects the substrate concentration at half-maximal reaction velocity, and the catalytic rate constant (kcat), representing the turnover number. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.

Below is a comparison of the kinetic parameters for Yeast Poly(A) Polymerase (PAP) with different nucleotide triphosphates (NTPs). Data for a direct comparison with other PAPs and alternative enzymes on identical substrates is limited in the literature; therefore, qualitative specificities are also presented.

EnzymeSubstrate (Nucleotide)Km (µM)Vmax (relative)kcat/Km (relative)Notes
Yeast Poly(A) Polymerase ATP~25100100Exhibits a strong preference for ATP.[1]
CTP~7510.33Shows a significant decrease in both affinity and turnover rate for CTP compared to ATP.[1]
Human PAPD5 (non-canonical) ATP---Efficiently incorporates ATP.[2]
CTP, GTP, UTP---Incorporation of other ribonucleotides is low and limited to single residues.[2]
Terminal deoxynucleotidyl Transferase (TdT) dNTPs---Primarily a DNA polymerase, but can incorporate ribonucleotides onto RNA primers, albeit with lower efficiency.[3]
DNA Polymerase θ (Polθ) dNTPs on RNA primer---Efficiently extends RNA primers with deoxyribonucleotides.
rNTPs on RNA primer---Can incorporate ribonucleotides, showing more versatility than TdT for RNA modification.

Experimental Protocols

In Vitro Polyadenylation Assay for PAP Activity

This protocol is adapted from methods used to characterize the activity of Poly(A) Polymerases.

Objective: To determine the nucleotide specificity of a PAP-dependent enzyme by measuring the incorporation of radiolabeled nucleotides onto an RNA substrate.

Materials:

  • Purified PAP-dependent enzyme

  • RNA substrate (e.g., a short, defined RNA oligonucleotide)

  • [α-³²P]-labeled ATP, CTP, GTP, and UTP

  • Unlabeled ATP, CTP, GTP, and UTP

  • 5x Polyadenylation Buffer (e.g., 100 mM Tris-HCl pH 8.0, 250 mM KCl, 10 mM MgCl₂, 1 mM DTT, 50% glycerol)

  • RNase-free water

  • Stop Solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)

  • Denaturing polyacrylamide gel (e.g., 15-20%)

  • Phosphor imager and screen

Procedure:

  • Prepare reaction mixtures in RNase-free microcentrifuge tubes on ice. For each nucleotide to be tested, prepare a reaction containing:

    • 1 µL 5x Polyadenylation Buffer

    • 1 µL RNA substrate (e.g., 10 µM)

    • 1 µL Purified PAP enzyme (concentration to be optimized)

    • 1 µL [α-³²P]-NTP (e.g., 10 µCi) and unlabeled NTP to a final desired concentration

    • RNase-free water to a final volume of 5 µL

  • Initiate the reactions by transferring the tubes to a 37°C water bath and incubate for a defined time (e.g., 10-30 minutes).

  • Stop the reactions by adding 5 µL of Stop Solution to each tube.

  • Denature the samples by heating at 95°C for 5 minutes.

  • Load the samples onto a denaturing polyacrylamide gel.

  • Run the gel until the bromophenol blue dye reaches the bottom.

  • Expose the gel to a phosphor screen overnight.

  • Image the screen using a phosphor imager and quantify the band intensities corresponding to the elongated RNA products. The relative intensity of the bands for each NTP will indicate the enzyme's nucleotide preference.

3'-End Labeling of RNA using Terminal deoxynucleotidyl Transferase (TdT)

This protocol is a general method for labeling the 3'-end of RNA with a single radiolabeled deoxynucleotide using TdT.

Objective: To assess the ability of TdT to incorporate a radiolabeled deoxynucleotide onto the 3'-end of an RNA molecule.

Materials:

  • Purified Terminal deoxynucleotidyl Transferase (TdT)

  • RNA substrate

  • [α-³²P]-dATP (or other labeled dNTP)

  • 5x TdT Reaction Buffer (e.g., 500 mM potassium cacodylate pH 7.2, 10 mM CoCl₂, 1 mM DTT)

  • RNase-free water

  • Stop Solution

  • Denaturing polyacrylamide gel

  • Phosphor imager and screen

Procedure:

  • In an RNase-free microcentrifuge tube, combine the following on ice:

    • 2 µL 5x TdT Reaction Buffer

    • 1 µL RNA substrate (e.g., 10 µM)

    • 1 µL [α-³²P]-dATP (e.g., 10 µCi)

    • 1 µL TdT (e.g., 20 units)

    • RNase-free water to a final volume of 10 µL

  • Incubate the reaction at 37°C for 30-60 minutes.

  • Terminate the reaction by adding 10 µL of Stop Solution.

  • Denature the sample at 95°C for 5 minutes.

  • Analyze the products by denaturing polyacrylamide gel electrophoresis as described for the PAP assay. The presence of a radiolabeled band corresponding to the size of the RNA substrate plus one nucleotide will indicate successful labeling.

Signaling Pathways and Experimental Workflows

mRNA 3'-End Processing Pathway

The canonical 3'-end processing of pre-mRNAs is a complex process involving several protein complexes that recognize specific sequence elements on the pre-mRNA, leading to cleavage and subsequent polyadenylation by PAP.

mRNA_3_End_Processing cluster_pre_mRNA pre-mRNA cluster_factors Processing Factors PAS Polyadenylation Signal (AAUAAA) CleavageSite DSE Downstream Element (GU/U-rich) CPSF CPSF Complex CPSF->PAS recognizes CstF CstF Complex CPSF->CstF cooperative binding PAP Poly(A) Polymerase (PAP) CPSF->PAP recruits CstF->DSE binds CFI_CFII CFI / CFII CFI_CFII->CPSF stabilize PAP->CleavageSite polyadenylates at PABPN1 PABPN1 PAP->PABPN1 elongates with PABPN1->PAP regulates processivity Enzyme_Specificity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Enzyme Purify Enzymes (e.g., PAP, TdT) Reaction Set up in vitro reactions (radiolabeled NTPs) Enzyme->Reaction Substrates Prepare Substrates (RNA oligos, NTPs) Substrates->Reaction Incubation Incubate at optimal temperature and time Reaction->Incubation Quench Stop reactions Incubation->Quench PAGE Denaturing PAGE Quench->PAGE Imaging Phosphor Imaging PAGE->Imaging Quant Quantify product formation Imaging->Quant Kinetics Determine Kinetic Parameters (Km, kcat) Quant->Kinetics

References

A Comparative Guide to Orthogonal Methods for Quantifying Intracellular PAP Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of orthogonal methods for the quantitative analysis of intracellular 3'-phosphoadenosine 5'-phosphate (PAP). Ensuring accurate and reliable measurement of this key metabolite is crucial for understanding its role in cellular signaling and for the development of novel therapeutics. This document outlines the principles, protocols, and comparative performance of three distinct methodologies: Liquid Chromatography-Mass Spectrometry (LC-MS), a Colorimetric Enzymatic Assay, and a Radiochemical Enzymatic Assay. Additionally, a prospective approach using a FRET-based fluorescent biosensor is discussed.

The Role of PAP in Cellular Metabolism

3'-phosphoadenosine 5'-phosphate (PAP) is a critical molecule in cellular metabolism, primarily produced as a byproduct of sulfotransferase (SULT) reactions. In these reactions, the universal sulfate (B86663) donor, 3'-phosphoadenosine 5'-phosphosulfate (PAPS), is utilized to sulfate a wide range of substrates, including hormones, neurotransmitters, and xenobiotics. The synthesis of PAPS from ATP and inorganic sulfate is catalyzed by the bifunctional enzyme PAPS synthetase (PAPSS). The resulting PAP is then recycled back into the cellular nucleotide pool. The intracellular concentration of PAP can influence the activity of sulfotransferases, making its accurate quantification essential for studying metabolic regulation.

PAP_Metabolism ATP ATP PAPSS PAPS Synthetase (PAPSS) ATP->PAPSS Sulfate Inorganic Sulfate Sulfate->PAPSS PAPS PAPS (3'-phosphoadenosine 5'-phosphosulfate) PAPSS->PAPS SULT Sulfotransferase (SULT) PAPS->SULT Substrate Substrate (e.g., Xenobiotic, Hormone) Substrate->SULT Sulfated_Substrate Sulfated Substrate SULT->Sulfated_Substrate PAP PAP (3'-phosphoadenosine 5'-phosphate) SULT->PAP Recycling Nucleotide Recycling Pathways PAP->Recycling

Figure 1: PAP Metabolic Pathway.

Comparison of Quantitative Methods

The selection of an appropriate method for quantifying intracellular PAP depends on factors such as sensitivity, specificity, throughput, and available instrumentation. The following table summarizes the key quantitative parameters of the discussed orthogonal methods.

MethodPrincipleSensitivityThroughputKey AdvantagesKey Disadvantages
LC-MS/MS Chromatographic separation followed by mass-based detection and quantification.High (nanomolar to picomolar)MediumHigh specificity and ability to multiplex with other metabolites.Requires expensive instrumentation and extensive method development.
Colorimetric Enzymatic Assay Enzymatic reaction leading to a colored product, measured by absorbance.Moderate (picomole range)[1]HighSimple, cost-effective, and suitable for high-throughput screening.[2]Susceptible to interference from colored compounds in the sample.
Radiochemical Enzymatic Assay Measurement of the incorporation of a radiolabel into a product.HighLowVery sensitive and specific.Requires handling of radioactive materials and specialized equipment.
FRET-based Biosensor Förster Resonance Energy Transfer between two fluorophores modulated by PAP binding.Potentially highHigh (for imaging)Enables real-time monitoring in living cells.Currently not available; requires significant development effort.[3]

Experimental Workflow Overview

The general workflow for quantifying intracellular PAP involves several key steps, from sample preparation to data analysis. While specific details vary between methods, the overall process follows a similar logic.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Cell_Culture Cell Culture Cell_Lysis Cell Lysis & Metabolite Extraction Cell_Culture->Cell_Lysis Biosensor Fluorescent Biosensor (Live Cell Imaging) Cell_Culture->Biosensor LC_MS LC-MS/MS Cell_Lysis->LC_MS Enzymatic_Assay Enzymatic Assay (Colorimetric/Radiochemical) Cell_Lysis->Enzymatic_Assay Quantification Quantification LC_MS->Quantification Enzymatic_Assay->Quantification Biosensor->Quantification Normalization Normalization (e.g., to cell number or protein content) Quantification->Normalization Final PAP Concentration Final PAP Concentration Normalization->Final PAP Concentration

Figure 2: General Experimental Workflow.

Detailed Experimental Protocols

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This method offers high specificity and sensitivity for the absolute quantification of intracellular PAP. The use of hydrophilic interaction liquid chromatography (HILIC) is particularly effective for retaining and separating highly polar molecules like PAP.

a. Sample Preparation (Cell Extraction)

  • Culture cells to the desired density.

  • Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Add 1 mL of ice-cold 80% methanol (B129727) to the cell culture dish.

  • Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

  • Vortex the tube vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant containing the metabolites to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS analysis.

b. HILIC-MS/MS Analysis

  • Chromatographic System: A high-performance liquid chromatography (HPLC) system capable of delivering accurate gradients.

  • Column: A HILIC column (e.g., a silica-based column with a polar stationary phase).

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 9.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a high percentage of mobile phase B (e.g., 95%) and gradually decrease it to increase the elution of polar compounds.

  • Flow Rate: A typical flow rate for a standard analytical column is 0.3-0.5 mL/min.

  • Mass Spectrometer: A tandem mass spectrometer (e.g., a triple quadrupole) operating in negative electrospray ionization (ESI) mode.

  • Detection: Use multiple reaction monitoring (MRM) for specific detection and quantification of PAP. The precursor ion for PAP is m/z 426.0, and a characteristic product ion is m/z 346.0 (corresponding to the loss of HPO3).

  • Quantification: Generate a standard curve using a serial dilution of a pure PAP standard. The concentration of PAP in the samples is determined by interpolating their peak areas on the standard curve.

Colorimetric Enzymatic Assay

This assay is based on the ability of PAP to act as a cofactor for phenol (B47542) sulfotransferase (PST), which facilitates the transfer of a sulfate group from a donor substrate to an acceptor, leading to the formation of a colored product.[2]

a. Reagents

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Phenol Sulfotransferase (PST): Purified recombinant PST.

  • p-Nitrophenyl Sulfate (pNPS): Sulfate donor.

  • 2-Naphthol: Sulfate acceptor.

  • PAP Standard: For generating a standard curve.

  • Stop Solution: 0.2 M NaOH.

b. Protocol

  • Prepare cell lysates as described in the LC-MS sample preparation section, and resuspend the dried extract in the assay buffer.

  • In a 96-well plate, add 50 µL of the cell extract or PAP standard.

  • Prepare a reaction mixture containing assay buffer, PST, pNPS, and 2-naphthol.

  • Initiate the reaction by adding 50 µL of the reaction mixture to each well.

  • Incubate the plate at 37°C for 30-60 minutes.

  • Stop the reaction by adding 50 µL of the stop solution.

  • Measure the absorbance at 405 nm using a microplate reader. The colored product is p-nitrophenol, which is released upon the transfer of the sulfate group from pNPS to 2-naphthol, a reaction that is dependent on the presence of PAP.

  • Calculate the PAP concentration in the samples using the standard curve.

Radiochemical Enzymatic Assay

This highly sensitive assay measures the activity of PAPS synthetase (PAPSS), the enzyme that produces the precursor to PAP. By quantifying the rate of PAPS synthesis, one can infer the cellular capacity for PAP production. The assay involves the use of a radiolabeled sulfate donor.

a. Reagents

  • Reaction Buffer: 50 mM Tris-HCl, pH 8.0, containing 10 mM MgCl2 and 2 mM ATP.

  • [35S]Sulfuric Acid: Radiolabeled sulfate donor.

  • Cell Lysate: Containing PAPSS activity.

  • Scintillation Cocktail: For radioactivity measurement.

b. Protocol

  • Prepare a reaction mixture containing the reaction buffer and [35S]sulfuric acid.

  • Add cell lysate to the reaction mixture to initiate the synthesis of [35S]PAPS.

  • Incubate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by heating or adding a quenching agent.

  • Separate the newly synthesized [35S]PAPS from the unreacted [35S]sulfate. This can be achieved using anion-exchange chromatography or thin-layer chromatography (TLC).

  • Quantify the amount of [35S]PAPS by liquid scintillation counting.

  • The activity of PAPSS is expressed as the amount of [35S]PAPS produced per unit time per amount of protein in the cell lysate.

Prospective Method: FRET-based Fluorescent Biosensor

While a specific FRET-based biosensor for PAP has not been reported, this technology holds great promise for the real-time, in-situ monitoring of intracellular PAP levels. The general principle involves a genetically encoded sensor composed of a PAP-binding domain flanked by two fluorescent proteins, a donor (e.g., cyan fluorescent protein, CFP) and an acceptor (e.g., yellow fluorescent protein, YFP).

a. Conceptual Design

  • Sensing Domain: A protein domain that specifically binds to PAP with high affinity would be required. This could potentially be engineered from a PAP-binding enzyme like a sulfotransferase.

  • Transduction Mechanism: Upon PAP binding, the biosensor would undergo a conformational change, altering the distance and/or orientation between the donor and acceptor fluorophores. This change would lead to a measurable change in the FRET efficiency.

  • Detection: The change in FRET can be monitored using fluorescence microscopy by measuring the ratio of acceptor to donor emission upon donor excitation. An increase or decrease in this ratio would correlate with the intracellular PAP concentration.

b. Hypothetical Workflow

  • Biosensor Delivery: The gene encoding the FRET biosensor would be introduced into cells via transfection or viral transduction.

  • Live-Cell Imaging: The cells expressing the biosensor would be imaged using a fluorescence microscope equipped for FRET imaging.

  • Data Analysis: The ratio of YFP to CFP emission would be calculated for different cellular compartments or over time in response to stimuli.

  • Calibration: In vitro calibration of the purified biosensor with known concentrations of PAP would be necessary to correlate the FRET ratio to absolute PAP concentrations.

FRET_Biosensor cluster_no_pap Low PAP cluster_with_pap High PAP CFP1 CFP BindingDomain1 PAP Binding Domain CFP1->BindingDomain1 Emission1 CFP Emission (475 nm) CFP1->Emission1 YFP1 YFP BindingDomain1->YFP1 Excitation1 Excitation (430 nm) Excitation1->CFP1 CFP2 CFP YFP2 YFP CFP2->YFP2 FRET BindingDomain2 PAP Binding Domain (Bound to PAP) CFP2->BindingDomain2 Emission2 YFP Emission (530 nm) YFP2->Emission2 BindingDomain2->YFP2 PAP_mol PAP PAP_mol->BindingDomain2 Excitation2 Excitation (430 nm) Excitation2->CFP2 FRET FRET Low PAP Low PAP High PAP High PAP

Figure 3: Principle of a Hypothetical FRET-based PAP Biosensor.

Conclusion

The choice of method for quantifying intracellular PAP should be guided by the specific research question and available resources. LC-MS/MS provides the most specific and sensitive data for absolute quantification and is ideal for in-depth metabolic studies. The colorimetric enzymatic assay offers a high-throughput and cost-effective alternative, suitable for screening applications. The radiochemical assay, while being highly sensitive, is limited by the need for handling radioactive isotopes. The development of a FRET-based biosensor would be a significant advancement, enabling the dynamic and spatially resolved measurement of PAP in living cells, which would provide invaluable insights into its regulatory roles. By employing at least two of these orthogonal methods, researchers can ensure the accuracy and robustness of their findings, leading to a more complete understanding of PAP metabolism and its implications in health and disease.

References

Safety Operating Guide

Adenosine 3',5'-diphosphate disodium proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and laboratory professionals must adhere to specific safety and logistical procedures for the proper disposal of chemical reagents. This document outlines the recommended disposal protocol for Adenosine 3',5'-diphosphate disodium (B8443419) salt, ensuring the safety of laboratory personnel and compliance with environmental regulations.

I. Chemical Safety and Hazard Assessment

Based on available Safety Data Sheets (SDS), Adenosine 3',5'-diphosphate disodium salt is generally not classified as a hazardous substance under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[1][2] However, it is crucial to handle the chemical with care, employing standard laboratory safety practices.

Key Chemical Properties:

PropertyValue
Physical State Solid (Powder)[3]
Appearance White[3]
Hazards Not classified as hazardous.[1][2] May cause irritation upon contact with eyes or skin, or if inhaled.[4]
Stability Hygroscopic, moisture-sensitive, and air-sensitive.[3]
Incompatible Materials Strong oxidizing agents.[1][3]

II. Step-by-Step Disposal Protocol

This protocol provides a general guideline. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal requirements in your location.

1. Unused or Expired Solid Chemical:

  • Step 1: Collection.

    • Collect the solid this compound salt in its original container or a clearly labeled, sealed, and non-leaking container.[5]

    • The label should clearly identify the contents as "Non-Hazardous Waste: this compound salt".

  • Step 2: Storage.

    • Store the waste container in a designated waste accumulation area, away from incompatible materials.

  • Step 3: Disposal.

    • Arrange for pickup and disposal through your institution's chemical waste contractor or EHS office.[6] While some non-hazardous solids may be suitable for landfill disposal, they should not be placed in regular laboratory trash to avoid alarming custodial staff.[7]

2. Contaminated Labware (e.g., weigh boats, gloves, pipette tips):

  • Step 1: Decontamination.

    • If practical, rinse the contaminated items with water to remove residual chemical. The resulting aqueous solution can be disposed of down the drain with copious amounts of water, provided it meets local sewer authority regulations (typically pH between 6 and 9).[5]

  • Step 2: Disposal of Solid Waste.

    • After decontamination, these items can typically be disposed of in the regular solid waste stream.

    • If not rinsed, these items should be collected in a sealed bag or container labeled as "Non-Hazardous Chemical Waste" and disposed of through your EHS office.

3. Spills:

  • Step 1: Containment and Cleanup.

    • In case of a small spill, wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

    • Carefully sweep up the solid material to avoid generating dust.[2][3]

    • Place the collected material into a sealed container.[2][3]

  • Step 2: Labeling and Disposal.

    • Label the container "Spill Debris: Non-Hazardous - this compound salt".

    • Dispose of the container through your institution's hazardous waste program.[4]

4. Empty Containers:

  • Step 1: Rinsing.

    • Triple rinse the empty container with a suitable solvent (e.g., water).

  • Step 2: Disposal of Rinsate.

    • The rinsate can typically be disposed of down the drain with plenty of water.

  • Step 3: Container Disposal.

    • Deface or remove the original label to indicate the container is empty.[7]

    • The clean, empty container can then be disposed of in the regular trash or recycled according to your facility's procedures.[7]

III. Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound salt and associated waste.

DisposalWorkflow cluster_start cluster_types cluster_actions cluster_disposal start Identify Waste Type solid_chem Unused/Expired Solid Chemical contaminated_labware Contaminated Labware spill_debris Spill Debris empty_container Empty Container collect_solid Collect in a labeled, sealed container. solid_chem->collect_solid rinse_labware Rinse with water? contaminated_labware->rinse_labware sweep_spill Sweep into a labeled, sealed container. spill_debris->sweep_spill triple_rinse Triple rinse container? empty_container->triple_rinse ehs_disposal Dispose via Institutional EHS/Chemical Waste Program collect_solid->ehs_disposal rinse_labware->collect_solid No drain_disposal Dispose of rinsate down the drain with water rinse_labware->drain_disposal Yes sweep_spill->ehs_disposal triple_rinse->collect_solid No triple_rinse->drain_disposal Yes trash_disposal Dispose of item in regular trash drain_disposal->trash_disposal Then drain_disposal->trash_disposal Then dispose of defaced container

Caption: Disposal decision workflow for this compound salt.

References

Personal protective equipment for handling Adenosine 3',5'-diphosphate disodium

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This document provides critical safety and logistical information for the handling, use, and disposal of Adenosine 3',5'-diphosphate disodium (B8443419) salt (PAP). Adherence to these guidelines is essential for ensuring laboratory safety and maintaining experimental integrity.

Personal Protective Equipment (PPE) and Immediate Safety Precautions

Adenosine 3',5'-diphosphate disodium is classified as a hazardous substance that can cause skin, eye, and respiratory irritation.[1][2] Strict adherence to PPE protocols is mandatory.

Summary of Required Personal Protective Equipment

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or glasses meeting EN166 (EU) or OSHA 29 CFR 1910.133 standards. A face shield is recommended when handling larger quantities.Protects against eye irritation from dust or splashes.[1]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling.Prevents skin contact and irritation.[1]
Respiratory Protection A dust mask (e.g., N95) is recommended when handling the solid powder to avoid inhalation of dust particles.[1] Use in a well-ventilated area is crucial.Minimizes the risk of respiratory tract irritation.[1][2]
Body Protection A laboratory coat is required. An apron may be necessary for additional protection when handling large quantities or preparing solutions.Protects against accidental spills and contamination of personal clothing.

Immediate Actions in Case of Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids apart. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation develops.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.

Operational Plan: Handling and Storage

Handling:

  • Handle in a well-ventilated area, preferably in a chemical fume hood, especially when weighing the solid powder.

  • Avoid the formation of dust and aerosols.

  • Do not eat, drink, or smoke in the handling area.

  • Wash hands thoroughly after handling the compound.

Storage:

  • Store the solid compound in a tightly sealed container at -20°C.[3]

  • The compound is hygroscopic and sensitive to moisture and air.

  • Keep in a dry and well-ventilated place.

Experimental Protocol: Sulfotransferase Inhibition Assay

Adenosine 3',5'-diphosphate (PAP) is the product of the sulfotransferase (SULT) reaction and a known potent product inhibitor.[4] This protocol outlines a general procedure to assess the inhibitory activity of PAP on a generic sulfotransferase enzyme.

Materials:

  • This compound (PAP)

  • 3'-phosphoadenosine-5'-phosphosulfate (PAPS), the sulfotransferase cofactor[1][2]

  • A specific sulfotransferase enzyme (e.g., SULT1A1, SULT2A1)

  • A suitable acceptor substrate for the chosen SULT enzyme (e.g., p-nitrophenol for SULT1A1)

  • Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.0, containing 5 mM MgCl₂)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of PAP in the assay buffer. A typical starting concentration might be 1 mM. Perform serial dilutions to create a range of inhibitor concentrations.

    • Prepare a stock solution of the acceptor substrate in the assay buffer.

    • Prepare a solution of the SULT enzyme in the assay buffer to the desired final concentration.

    • Prepare a solution of PAPS in the assay buffer. The concentration should be near the Michaelis constant (Km) for the specific SULT enzyme to ensure sensitivity to inhibition.

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add a fixed volume of assay buffer, the SULT enzyme, the acceptor substrate, and varying concentrations of the PAP inhibitor solution.

    • Positive Control Well: Add assay buffer, the SULT enzyme, and the acceptor substrate (no inhibitor). This represents 100% enzyme activity.

    • Negative Control Well: Add assay buffer and the acceptor substrate (no enzyme). This accounts for any non-enzymatic reaction.

    • Blank Well: Add only the assay buffer.

  • Initiation and Incubation:

    • Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.

    • Initiate the reaction by adding a fixed volume of the PAPS solution to all wells except the blank.

    • Incubate the plate at 37°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction remains within the linear range.

  • Detection:

    • Stop the reaction (e.g., by adding a quenching agent or by heat inactivation, depending on the detection method).

    • Measure the formation of the sulfonated product using a microplate reader at the appropriate wavelength for the chosen substrate (e.g., for p-nitrophenol, the product can be measured colorimetrically).

  • Data Analysis:

    • Subtract the absorbance of the negative control from all other readings.

    • Calculate the percentage of inhibition for each PAP concentration relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the PAP concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Experimental Workflow Diagram

experimental_workflow Sulfotransferase Inhibition Assay Workflow cluster_prep 1. Reagent Preparation cluster_setup 2. Assay Plate Setup cluster_reaction 3. Reaction cluster_analysis 4. Data Acquisition & Analysis prep_pap Prepare PAP Stock & Dilutions add_reagents Add Buffer, Enzyme, Substrate, & PAP to 96-well plate prep_pap->add_reagents prep_substrate Prepare Substrate Solution prep_substrate->add_reagents prep_enzyme Prepare Enzyme Solution prep_enzyme->add_reagents prep_paps Prepare PAPS Solution initiate Initiate with PAPS prep_paps->initiate add_controls Set up Positive & Negative Controls add_reagents->add_controls pre_incubate Pre-incubate at 37°C add_controls->pre_incubate pre_incubate->initiate incubate Incubate at 37°C initiate->incubate stop_reaction Stop Reaction incubate->stop_reaction read_plate Measure Product Formation (Plate Reader) stop_reaction->read_plate calculate Calculate % Inhibition & IC50 read_plate->calculate

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.